4-Pentylcyclohexanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-pentylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWGPISIUNUREA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202812 | |
| Record name | Cyclohexanol, 4-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54410-90-1 | |
| Record name | 4-Pentylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54410-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanol, 4-pentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054410901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 54410-90-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanol, 4-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Pentylcyclohexanol from Biphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of a plausible synthetic pathway for 4-pentylcyclohexanol, commencing from the readily available starting material, biphenyl. The proposed synthesis is a multi-step process involving several key organic transformations. This guide details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows to aid in comprehension and reproducibility.
Introduction
The synthesis of substituted cyclohexanol derivatives is of significant interest in medicinal chemistry and materials science due to their presence in various biologically active molecules and liquid crystals. This compound, a molecule featuring a polar hydroxyl group and a nonpolar pentyl-substituted cyclohexane ring, presents a valuable target for synthetic exploration. This guide outlines a logical and feasible, albeit multi-step, synthetic route starting from biphenyl. The pathway is constructed based on established and reliable organic reactions.
The proposed synthetic pathway is as follows:
-
Friedel-Crafts Acylation: Introduction of a pentanoyl group onto the biphenyl scaffold.
-
Clemmensen Reduction: Reduction of the resulting ketone to an alkyl chain.
-
Partial Catalytic Hydrogenation: Selective reduction of one of the phenyl rings of the substituted biphenyl.
-
Aromatic Functionalization via Nitration, Reduction, and Diazotization: Conversion of the remaining phenyl group to a phenol.
-
Final Hydrogenation: Reduction of the phenol to the target cyclohexanol.
Overall Synthesis Pathway
The complete synthesis is a five-step process transforming biphenyl into this compound.
Caption: Proposed five-step synthesis of this compound from biphenyl.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis. Quantitative data, where available from literature on analogous reactions, is summarized in tables.
Step 1: Friedel-Crafts Acylation of Biphenyl
This step introduces the five-carbon chain as an acyl group at the para position of one of the phenyl rings of biphenyl.
Reaction: Biphenyl + Pentanoyl chloride → 4-Pentanoylbiphenyl
Experimental Protocol:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with anhydrous aluminum chloride (1.2 eq) and a dry solvent such as dichloromethane (DCM) or carbon disulfide under an inert atmosphere (e.g., nitrogen or argon).
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of biphenyl (1.0 eq) and pentanoyl chloride (1.1 eq) in the same dry solvent is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent (2 x 50 mL).
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization (e.g., from ethanol) or column chromatography to yield 4-pentanoylbiphenyl.
| Parameter | Value | Reference |
| Reactants | Biphenyl, Pentanoyl Chloride, AlCl₃ | |
| Solvent | Dichloromethane (DCM) | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 3-5 hours | |
| Typical Yield | 85-95% | Analogous Reactions |
Step 2: Clemmensen Reduction of 4-Pentanoylbiphenyl
The carbonyl group of 4-pentanoylbiphenyl is reduced to a methylene group to form 4-pentylbiphenyl.[1][2]
Reaction: 4-Pentanoylbiphenyl → 4-Pentylbiphenyl
Experimental Protocol:
-
Zinc amalgam is prepared by stirring zinc powder (10 eq) with a 5% aqueous solution of mercuric chloride for 10 minutes. The solution is decanted, and the zinc amalgam is washed with water.
-
The freshly prepared zinc amalgam, concentrated hydrochloric acid, and water are added to a round-bottom flask equipped with a reflux condenser.
-
4-Pentanoylbiphenyl (1.0 eq) dissolved in a suitable solvent (e.g., toluene) is added to the flask.
-
The mixture is heated to reflux with vigorous stirring for 8-24 hours. Additional portions of concentrated HCl may be added during the reaction to maintain a strongly acidic medium.
-
After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with toluene or another suitable solvent.
-
The combined organic layers are washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the resulting crude 4-pentylbiphenyl can be purified by distillation under reduced pressure or column chromatography.
| Parameter | Value | Reference |
| Reactants | 4-Pentanoylbiphenyl, Zn(Hg), HCl | [1][2] |
| Solvent | Toluene, Water | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 8-24 hours | [1] |
| Typical Yield | 70-85% | [3] |
Step 3: Partial Catalytic Hydrogenation of 4-Pentylbiphenyl
This step aims to selectively hydrogenate one of the phenyl rings of 4-pentylbiphenyl to yield 4-pentylcyclohexylbenzene. This can be a challenging selective reduction.
Reaction: 4-Pentylbiphenyl → 4-Pentylcyclohexylbenzene
Experimental Protocol:
-
4-Pentylbiphenyl (1.0 eq) is dissolved in a suitable solvent such as ethanol or acetic acid.
-
A hydrogenation catalyst, for instance, Rhodium on alumina (5% Rh/Al₂O₃) or a supported palladium catalyst, is added to the solution.
-
The mixture is transferred to a high-pressure autoclave.
-
The autoclave is purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 100-500 psi).
-
The reaction is stirred at a controlled temperature (e.g., 50-100 °C) for several hours until hydrogen uptake ceases or analysis shows completion.
-
After cooling and venting the autoclave, the catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed under reduced pressure to give the crude product, which can be purified by distillation or chromatography.
| Parameter | Value | Reference |
| Reactants | 4-Pentylbiphenyl, H₂ | Analogous Reactions |
| Catalyst | Rh/Al₂O₃ or Pd/C | Analogous Reactions |
| Solvent | Ethanol or Acetic Acid | Analogous Reactions |
| Pressure | 100-500 psi H₂ | Analogous Reactions |
| Temperature | 50-100 °C | Analogous Reactions |
| Typical Yield | Moderate to Good | Analogous Reactions |
Step 4: Synthesis of 4-(4-Pentylcyclohexyl)phenol
This is a three-part transformation of the remaining aromatic ring into a phenol.
4a. Nitration:
-
4-Pentylcyclohexylbenzene is dissolved in a mixture of concentrated sulfuric acid and nitric acid at 0 °C.
-
The mixture is stirred for a short period and then poured onto ice.
-
The precipitated nitro product is filtered, washed with water, and dried.
4b. Reduction to Amine:
-
The nitro compound is reduced to the corresponding aniline using a reducing agent like tin(II) chloride in hydrochloric acid, or by catalytic hydrogenation (H₂/Pd-C) in ethanol.
-
After the reaction, the mixture is basified to liberate the free amine, which is then extracted with an organic solvent.
4c. Diazotization and Hydrolysis:
-
The aniline derivative is dissolved in an aqueous acidic solution (e.g., H₂SO₄/H₂O) and cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added slowly to form the diazonium salt.
-
The solution of the diazonium salt is then gently warmed, leading to the evolution of nitrogen gas and the formation of the phenol.
-
The phenolic product is extracted, and purified.
| Parameter | Value | Reference |
| Reagents (Nitration) | H₂SO₄, HNO₃ | Standard Textbooks |
| Reagents (Reduction) | SnCl₂/HCl or H₂/Pd-C | Standard Textbooks |
| Reagents (Diazotization) | NaNO₂, H₂SO₄/H₂O | Standard Textbooks |
| Overall Yield | Variable, typically moderate | Standard Textbooks |
Step 5: Hydrogenation of 4-(4-Pentylcyclohexyl)phenol
The final step is the hydrogenation of the phenolic ring to the desired cyclohexanol.
Reaction: 4-(4-Pentylcyclohexyl)phenol → this compound
Experimental Protocol:
-
4-(4-Pentylcyclohexyl)phenol is dissolved in a solvent like ethanol or isopropanol.
-
A hydrogenation catalyst, such as Rhodium on alumina or Ruthenium on carbon, is added.
-
The reaction is carried out in a high-pressure hydrogenator at elevated temperature and pressure (e.g., 100-150 °C, 500-1000 psi H₂).
-
Upon completion, the catalyst is filtered off.
-
The solvent is removed by distillation to yield this compound, which can be further purified if necessary.
| Parameter | Value | Reference |
| Reactants | 4-(4-Pentylcyclohexyl)phenol, H₂ | Analogous Reactions |
| Catalyst | Rh/Al₂O₃ or Ru/C | Analogous Reactions |
| Solvent | Ethanol | Analogous Reactions |
| Pressure | 500-1000 psi H₂ | Analogous Reactions |
| Temperature | 100-150 °C | Analogous Reactions |
| Typical Yield | High | Analogous Reactions |
Experimental Workflow Visualization
The following diagram illustrates a typical laboratory workflow for one of the key steps, the Friedel-Crafts Acylation.
Caption: Laboratory workflow for the Friedel-Crafts acylation of biphenyl.
Conclusion
The synthesis of this compound from biphenyl is a challenging but feasible endeavor through a multi-step synthetic sequence. The described pathway utilizes fundamental organic reactions, including Friedel-Crafts acylation, Clemmensen reduction, and catalytic hydrogenation. While some steps, particularly the selective hydrogenation and the functionalization of the second aromatic ring, require careful optimization of reaction conditions, the overall strategy is robust. The detailed protocols and data provided in this guide serve as a valuable resource for researchers aiming to synthesize this and related compounds. Further investigation into alternative and more efficient methods for the later-stage functionalizations could present an opportunity for novel synthetic methodology development.
References
An In-depth Technical Guide to the Identification of cis- and trans-4-Pentylcyclohexanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis, separation, and detailed characterization of cis- and trans-4-pentylcyclohexanol isomers. These isomers, differing only in the spatial arrangement of the hydroxyl and pentyl groups on the cyclohexane ring, exhibit distinct physical and spectroscopic properties. Understanding and controlling their stereochemistry is crucial in various fields, including liquid crystal technology and pharmaceutical development, where specific isomers can impart desired material properties or biological activity.
Synthesis of 4-Pentylcyclohexanol Isomers
A mixture of cis- and trans-4-pentylcyclohexanol can be synthesized via the reduction of 4-pentylcyclohexanone. The choice of reducing agent can influence the diastereoselectivity of the reaction.
Experimental Protocol: Reduction of 4-Pentylcyclohexanone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-pentylcyclohexanone in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.
-
Reduction: Cool the solution in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions. The use of sodium borohydride in a protic solvent generally leads to a mixture of the cis and trans isomers.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Workup: Quench the reaction by the slow addition of a dilute acid (e.g., 1M HCl) until the effervescence ceases.
-
Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to obtain the crude mixture of cis- and trans-4-pentylcyclohexanol.
An alternative synthetic route involves the catalytic hydrogenation of 4-pentylphenol.
Experimental Protocol: Hydrogenation of 4-Pentylphenol
-
Reaction Setup: In a high-pressure reactor, combine 4-pentylphenol with a suitable solvent and a hydrogenation catalyst, such as Raney Nickel.
-
Hydrogenation: Pressurize the reactor with hydrogen gas and heat the mixture under stirring.
-
Reaction Monitoring: Monitor the reaction for the complete consumption of hydrogen.
-
Workup: After the reaction is complete, cool the reactor, filter off the catalyst, and remove the solvent under reduced pressure to yield the isomeric mixture of this compound.
Separation of cis and trans Isomers
The separation of the cis and trans isomers of this compound can be achieved using column chromatography, exploiting the difference in polarity between the two isomers. Generally, the trans isomer, with the equatorial hydroxyl group, is slightly more polar and has a lower retention factor (Rf) on silica gel compared to the cis isomer.
Experimental Protocol: Column Chromatography
-
Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude isomeric mixture in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity, for instance, a gradient of ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Isomer Identification: Combine the fractions containing the pure isomers, which can be identified by the analytical techniques described below.
Isomer Identification and Characterization
The unambiguous identification of the cis and trans isomers of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography (GC).
Conformational Analysis: The Key to Isomer Differentiation
The cyclohexane ring exists predominantly in a chair conformation. In 4-substituted cyclohexanols, the bulky pentyl group will strongly prefer the equatorial position to minimize steric strain. Consequently, the orientation of the hydroxyl group defines the isomer:
-
trans-4-Pentylcyclohexanol: The hydroxyl group is in the more stable equatorial position.
-
cis-4-Pentylcyclohexanol: The hydroxyl group is in the less stable axial position.
This conformational difference is the basis for the distinct spectroscopic signatures of the two isomers.
Gas Chromatography (GC)
Gas chromatography is an effective technique for separating and quantifying the isomers in a mixture. The retention time of each isomer depends on its volatility and interaction with the stationary phase of the GC column. Generally, the more volatile isomer will have a shorter retention time.
-
Column Selection: A moderately polar capillary column (e.g., with a polyethylene glycol or a phenyl-substituted polysiloxane stationary phase) is recommended for the separation of cyclohexanol isomers.
-
Injection: Inject a dilute solution of the sample (in a volatile solvent like dichloromethane or ethyl acetate) into the GC injection port.
-
Temperature Program: Use a temperature program to ensure good separation. An example program could be:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 10 °C/min to 200 °C.
-
Final hold: Hold at 200 °C for 5 minutes.
-
-
Detection: A Flame Ionization Detector (FID) is commonly used for detection.
Table 1: Predicted Gas Chromatography Data
| Isomer | Predicted Retention Time | Elution Order |
| cis-4-Pentylcyclohexanol | Shorter | First |
| trans-4-Pentylcyclohexanol | Longer | Second |
Note: The exact retention times will depend on the specific GC column and conditions used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive identification of cis and trans isomers of this compound. The key diagnostic signal is that of the proton on the carbon bearing the hydroxyl group (H-1).
-
In the trans isomer , H-1 is in the axial position and exhibits large axial-axial couplings to the adjacent axial protons, resulting in a broad multiplet with a large width at half-height.
-
In the cis isomer , H-1 is in the equatorial position and has smaller equatorial-axial and equatorial-equatorial couplings, leading to a narrower multiplet.
-
Sample Preparation: Dissolve a few milligrams of the purified isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For detailed structural elucidation, 2D NMR experiments such as COSY and HSQC can be performed.
Table 2: Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | cis-Isomer (Axial OH) | trans-Isomer (Equatorial OH) |
| H-1 (CH-OH) | ~4.0 ppm (narrow multiplet) | ~3.5 ppm (broad multiplet) |
| Cyclohexane H | ~1.0 - 2.0 ppm | ~1.0 - 2.2 ppm |
| Pentyl CH₂ | ~1.2 - 1.4 ppm | ~1.2 - 1.4 ppm |
| Pentyl CH₃ | ~0.9 ppm (triplet) | ~0.9 ppm (triplet) |
Table 3: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | cis-Isomer (Axial OH) | trans-Isomer (Equatorial OH) |
| C-1 (CH-OH) | ~65 ppm | ~70 ppm |
| Cyclohexane C | ~25 - 40 ppm | ~25 - 45 ppm |
| Pentyl C | ~14 - 37 ppm | ~14 - 37 ppm |
Note: The chemical shifts are predictions based on data for analogous 4-alkylcyclohexanols and may vary slightly.
Infrared (IR) Spectroscopy
IR spectroscopy can also be used to distinguish between the two isomers, primarily by observing the C-O stretching vibration.
-
The trans isomer (equatorial C-O bond) typically shows a C-O stretch at a higher wavenumber.
-
The cis isomer (axial C-O bond) exhibits a C-O stretch at a lower wavenumber.
Additionally, the O-H stretching band can provide information. In dilute solutions, a sharp O-H band indicates free hydroxyl groups, while in concentrated samples, a broad band signifies intermolecular hydrogen bonding.
-
Sample Preparation: The sample can be analyzed as a thin film between salt plates (for liquids) or as a KBr pellet (for solids).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Table 4: Predicted IR Absorption Frequencies
| Vibrational Mode | cis-Isomer (Axial OH) | trans-Isomer (Equatorial OH) |
| O-H stretch (dilute) | ~3630 cm⁻¹ | ~3630 cm⁻¹ |
| O-H stretch (concentrated) | ~3350 cm⁻¹ (broad) | ~3350 cm⁻¹ (broad) |
| C-H stretch (sp³) | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ |
| C-O stretch | ~1000-1050 cm⁻¹ | ~1050-1100 cm⁻¹ |
Conclusion
The successful identification of cis- and trans-4-pentylcyclohexanol isomers requires a systematic approach involving synthesis, separation, and spectroscopic analysis. The distinct conformational preferences of the two isomers give rise to characteristic differences in their NMR and IR spectra, which, in conjunction with GC analysis, allow for their unambiguous assignment. The detailed protocols and predictive data presented in this guide provide a robust framework for researchers and professionals working with these and related substituted cyclohexanol systems.
An In-depth Technical Guide to 4-Pentylcyclohexanol: Chemical Properties and Characterization Protocols
This technical guide provides a comprehensive overview of the chemical properties of 4-Pentylcyclohexanol, tailored for researchers, scientists, and professionals in drug development. It includes a detailed summary of its physicochemical properties, its official IUPAC nomenclature, and generalized experimental protocols for the determination of key chemical characteristics.
IUPAC Name and Structural Information
The formal IUPAC name for this compound is 4-pentylcyclohexan-1-ol [1]. This name precisely describes its chemical structure: a cyclohexane ring substituted with a pentyl group at the fourth carbon atom and a hydroxyl group at the first. The compound exists as two geometric isomers: cis and trans, which differ in the spatial orientation of the pentyl and hydroxyl groups relative to the cyclohexane ring.
Physicochemical Properties
The chemical and physical properties of this compound are summarized in the table below. It is important to note that some properties may vary between the cis and trans isomers.
| Property | Value | Source |
| IUPAC Name | 4-pentylcyclohexan-1-ol | [1] |
| Molecular Formula | C₁₁H₂₂O | [1][2][3] |
| Molecular Weight | 170.29 g/mol | [1][2][3] |
| Boiling Point | trans: 233.5 ± 8.0 °C (Predicted) | [3] |
| cis/trans mixture: 223.2 °C at 760 mmHg | [2] | |
| Melting Point | cis: 46-48 °C | [4] |
| trans: 24-27 °C | [2] | |
| Density | trans: 0.893 ± 0.06 g/cm³ (Predicted) | [3] |
| cis/trans mixture: 0.914 g/cm³ | [2] | |
| pKa | trans: 15.34 ± 0.40 (Predicted) | [3] |
| cis: 15.31 ± 0.40 (Predicted) | [4] | |
| Appearance | Clear, colorless to almost colorless liquid | [3] |
Experimental Protocols for Property Determination
The solubility of an alcohol in various solvents is a key indicator of its polarity. Alcohols with smaller carbon chains are typically soluble in water due to the polarity of the hydroxyl group. However, as the nonpolar alkyl chain length increases, water solubility decreases.
Protocol:
-
Place 2.0 mL of the solvent to be tested (e.g., water, ethanol, acetone) into a small test tube.
-
Add the alcohol dropwise, shaking the mixture after each addition.
-
Observe the number of drops required for the alcohol to no longer dissolve, indicated by the formation of a cloudy mixture or separate layers.
-
The results can be qualitatively recorded as very soluble, soluble, or insoluble.
The boiling point is a crucial physical constant for identifying and assessing the purity of a liquid.
Protocol:
-
Assemble a distillation apparatus, including a distillation flask, condenser, and receiving flask.
-
Place a small volume of the alcohol in the distillation flask along with a boiling chip.
-
Heat the flask gently.
-
Record the temperature at which the liquid boils and the vapor temperature remains constant. This temperature is the boiling point.
Spectroscopic methods are essential for confirming the structure of a molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to determine the carbon-hydrogen framework of the molecule, confirming the presence of the pentyl group, the cyclohexyl ring, and the hydroxyl group.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of the characteristic O-H bond of the alcohol functional group, which typically appears as a broad absorption band in the region of 3200-3600 cm⁻¹.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the characterization of an alcohol like this compound.
References
- 1. This compound | C11H22O | CID 41076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-4-tert-Pentylcyclohexanol | CAS 20698-30-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. trans-4-n-Pentylcyclohexanol CAS#: 77866-59-2 [amp.chemicalbook.com]
- 4. CIS-4-TERT-PENTYLCYCLOHEXANOL CAS#: 20698-29-7 [m.chemicalbook.com]
Spectroscopic Profile of 4-Pentylcyclohexanol: A Technical Guide
This guide provides a detailed analysis of the spectroscopic data for 4-Pentylcyclohexanol, a significant intermediate in the synthesis of liquid crystal materials. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Chemical Structure and Isomerism
This compound (C11H22O) is a saturated cyclic alcohol with a pentyl substituent at the fourth position of the cyclohexanol ring. The molecule exists as two geometric isomers: cis and trans, depending on the relative orientation of the hydroxyl (-OH) and pentyl groups with respect to the plane of the cyclohexane ring. The spectroscopic properties of these isomers, while similar in some respects, exhibit distinct differences, particularly in their NMR spectra, which can be used for their differentiation.
Spectroscopic Data
The following sections present the available and expected spectroscopic data for this compound. Due to the limited availability of a complete public dataset for this specific molecule, the information is a compilation of experimental data from various sources and predicted values based on the analysis of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming the presence of the cyclohexyl and pentyl moieties and for determining the stereochemistry of the isomers.
¹H NMR (Proton NMR)
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | 1.0 - 2.0 | Broad Singlet | 1H |
| H-1 (CH-OH) | 3.4 - 4.0 | Multiplet | 1H |
| Cyclohexane Ring Protons | 1.0 - 2.0 | Multiplets | 10H |
| -CH2- (Pentyl Chain) | 1.1 - 1.4 | Multiplets | 8H |
| -CH3 (Pentyl Chain) | 0.8 - 1.0 | Triplet | 3H |
Note: The chemical shift of the H-1 proton is highly dependent on the cis/trans isomerism. In the trans isomer, the H-1 proton is typically found at a different chemical shift compared to the cis isomer due to anisotropic effects.
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The PubChem database indicates the availability of ¹³C NMR data for this compound.[1]
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
| C-1 (CH-OH) | 68 - 72 |
| Cyclohexane Ring Carbons | 25 - 45 |
| C-4 (CH-Pentyl) | 40 - 45 |
| Pentyl Chain Carbons | 14 - 38 |
| -CH3 (Pentyl Chain) | ~14 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and alkyl groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |
| C-O Stretch (Alcohol) | 1000 - 1260 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The PubChem database contains GC-MS data for this compound.[1]
Table 4: Key Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 170 | Low | [M]⁺ (Molecular Ion) |
| 152 | Moderate | [M-H₂O]⁺ |
| 123 | 57% | [M-H₂O-C₂H₅]⁺ |
| 99 | High | [M-C₅H₁₁]⁺ |
| 81 | 50.20% | [C₆H₉]⁺ |
| 71 | 91% | [C₅H₁₁]⁺ |
| 70 | 99.99% | [C₅H₁₀]⁺ |
Experimental Protocols
Detailed experimental protocols for the acquisition of the spectroscopic data for this compound are not fully available in the public domain. However, the following are generalized methods that would be employed.
Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of 4-pentylcyclohexanone. A typical procedure would be:
-
Dissolve 4-pentylcyclohexanone in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise with stirring.
-
Allow the reaction to proceed until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by column chromatography or distillation to obtain this compound, which may be a mixture of cis and trans isomers.
Another reported method is the catalytic hydrogenation of p-n-pentylphenol, which yields a mixture of the cis and trans isomers.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Synthesis of trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of trans-4-(trans-4-pentylcyclohexyl)cyclohexanol, a molecule of interest in materials science and potentially in pharmaceutical research due to its specific stereochemistry and physicochemical properties. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data to support research and development activities.
Introduction
trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol is a saturated bicyclohexyl derivative characterized by a trans configuration at both cyclohexane rings. This specific stereoisomerism influences its molecular shape, packing, and ultimately its material properties. The synthesis of this compound with high stereochemical purity is crucial for its application in fields such as liquid crystals and as a building block in medicinal chemistry. The primary synthetic route involves a two-stage process: the synthesis of the key intermediate, 4-(trans-4-pentylcyclohexyl)phenol, followed by its catalytic hydrogenation to the desired cyclohexanol.
Synthetic Pathway Overview
The synthesis of trans-4-(trans-4-pentylcyclohexyl)cyclohexanol is primarily achieved through the catalytic hydrogenation of the corresponding phenol derivative. The overall transformation can be visualized as follows:
Figure 1: Overall synthetic strategy for trans-4-(trans-4-pentylcyclohexyl)cyclohexanol.
Experimental Protocols
Stage 1: Synthesis of 4-(trans-4-Pentylcyclohexyl)phenol
Step 1: Grignard Reaction
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq).
-
Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
In the dropping funnel, prepare a solution of a suitable aryl bromide (e.g., 4-benzyloxybromobenzene, 1.0 eq) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C and add a solution of 4-pentylcyclohexanone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Dehydration, Hydrogenation, Isomerization, and Deprotection
The crude tertiary alcohol from the Grignard reaction is then subjected to a series of transformations to yield the desired trans-phenol intermediate.
-
Dehydration: The crude alcohol is dissolved in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heated to reflux with a Dean-Stark apparatus to remove water.
-
Hydrogenation: The resulting alkene is hydrogenated using a suitable catalyst (e.g., Palladium on carbon) under a hydrogen atmosphere to saturate the double bond.
-
Isomerization: The resulting mixture of cis and trans isomers is then subjected to isomerization conditions, often by heating with a strong base (e.g., potassium tert-butoxide in a high-boiling solvent) to favor the thermodynamically more stable trans isomer.
-
Deprotection: If a protecting group (e.g., benzyl) was used for the phenol, it is removed at this stage. For a benzyl ether, this can often be achieved by catalytic hydrogenation.
Purification of the Intermediate: The crude 4-(trans-4-pentylcyclohexyl)phenol is purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as hexane.
Stage 2: Synthesis of trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol
The final step is the stereoselective hydrogenation of the phenol intermediate.
Experimental Protocol:
-
To a solution of 4-(trans-4'-pentylcyclohexyl)phenol (200 g) in ethanol (1.8 L), add 10% by weight of Raney nickel (20 g) as the catalyst.[1]
-
Transfer the suspension to a high-pressure hydrogenation apparatus.
-
Pressurize the reactor with hydrogen gas and stir the reaction mixture at a suitable temperature and pressure until the theoretical amount of hydrogen (3 moles per mole of phenol) has been absorbed.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter off the catalyst from the reaction mixture.
-
Concentrate the ethanol filtrate under reduced pressure to a volume of approximately 0.3 L.[1]
-
Add fresh ethanol to the concentrated solution and induce recrystallization.
-
Collect the precipitated solid by filtration to obtain trans-4-(trans-4'-pentylcyclohexyl)cyclohexanol.
Data Presentation
Physicochemical and Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (%) | Yield (%) | Reference(s) |
| 4-(trans-4-Pentylcyclohexyl)phenol | C₁₇H₂₆O | 246.39 | 133-135 | >98 | N/A | |
| trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol | C₁₇H₃₂O | 252.44 | 126 | >98 | 37.6 | [1] |
Note: N/A indicates that the data was not available in the searched sources.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of the target molecule.
Figure 2: Detailed workflow for the synthesis of trans-4-(trans-4-pentylcyclohexyl)cyclohexanol.
Conclusion
The synthesis of trans-4-(trans-4-pentylcyclohexyl)cyclohexanol is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry. The key steps involve the synthesis of a trans-substituted phenol intermediate, followed by a stereoselective catalytic hydrogenation. While the presented protocols provide a solid foundation for the synthesis, further optimization of reaction conditions, particularly for the synthesis of the phenol intermediate, may be necessary to improve overall yield and purity. This guide serves as a valuable resource for researchers embarking on the synthesis of this and related compounds.
References
An In-depth Technical Guide to the Physical Properties of 4-Amylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical properties of 4-Amylcyclohexanol, a compound relevant in various chemical and fragrance industries. The information is presented to support research, development, and quality control activities. This document details key physical constants, the methodologies for their determination, and a generalized workflow for property analysis.
Core Physical Properties
4-Amylcyclohexanol is a cyclic alcohol, and its physical properties can vary slightly based on the specific isomer. The "amyl" group can be a straight-chain pentyl group (n-amyl) or a branched isomer like the tert-amyl group. Furthermore, the substitution on the cyclohexane ring creates cis and trans stereoisomers. Below is a summary of the available quantitative data for two common forms.
Data Presentation: Physical Properties of 4-Amylcyclohexanol Isomers
| Property | 4-tert-Pentylcyclohexanol (cis/trans mixture) | 4-n-Pentylcyclohexanol (cis/trans mixture) |
| CAS Number | 5349-51-9[1] | 54410-90-1[2][3] |
| Synonyms | 4-(tert-Amyl)cyclohexanol, p-tert-Amylcyclohexanol | 4-Amylcyclohexanol[2], 4-n-Pentylcyclohexanol |
| Molecular Formula | C₁₁H₂₂O[1] | C₁₁H₂₂O[3] |
| Molecular Weight | 170.30 g/mol | 170.30 g/mol [3] |
| Physical Form | Solid (at room temp.) | Liquid (at 20°C) |
| Melting Point | 24.0 - 27.0 °C[1] | Not specified |
| Boiling Point | 154.0 - 155.0 °C @ 40 mmHg[1] | Not specified |
| Density | Not specified | 0.90 g/cm³ (Specific Gravity 20/20)[4] |
| Refractive Index | Not specified | 1.4640 - 1.4680[4] |
| Flash Point | 110.0 °C (230 °F) | Not specified |
| Water Solubility | 91.17 mg/L @ 25 °C (estimated)[1] | Not specified |
| LogP (o/w) | 3.601 (estimated)[1] | Not specified |
Experimental Protocols for Property Determination
The accurate determination of physical properties is fundamental for compound characterization, quality control, and process development. Below are detailed methodologies for measuring the key properties of 4-Amylcyclohexanol.
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. A common and efficient method for small sample volumes is the micro-boiling point or capillary method.[5][6][7][8]
Apparatus:
-
Melting point apparatus or Thiele tube setup
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating medium (e.g., paraffin oil)
Procedure:
-
Sample Preparation: A small volume (a few milliliters) of the liquid 4-Amylcyclohexanol is placed into the fusion tube.[5]
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[8]
-
Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (like a Thiele tube).[5]
-
Heating: The bath is heated gently and steadily. As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles.
-
Observation: Upon further heating, the liquid begins to vaporize, causing a rapid and continuous stream of bubbles to emerge from the capillary tube.[5]
-
Measurement: The heat source is removed at this point. The liquid will begin to cool. The boiling point is recorded as the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube.[5] This temperature signifies that the vapor pressure of the liquid equals the external pressure.
The refractive index is a dimensionless number that describes how fast light propagates through the material. It is a characteristic constant for a pure substance at a given temperature and wavelength.[9]
Apparatus:
-
Abbe Refractometer
-
Constant temperature water bath
-
Light source (typically sodium D-line, 589 nm)
-
Dropper or pipette
-
Solvent for cleaning (e.g., ethanol or isopropanol) and lens tissue
Procedure:
-
Calibration: The refractometer is calibrated using a standard of known refractive index, often distilled water (n_D = 1.3330 at 20°C).[10]
-
Prism Cleaning: The surfaces of the upper and lower prisms are cleaned thoroughly with a soft lens tissue and a suitable solvent, then allowed to dry completely.[10][11]
-
Sample Application: Using a clean pipette, 2-3 drops of liquid 4-Amylcyclohexanol are placed onto the center of the lower prism. The pipette tip should not touch the prism surface to avoid scratching.[10][11]
-
Prism Closure: The upper prism is gently closed and clamped, spreading the liquid into a thin, uniform film.
-
Measurement:
-
The light source is turned on, and while looking through the eyepiece, the adjustment knob is turned until the field of view shows a distinct light and dark region (the shadowline).[10]
-
The dispersion compensator is adjusted to eliminate any color fringe at the boundary, making the shadowline sharp and achromatic.[10]
-
The main adjustment handwheel is used to align the sharp shadowline precisely with the center of the crosshairs.[11]
-
The refractive index value is then read from the illuminated scale, typically to four decimal places.[11]
-
-
Temperature Recording: The temperature at which the measurement was taken is crucial and must be recorded alongside the refractive index value.[10]
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a key predictor, where polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[12][13]
Apparatus:
-
Test tubes and rack
-
Vortex mixer or shaker
-
Graduated pipettes or cylinders
-
Analytical balance
Procedure (General Protocol):
-
Solvent Selection: A range of solvents with varying polarities are chosen (e.g., water, ethanol, acetone, hexane).
-
Sample Preparation: A precise amount of 4-Amylcyclohexanol (e.g., 10 mg) is weighed and placed into a test tube.
-
Solvent Addition: A measured volume of the first solvent (e.g., 1 mL) is added to the test tube.
-
Mixing: The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 30-60 seconds) to facilitate dissolution.[13]
-
Observation: The mixture is allowed to stand and is then visually inspected for any undissolved particles. The compound is classified as soluble (completely dissolved), partially soluble, or insoluble.[13]
-
Tiered Approach: If the compound is insoluble in water, subsequent tests can be performed in dilute acidic (5% HCl) and basic (5% NaOH) solutions to identify potential salt formation, which indicates basic or acidic functional groups, respectively.[14]
-
Semi-Quantitative Analysis: To determine a more precise solubility value (e.g., mg/mL), the experiment is repeated by incrementally adding the solute to a fixed volume of solvent until saturation is reached (i.e., solid material persists after thorough mixing).
Mandatory Visualization
The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical substance like 4-Amylcyclohexanol.
References
- 1. para-tert-amyl cyclohexanol, 5349-51-9 [thegoodscentscompany.com]
- 2. 4-Pentylcyclohexanol | C11H22O | CID 41076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amylcyclohexanol (cis- and trans- mixture) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. chembk.com [chembk.com]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. phillysim.org [phillysim.org]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. hinotek.com [hinotek.com]
- 11. chem.ucla.edu [chem.ucla.edu]
- 12. Khan Academy [khanacademy.org]
- 13. saltise.ca [saltise.ca]
- 14. scribd.com [scribd.com]
4-Pentylcyclohexanol: A Core Intermediate for Advanced Liquid Crystal Formulations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Pentylcyclohexanol stands as a crucial molecular building block in the synthesis of advanced liquid crystal (LC) materials. Its incorporation into mesogenic structures significantly influences key performance characteristics such as the nematic-to-isotropic transition temperature (clearing point), viscosity, and birefringence. The stereochemistry of the cyclohexyl ring, particularly the preference for the trans isomer, is paramount in achieving the desired linear molecular geometry essential for liquid crystalline phases. This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, with a focus on its application as a liquid crystal intermediate. Furthermore, it explores the relevance of liquid crystals derived from such intermediates in the fields of drug delivery and biosensing, offering valuable insights for professionals in pharmaceutical and life sciences research.
Physicochemical Properties of this compound Isomers
The physical properties of this compound are highly dependent on the cis/trans isomeric ratio. The trans isomer, with its more linear and rigid structure, is the preferred conformer for liquid crystal applications as it promotes the formation of stable mesophases.
| Property | trans-4-Pentylcyclohexanol | cis-4-Pentylcyclohexanol |
| Molecular Formula | C₁₁H₂₂O | C₁₁H₂₂O |
| Molecular Weight | 170.29 g/mol | 170.29 g/mol |
| CAS Number | 77866-59-2 | 91334-33-9 |
| Boiling Point | 233.5 ± 8.0 °C (Predicted)[1] | Not readily available |
| Density | 0.893 ± 0.06 g/cm³ (Predicted)[1] | Not readily available |
| Refractive Index | 1.4630-1.4680[1] | Not readily available |
Synthesis and Purification of trans-4-Pentylcyclohexanol
The synthesis of trans-4-pentylcyclohexanol with high isomeric purity is a critical step in the production of high-performance liquid crystals. The most common synthetic routes involve the reduction of 4-pentylcyclohexanone or the catalytic hydrogenation of 4-pentylphenol. The subsequent purification to isolate the trans isomer is crucial.
Experimental Protocols
2.1.1. Synthesis via Reduction of 4-Pentylcyclohexanone
This method offers good stereoselectivity towards the trans isomer when using specific reducing agents.
-
Materials: 4-pentylcyclohexanone, Lithium Aluminum Hydride (LiAlH₄), anhydrous diethyl ether, 10% sulfuric acid, anhydrous magnesium sulfate, petroleum ether.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-pentylcyclohexanone in anhydrous diethyl ether is prepared.
-
To a separate flask, a suspension of LiAlH₄ in anhydrous diethyl ether is prepared.
-
The 4-pentylcyclohexanone solution is added dropwise to the LiAlH₄ suspension with stirring, maintaining gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reduction.
-
The reaction is then carefully quenched by the slow addition of water, followed by 10% sulfuric acid, while cooling in an ice bath.
-
The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.
-
2.1.2. Synthesis via Catalytic Hydrogenation of 4-Pentylphenol
This industrial-scale method involves the hydrogenation of the corresponding phenol. The choice of catalyst and reaction conditions influences the cis/trans isomer ratio.
-
Materials: 4-pentylphenol, Raney Nickel or Rhodium-on-carbon catalyst, ethanol (solvent), high-pressure autoclave.
-
Procedure:
-
4-pentylphenol and the catalyst are charged into a high-pressure autoclave.
-
Ethanol is added as a solvent.
-
The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas.
-
The reaction mixture is heated and stirred at a specific temperature and pressure for a defined period to achieve complete hydrogenation of the aromatic ring.
-
After cooling and depressurizing the autoclave, the catalyst is filtered off.
-
The solvent is removed under reduced pressure to yield crude this compound as a mixture of cis and trans isomers.
-
2.1.3. Purification by Recrystallization
The separation of the desired trans-4-pentylcyclohexanol from the cis isomer is effectively achieved by recrystallization, exploiting the difference in their physical properties, such as melting point and solubility.
-
Materials: Crude this compound (cis/trans mixture), petroleum ether (or other suitable non-polar solvent).
-
Procedure:
-
The crude this compound is dissolved in a minimal amount of hot petroleum ether.
-
The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath or refrigerator.
-
The trans isomer, being less soluble at lower temperatures, will crystallize out.
-
The crystals are collected by vacuum filtration and washed with a small amount of cold petroleum ether.
-
The process can be repeated to achieve higher purity of the trans isomer.
-
Characterization of Isomers
The isomeric purity of this compound is typically determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. In GC-MS, the cis and trans isomers will exhibit different retention times.[2][3] ¹H and ¹³C NMR spectroscopy can distinguish between the isomers based on the chemical shifts and coupling constants of the protons and carbons in the cyclohexyl ring.[4]
Role of this compound in Liquid Crystal Mixtures
The incorporation of the 4-pentylcyclohexyl moiety into a liquid crystal molecule significantly impacts its mesomorphic and physical properties.
| Parameter | Effect of trans-4-Pentylcyclohexyl Group | Rationale |
| Nematic-to-Isotropic Transition (TN-I) | Generally increases TN-I | The rigid and linear cyclohexyl ring enhances the shape anisotropy of the molecule, leading to more stable liquid crystalline phases. |
| Viscosity | Tends to decrease viscosity compared to purely aromatic cores | The saturated cyclohexyl ring reduces intermolecular π-π stacking that is prevalent in purely aromatic systems, leading to lower rotational viscosity. |
| Birefringence (Δn) | Generally lowers birefringence | The aliphatic nature of the cyclohexyl ring has a lower polarizability compared to an aromatic ring, resulting in a smaller difference between the extraordinary and ordinary refractive indices. |
Relevance to Drug Development Professionals
While this compound itself is not a therapeutic agent, the liquid crystals derived from it have emerging applications in the pharmaceutical and biomedical fields, primarily in drug delivery systems and biosensors.
Liquid Crystals in Drug Delivery
Lyotropic liquid crystalline phases, which form in the presence of a solvent, can create unique nanostructures such as cubosomes and hexosomes.[5][6] These structures can encapsulate both hydrophilic and hydrophobic drug molecules, offering a platform for controlled and sustained drug release.[1][7][8] The biocompatibility and biodegradability of many liquid crystal-forming lipids make them attractive for various administration routes.[8]
Liquid Crystal-Based Biosensors
The orientation of liquid crystals is highly sensitive to surface interactions. This property is harnessed in the development of label-free biosensors.[9][10] When a biological recognition event (e.g., antigen-antibody binding) occurs on a surface in contact with a liquid crystal, it can trigger a change in the liquid crystal's orientation, leading to a detectable optical signal.[11][12] Liquid crystals containing cyclohexyl moieties can be tailored for specific sensing applications due to their tunable physical properties.
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of trans-4-Pentylcyclohexanol.
Structure-Property Relationship in Liquid Crystals
Caption: Impact of trans-4-pentylcyclohexanol on liquid crystal properties.
Application in Drug Delivery Systems
Caption: Pathway from intermediate to a liquid crystal-based drug delivery system.
References
- 1. nscpolteksby.ac.id [nscpolteksby.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill [pubs.usgs.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems [frontiersin.org]
- 6. ijcrt.org [ijcrt.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Applications of liquid crystals in biosensing - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. Application and Technique of Liquid Crystal-Based Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. Development and Application of Liquid Crystals as Stimuli-Responsive Sensors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Catalytic Hydrogenation of p-n-Pentylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the catalytic hydrogenation of p-n-pentylphenol, a key transformation for the synthesis of valuable intermediates in the pharmaceutical and chemical industries. The document details reaction pathways, catalyst performance, and experimental protocols, offering a valuable resource for professionals engaged in organic synthesis and drug development.
Introduction
The catalytic hydrogenation of p-n-pentylphenol is a significant chemical process primarily yielding 4-n-pentylcyclohexanol and 4-n-pentylcyclohexanone. These products serve as crucial building blocks in the synthesis of liquid crystals and various pharmaceutical compounds. The selective conversion of the aromatic ring of p-n-pentylphenol into its corresponding saturated cyclic counterparts is achieved through the use of heterogeneous catalysts under hydrogen pressure. The choice of catalyst, solvent, temperature, and pressure plays a pivotal role in determining the product distribution and overall efficiency of the reaction.
Reaction Pathways and Mechanisms
The hydrogenation of p-n-pentylphenol proceeds through a series of steps on the surface of a heterogeneous catalyst. The primary reaction pathway involves the initial hydrogenation of the aromatic ring to form an unstable enol intermediate, which rapidly tautomerizes to the more stable 4-n-pentylcyclohexanone. This ketone can then be further hydrogenated to yield 4-n-pentylcyclohexanol.
The selectivity towards either the cyclohexanone or the cyclohexanol is highly dependent on the catalyst and reaction conditions. Catalysts such as palladium are often employed for the selective production of cyclohexanones, while nickel and ruthenium catalysts tend to favor the formation of cyclohexanols.[1]
References
Unraveling the Conformational Landscape of 4-Pentylcyclohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Pentylcyclohexanol, a substituted cyclohexane, is a molecule of interest in various chemical and pharmaceutical contexts. Its biological activity and physical properties are intrinsically linked to its three-dimensional structure and conformational preferences. This technical guide provides an in-depth analysis of the molecular structure and conformation of the cis and trans isomers of this compound. Leveraging established principles of conformational analysis, spectroscopic data from analogous compounds, and computational chemistry methodologies, this document outlines the stereochemical features that govern the behavior of this molecule. Detailed experimental protocols for conformational analysis are provided, alongside quantitative data and visual representations of conformational equilibria and analytical workflows to facilitate a comprehensive understanding for researchers in drug design and materials science.
Introduction
The cyclohexane ring is a fundamental scaffold in a vast array of organic molecules, including many pharmaceuticals. Its non-planar, puckered "chair" conformation is the most stable arrangement, minimizing both angle and torsional strain. When substituents are introduced onto the ring, as in this compound, they can occupy either axial or equatorial positions. The interplay of steric interactions dictates the preferred conformation and the energetic landscape of the molecule.
For 1,4-disubstituted cyclohexanes like this compound, two diastereomers exist: cis and trans. The conformational analysis of these isomers is crucial as the spatial arrangement of the pentyl and hydroxyl groups significantly influences the molecule's polarity, reactivity, and ability to interact with biological targets. This guide explores the conformational preferences of both cis- and trans-4-Pentylcyclohexanol, providing a foundational understanding for its application in scientific research and development.
Molecular Structure and Conformational Isomers
The primary conformations of this compound are based on the chair form of the cyclohexane ring. The key to understanding its structure lies in the axial and equatorial positioning of the hydroxyl (-OH) and pentyl (-C5H11) groups.
trans-4-Pentylcyclohexanol
In the trans isomer, the hydroxyl and pentyl groups are on opposite sides of the cyclohexane ring. This allows for a conformation where both bulky substituents occupy equatorial positions (diequatorial). The alternative chair conformation, resulting from a ring flip, would force both groups into sterically hindered axial positions (diaxial). Due to severe 1,3-diaxial interactions, the diaxial conformation is highly unstable. Consequently, trans-4-Pentylcyclohexanol exists almost exclusively in the diequatorial conformation.
cis-4-Pentylcyclohexanol
For the cis isomer, the hydroxyl and pentyl groups are on the same side of the ring. In any chair conformation, one substituent must be axial and the other equatorial. A ring flip interconverts these positions. The equilibrium will favor the conformation where the larger substituent (the pentyl group) occupies the more spacious equatorial position to minimize steric strain. The energy difference between these two conformers is determined by the relative steric bulk of the hydroxyl and pentyl groups, quantified by their respective A-values (axial strain energies).
Quantitative Conformational Analysis
| Parameter | trans (eq, eq) | trans (ax, ax) | cis (eq-OH, ax-Pentyl) | cis (ax-OH, eq-Pentyl) |
| Relative Energy (kcal/mol) | 0 (most stable) | > 5 | ~2.1 | 0.8 - 1.0 |
| Dominant Conformer Population | >99% | <1% | Minor | Major |
Note: These values are estimates based on the A-values of hydroxyl (~0.8-1.0 kcal/mol) and pentyl groups (estimated to be similar to other alkyl groups like isopropyl or tert-butyl, ~2.1 kcal/mol). The actual values may vary.
Experimental Protocols for Conformational Analysis
The determination of the preferred conformation of this compound isomers relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the axial or equatorial position of the proton attached to the carbon bearing the hydroxyl group (H-1) and thereby deduce the conformation of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified cis or trans isomer of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d4, or dimethyl sulfoxide-d6) in a 5 mm NMR tube.
-
Ensure the sample is free of paramagnetic impurities which can cause line broadening.
-
-
Data Acquisition:
-
Acquire a high-resolution one-dimensional proton (¹H) NMR spectrum on a spectrometer with a field strength of 300 MHz or higher.
-
Key acquisition parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
If necessary, perform two-dimensional NMR experiments like COSY (Correlation Spectroscopy) to aid in the assignment of proton signals.
-
-
Spectral Analysis:
-
Identify the multiplet corresponding to the H-1 proton (the proton on the carbon attached to the -OH group). This signal is typically found in the 3.5-4.0 ppm range.
-
Analyze the coupling constants (J-values) of the H-1 proton.
-
A large coupling constant (J ≈ 10-13 Hz) is indicative of a trans-diaxial coupling between H-1 and the adjacent axial protons on C-2 and C-6. This confirms that H-1 is in an axial position, and therefore the hydroxyl group is equatorial.
-
Smaller coupling constants (J ≈ 2-5 Hz) suggest axial-equatorial or equatorial-equatorial couplings, indicating an equatorial H-1 and an axial hydroxyl group.
-
-
Expected Results:
-
For trans-4-Pentylcyclohexanol, the ¹H NMR spectrum is expected to show a multiplet for H-1 with at least one large coupling constant, confirming its axial position and the diequatorial nature of the molecule.
-
For cis-4-Pentylcyclohexanol, the spectrum will be a weighted average of the two rapidly interconverting chair forms. The observed coupling constants for H-1 will be smaller than in the trans isomer, reflecting the equilibrium between the axial and equatorial positions of the hydroxyl group.
Computational Chemistry
Objective: To calculate the relative energies of the possible conformations of cis- and trans-4-Pentylcyclohexanol and to predict their geometric parameters.
Methodology:
-
Structure Building:
-
Construct the initial 3D structures of the cis and trans isomers of this compound in all possible chair conformations using molecular modeling software (e.g., Avogadro, GaussView).
-
-
Conformational Search (for the pentyl chain):
-
For each chair conformation, perform a systematic or stochastic conformational search of the pentyl side chain to identify its low-energy rotamers.
-
-
Geometry Optimization and Energy Calculation:
-
Perform geometry optimization and frequency calculations for all stable conformers using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d,p).
-
The absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum.
-
-
Data Analysis:
-
Compare the calculated energies (Gibbs free energy is often used) of the different conformers to determine their relative stabilities and predict the equilibrium populations.
-
Extract key geometric parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformers.
-
Visualizing Conformational Equilibria and Workflows
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Conformational equilibrium of trans-4-Pentylcyclohexanol.
Caption: Conformational equilibrium of cis-4-Pentylcyclohexanol.
Caption: General experimental workflow for conformational analysis.
Conclusion
The conformational analysis of this compound reveals distinct structural preferences for its cis and trans isomers, primarily governed by the minimization of steric strain. The trans isomer overwhelmingly adopts a diequatorial conformation, while the cis isomer exists in a dynamic equilibrium that favors the conformer with the bulky pentyl group in the equatorial position. A combined approach of high-resolution NMR spectroscopy and computational chemistry provides a powerful toolkit for the detailed characterization of these conformational landscapes. This in-depth understanding is paramount for professionals in drug development and materials science, as the three-dimensional structure of molecules like this compound is a key determinant of their function and properties.
Phase Transition Behavior of 4-Pentylcyclohexanol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies used to characterize the phase transition temperatures of 4-Pentylcyclohexanol. Due to the limited availability of specific experimental data in publicly accessible literature for this compound, this document focuses on the established experimental protocols and workflows relevant for its thermal analysis.
Data Presentation
A thorough search of scientific databases and chemical repositories did not yield specific, experimentally determined phase transition temperatures for this compound. While data for related compounds, such as isomers and derivatives, are available, direct quantitative data for this compound remains elusive. It is recommended that experimental analysis be performed to determine the precise phase transition temperatures for this compound.
Experimental Protocols
The determination of phase transition temperatures in organic compounds like this compound, which may exhibit liquid crystalline properties, is primarily conducted using Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM).
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental thermoanalytical technique used to detect phase transitions by measuring the difference in heat flow between a sample and a reference as a function of temperature.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to create a stable and non-reactive atmosphere.
-
Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves:
-
Heating Scan: The sample is heated at a constant rate (e.g., 5-10 °C/min) to a temperature above its expected isotropic phase transition. This scan reveals endothermic transitions such as melting (solid to liquid or crystal to liquid crystal) and other phase changes.
-
Cooling Scan: The sample is then cooled at the same constant rate. This scan shows exothermic transitions like crystallization and liquid crystal phase formation.
-
Isothermal Segments: The sample may be held at a specific temperature to allow for equilibration or to study isothermal phase transitions.
-
-
Data Analysis: The resulting DSC thermogram plots heat flow against temperature. Phase transitions are identified as peaks (endothermic or exothermic) on the thermogram. The onset temperature of the peak is typically reported as the transition temperature, and the area under the peak corresponds to the enthalpy change (ΔH) of the transition.
Polarized Light Microscopy (PLM)
Polarized Light Microscopy is a crucial technique for the identification and characterization of liquid crystalline phases. It allows for the direct visualization of the different textures exhibited by various mesophases.
Methodology:
-
Sample Preparation: A small amount of this compound is placed on a clean glass microscope slide and covered with a coverslip. The sample is then placed on a hot stage, which allows for precise temperature control.
-
Observation during Heating and Cooling: The sample is observed through a polarizing microscope as it is heated and cooled at a controlled rate.
-
Texture Identification: As the compound transitions between different phases (e.g., crystalline, smectic, nematic, isotropic), characteristic optical textures are observed. For example, the nematic phase often exhibits a Schlieren texture, while smectic phases can show focal conic or fan-like textures. The isotropic liquid phase appears dark under crossed polarizers.
-
Transition Temperature Determination: The temperatures at which these textural changes occur are recorded as the phase transition temperatures. This method provides a visual confirmation of the transitions detected by DSC.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for determining the phase transition temperatures of a compound like this compound.
An In-depth Technical Guide to the Solubility of 4-Pentylcyclohexanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Pentylcyclohexanol, a key intermediate in the synthesis of liquid crystals and a potential building block in pharmaceutical and fragrance applications. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on providing a robust qualitative understanding based on the principles of organic chemistry and data from analogous compounds. Furthermore, it details a standard experimental protocol for the quantitative determination of its solubility and outlines its chemical synthesis.
Physicochemical Properties of this compound
This compound is a derivative of cyclohexanol with a pentyl group attached to the fourth carbon of the cyclohexane ring. Its chemical structure dictates its solubility behavior. The hydroxyl (-OH) group is polar and capable of hydrogen bonding, which imparts some degree of polarity to the molecule. However, the presence of the nonpolar pentyl chain and the cyclohexane ring makes the molecule predominantly nonpolar. This dual character influences its solubility in various organic solvents.
Computed Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂O | [1] |
| Molecular Weight | 170.29 g/mol | [1] |
| XLogP3-AA | 3.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
The XLogP3-AA value of 3.8 indicates a high degree of lipophilicity, suggesting good solubility in nonpolar organic solvents and low solubility in water.[1]
Solubility Profile
While specific quantitative data for this compound is scarce, a qualitative assessment of its solubility can be inferred from the general principles of "like dissolves like" and data on similar compounds such as cyclohexanol and other long-chain alkyl alcohols.[2] The long alkyl chain in this compound reduces its solubility in polar solvents compared to cyclohexanol.[3][4]
Qualitative Solubility of this compound in Common Organic Solvents:
| Solvent | Polarity | Expected Solubility | Rationale |
| Hexane | Nonpolar | High | The nonpolar pentyl group and cyclohexane ring will have strong van der Waals interactions with the nonpolar hexane molecules.[2] |
| Toluene | Nonpolar | High | Similar to hexane, the nonpolar characteristics of toluene make it a good solvent for lipophilic compounds.[2] |
| Dichloromethane | Polar aprotic | High | Dichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds. A related compound, trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol, is soluble in dichloromethane.[5] |
| Chloroform | Polar aprotic | High | Similar to dichloromethane, chloroform is a good solvent for many organic compounds. 4-tert-butylcyclohexanol shows good solubility in chloroform.[6] |
| Acetone | Polar aprotic | High | Acetone's ability to dissolve both polar and nonpolar substances suggests it would be a suitable solvent. 4-tert-butylcyclohexanol is soluble in acetone.[6] |
| Ethyl Acetate | Polar aprotic | High | Cyclohexanol is miscible with ethyl acetate, indicating that this compound is also likely to be highly soluble.[7] |
| Ethanol | Polar protic | High | The hydroxyl group of ethanol can form hydrogen bonds with the hydroxyl group of this compound, while the ethyl group can interact with the nonpolar part of the molecule. Both trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol and 4-tert-butylcyclohexanol are soluble in ethanol.[5][6] |
| Methanol | Polar protic | Moderate to High | While more polar than ethanol, methanol should still be a good solvent due to hydrogen bonding capabilities.[2] |
| Dimethylformamide (DMF) | Polar aprotic | High | DMF is a powerful polar aprotic solvent. A related compound, trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol, is soluble in DMF.[5] |
| Water | Polar protic | Very Low | The large nonpolar pentyl group and cyclohexane ring will lead to a significant hydrophobic effect, making it sparingly soluble in water.[3][4] |
Experimental Determination of Solubility
For researchers requiring precise quantitative solubility data, the shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[8][9] This method involves equilibrating an excess amount of the solute with the solvent over a defined period and then measuring the concentration of the dissolved solute in the saturated solution.
-
Preparation of Materials:
-
This compound (solute)
-
Selected organic solvent
-
Glass vials with screw caps
-
Shaker or agitator capable of maintaining a constant temperature
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
A suitable analytical instrument for quantification (e.g., GC-MS, HPLC-UV, or UV-Vis spectrophotometer)
-
-
Procedure:
-
Add an excess amount of this compound to a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Add a known volume of the organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaker or agitator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[8]
-
After equilibration, allow the vial to stand undisturbed to let the undissolved solute settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a pre-calibrated analytical method to determine the concentration of this compound.
-
Calculate the solubility from the determined concentration and the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from GC or absorbance from UV-Vis) against the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of the diluted sample of the saturated solution.
-
References
- 1. This compound | C11H22O | CID 41076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. chembk.com [chembk.com]
- 6. Cyclohexanol - Wikipedia [en.wikipedia.org]
- 7. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. scribd.com [scribd.com]
Methodological & Application
Synthesis of High-Purity 4-Pentylcyclohexanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of high-purity 4-Pentylcyclohexanol. The primary synthesis route involves the catalytic hydrogenation of 4-pentylphenol. Subsequent purification to achieve high purity is accomplished through a combination of fractional distillation and recrystallization.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through the catalytic hydrogenation of 4-pentylphenol. This process involves the reduction of the aromatic ring of 4-pentylphenol using hydrogen gas in the presence of a metal catalyst. The resulting product is a mixture of cis- and trans-isomers of this compound.
Caption: General synthesis pathway for high-purity this compound.
Experimental Protocols
Catalytic Hydrogenation of 4-Pentylphenol
This protocol describes the synthesis of crude this compound from 4-pentylphenol using Raney Nickel as a catalyst.
Materials:
-
4-Pentylphenol
-
Raney Nickel (activated)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control
Procedure:
-
Reactor Setup: In a high-pressure autoclave, add 4-pentylphenol and ethanol. A typical ratio is 200 g of 4-pentylphenol to 1.8 L of ethanol.[1]
-
Catalyst Addition: Carefully add activated Raney Nickel to the mixture. A common catalyst loading is 10% by weight of the starting material (e.g., 20 g of Raney Nickel for 200 g of 4-pentylphenol).[1]
-
Hydrogenation: Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-150 atm) and heat to the reaction temperature (e.g., 150-180 °C).
-
Reaction Monitoring: Maintain the reaction under vigorous stirring. The reaction progress can be monitored by observing the hydrogen uptake. The reaction is considered complete when hydrogen absorption ceases.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst is pyrophoric and should be handled with care.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol. The remaining residue is crude this compound, which will be a mixture of cis and trans isomers.
Quantitative Data for Hydrogenation:
| Parameter | Value | Reference |
| Starting Material | 4-Pentylphenol | [1] |
| Catalyst | Raney Nickel | [1] |
| Solvent | Ethanol | [1] |
| Yield of Crude Product | 81-95% |
Purification of this compound
To obtain high-purity this compound, a two-step purification process involving fractional distillation followed by recrystallization is recommended. This is particularly important for separating the cis and trans isomers and removing any unreacted starting material or byproducts.
2.2.1. Fractional Distillation
Fractional distillation is effective in separating the cis and trans isomers of this compound, as they have slightly different boiling points.
Apparatus:
-
Fractional distillation setup with a vacuum-jacketed column packed with a suitable material (e.g., Raschig rings or metal sponge).
-
Heating mantle, round-bottom flask, condenser, and receiving flasks.
-
Vacuum pump and pressure gauge for vacuum distillation.
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Distillation: Place the crude this compound in the distillation flask. Heat the flask gently under reduced pressure.
-
Fraction Collection: Collect the fractions based on their boiling points. The different isomers will distill at slightly different temperatures. A mixture of 65% trans- and 35% cis-4-pentylcyclohexanol has been obtained through fractional distillation.[2]
-
Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the composition of each fraction.
2.2.2. Recrystallization
Recrystallization is a powerful technique for achieving high purity by removing trace impurities. For 4-alkylcyclohexanols, non-polar solvents are often effective. Based on protocols for similar compounds like 4-tert-butylcyclohexanol, petroleum ether is a suitable solvent.
Materials:
-
Fractionated this compound
-
Petroleum ether (or other suitable non-polar solvent like hexane or heptane)
-
Erlenmeyer flask, heating plate, Buchner funnel, and filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the this compound fraction in a minimal amount of hot petroleum ether.[3]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold petroleum ether to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Analysis: Determine the purity of the final product by GC-MS. The expected purity should be ≥98.5%.
Quantitative Data for Purification:
| Purification Step | Key Parameter | Result | Reference |
| Fractional Distillation | Isomer Separation | Mixture of 65% trans and 35% cis isomers | [2] |
| Recrystallization | Purity of 4-tert-butylcyclohexanol | 99.3% trans isomer | [3] |
Experimental Workflow Diagram
The following diagram illustrates the detailed workflow for the synthesis and purification of high-purity this compound.
Caption: Detailed workflow for synthesis and purification.
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Handle in a well-ventilated area and ensure all equipment is properly grounded.
-
Raney Nickel: Activated Raney Nickel is pyrophoric and can ignite spontaneously upon exposure to air. Handle under an inert atmosphere or solvent.
-
High-Pressure Reactions: Autoclave reactions should be conducted behind a safety shield by trained personnel.
-
Solvents: Ethanol and petroleum ether are flammable. Avoid open flames and use in a fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
References
Application Notes and Protocols: Utilizing 4-Pentylcyclohexanol in Nematic Liquid Crystal Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nematic liquid crystals are a cornerstone of modern display technology and are finding increasing applications in advanced materials and drug delivery systems. The precise tuning of their physical properties, such as the nematic-isotropic transition temperature (clearing point), viscosity, and dielectric anisotropy, is crucial for their performance. This is typically achieved by creating mixtures of various mesogenic and non-mesogenic compounds.
4-Pentylcyclohexanol is a molecule of interest for incorporation into nematic mixtures. Its structure, featuring a flexible pentyl chain and a polar hydroxyl group attached to a cyclohexane ring, allows it to influence the intermolecular interactions within a liquid crystal host. The hydroxyl group, in particular, can introduce hydrogen bonding, which can significantly affect the viscosity and dielectric properties of the mixture.[1][2] The cyclohexane ring contributes to a lower viscosity compared to aromatic cores.
These application notes provide a comprehensive overview of the anticipated effects of this compound in nematic liquid crystal mixtures, detailed experimental protocols for the preparation and characterization of such mixtures, and a discussion of the structure-property relationships.
Expected Impact of this compound on Nematic Mixture Properties
The introduction of this compound into a nematic liquid crystal host is expected to modulate its physical properties in several key ways:
-
Clearing Point (TN-I): The addition of a non-mesogenic or weakly mesogenic compound like this compound will typically depress the clearing point of the nematic mixture. The extent of this depression is dependent on the concentration of the alcohol.
-
Viscosity (η): The cyclohexane ring in this compound generally leads to a lower viscosity compared to analogous compounds with phenyl rings. However, the presence of the hydroxyl group can lead to the formation of hydrogen bonds, which may increase the rotational viscosity of the mixture.[1]
-
Dielectric Anisotropy (Δε): The polar hydroxyl group will contribute to the overall dielectric permittivity of the mixture. Depending on the orientation of the hydroxyl group relative to the long molecular axis of the host liquid crystal molecules, it can either increase or decrease the dielectric anisotropy.
-
Birefringence (Δn): As an aliphatic compound, this compound has a low intrinsic birefringence. Its addition to a nematic host will likely reduce the overall birefringence of the mixture.
Quantitative Data Summary
While specific data for mixtures containing this compound is not widely published, we can draw comparisons with structurally similar compounds, such as those containing a pentylcyclohexyl group with a nitrile (-CN) terminal group instead of a hydroxyl (-OH) group. The following table summarizes typical properties of a nematic host and the expected qualitative changes upon addition of this compound.
| Property | Typical Nematic Host (e.g., 5CB) | Expected Effect of adding this compound |
| Clearing Point (TN-I) | 35.0 °C | Decrease |
| Rotational Viscosity (γ1) | ~20-30 mPa·s at 20°C | Potential Increase (due to H-bonding) |
| Dielectric Anisotropy (Δε) | Positive (e.g., +11.5 for 5CB) | Likely Decrease |
| Birefringence (Δn) | ~0.15-0.20 at 589 nm | Decrease |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of nematic liquid crystal mixtures containing this compound.
Synthesis of this compound
This compound can be synthesized via the catalytic hydrogenation of 4-pentylphenol.
-
Materials: 4-pentylphenol, Raney Nickel catalyst, Ethanol, Hydrogen gas source, High-pressure reactor.
-
Procedure:
-
Dissolve 4-pentylphenol in ethanol in a high-pressure reactor.
-
Add a catalytic amount of Raney Nickel.
-
Pressurize the reactor with hydrogen gas (typically 50-100 atm).
-
Heat the mixture to a specified temperature (e.g., 100-150 °C) and stir for several hours until hydrogen uptake ceases.
-
Cool the reactor, release the pressure, and filter the catalyst.
-
Remove the solvent under reduced pressure to obtain crude this compound.
-
Purify the product by vacuum distillation or recrystallization.
-
Preparation of Nematic Liquid Crystal Mixtures
-
Materials: Nematic liquid crystal host (e.g., 5CB, E7), this compound, small vials, precision balance, hot plate with magnetic stirrer, ultrasonic bath.
-
Procedure:
-
Weigh the desired amounts of the nematic host and this compound into a clean glass vial using a precision balance.
-
Heat the vial on a hot plate to a temperature above the clearing point of the nematic host, ensuring all components are in the isotropic liquid state.
-
Stir the mixture gently with a small magnetic stir bar until a homogeneous solution is obtained.
-
Place the vial in an ultrasonic bath for 15-20 minutes to ensure complete mixing and remove any dissolved gas bubbles.
-
Cool the mixture slowly to room temperature.
-
Characterization of the Liquid Crystal Mixture
-
Apparatus: Polarizing Optical Microscope (POM) with a hot stage, Differential Scanning Calorimeter (DSC).
-
POM Protocol:
-
Place a small drop of the liquid crystal mixture on a clean microscope slide and cover it with a coverslip.
-
Place the slide on the hot stage of the POM.
-
Heat the sample at a controlled rate (e.g., 2-5 °C/min) while observing the texture through the crossed polarizers.
-
The temperature at which the characteristic nematic texture disappears and the view becomes dark corresponds to the nematic-isotropic transition (clearing point).
-
Cool the sample at the same rate and record the temperature at which the nematic texture reappears.
-
-
DSC Protocol:
-
Seal a small amount of the mixture (5-10 mg) in an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) and record the heat flow.
-
The peak of the endotherm corresponding to the nematic-isotropic transition gives the clearing point.
-
Cool the sample at the same rate to observe the corresponding exothermic peak.
-
-
Apparatus: Function generator, amplifier, photodetector, oscilloscope, polarizing microscope, liquid crystal cell (e.g., planar or twisted nematic alignment).
-
Cell Preparation:
-
Use commercially available cells with a known alignment layer (e.g., rubbed polyimide for planar alignment) and cell gap.
-
Fill the cell with the liquid crystal mixture in its isotropic phase via capillary action.
-
Cool the cell slowly to the nematic phase.
-
-
Measurement Protocol (Threshold Voltage):
-
Place the filled cell in the polarizing microscope between crossed polarizers.
-
Apply a square-wave voltage (e.g., 1 kHz) to the cell electrodes.
-
Slowly increase the voltage from zero and monitor the transmitted light intensity with a photodetector connected to an oscilloscope.
-
The voltage at which a detectable change in transmission occurs is the Fredericks threshold voltage (Vth).
-
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the preparation and characterization of a nematic liquid crystal mixture containing this compound.
Structure-Property Relationships
This diagram illustrates the logical relationship between the molecular structure of this compound and its expected influence on the properties of a nematic liquid crystal mixture.
Conclusion
This compound presents an interesting additive for the modification of nematic liquid crystal mixtures. Its unique combination of a flexible alkyl chain, a non-aromatic core, and a polar hydroxyl group offers a versatile tool for tuning the physical properties of liquid crystal materials. The protocols outlined in this document provide a solid foundation for researchers to systematically investigate the impact of this compound and similar compounds on the behavior of nematic liquid crystals, paving the way for the development of novel materials for advanced applications. Further research is warranted to obtain specific quantitative data on various host mixtures to fully elucidate its potential.
References
Application of 4-Pentylcyclohexanol Derivatives in Polymer-Dispersed Liquid Crystals (PDLC)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Polymer-dispersed liquid crystals (PDLCs) are a class of composite materials that consist of micron-sized droplets of liquid crystal dispersed within a solid polymer matrix. These materials are of significant interest for a variety of electro-optical applications, including smart windows, flexible displays, and light shutters, due to their ability to switch between a light-scattering (opaque) state and a transparent state upon the application of an electric field. The performance of PDLC devices is critically dependent on the properties of both the polymer matrix and the liquid crystal mixture.
This document focuses on the application of liquid crystals containing the 4-pentylcyclohexyl moiety, specifically 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5), in the fabrication and performance of PDLC films. The inclusion of the cyclohexyl ring in the liquid crystal structure can influence key parameters such as viscosity, birefringence, and dielectric anisotropy, which in turn affect the electro-optical characteristics of the final PDLC device.
Principle of Operation
In the absence of an electric field (OFF state), the liquid crystal directors within the droplets are randomly oriented. Due to the mismatch between the refractive index of the polymer matrix (n_p) and the effective refractive index of the liquid crystal droplets (n_eff), incident light is scattered, resulting in an opaque appearance. When an electric field is applied (ON state), the liquid crystal molecules align with the field. If the ordinary refractive index of the liquid crystal (n_o) is matched to the refractive index of the polymer matrix (n_p ≈ n_o), the scattering is minimized, and the PDLC film becomes transparent.
Experimental Data
The use of 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) in PDLC formulations has been shown to influence the morphology and electro-optical properties of the resulting films. Compared to PDLCs fabricated with the more common cyanobiphenyl liquid crystals (e.g., 5CB and 7CB), those containing PCH5 exhibit distinct droplet morphologies.
Table 1: Comparison of Droplet Morphology in PDLCs with Different Liquid Crystals
| Liquid Crystal | Droplet Characteristics |
| 5CB | No distinct droplets observed via SEM |
| 7CB | Small droplets |
| 5PCH (PCH5) | Distinct and larger droplets |
| 7PCH | Distinct and larger droplets |
Data extracted from studies on the effect of liquid crystal structure on photopolymerization and phase separation behavior.
The formation of larger, more distinct droplets with PCH5 can be attributed to differences in the phase separation behavior during the photopolymerization process. This morphological difference has a direct impact on the electro-optical performance of the PDLC.
Table 2: Electro-Optical Performance of PDLCs Containing PCH5
| Property | Value/Effect |
| Threshold Voltage (Vth) | Lowered by 42% (in a formulation with functionalized single-walled carbon nanotubes) |
| Response Time | Reduced by 70% (in a formulation with functionalized single-walled carbon nanotubes) |
| Relative Transmission | Increased |
This data highlights the potential of PCH5 to improve the switching characteristics of PDLC devices, making them more energy-efficient and faster.
Experimental Protocols
The following protocols are generalized procedures for the fabrication and characterization of PDLC films using a liquid crystal mixture containing a 4-pentylcyclohexanol derivative like PCH5. The most common method for preparing these films is the Polymerization-Induced Phase Separation (PIPS) technique.
Protocol 1: Fabrication of a PDLC Film using UV-Curing (PIPS Method)
Materials:
-
Liquid Crystal: 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) or a mixture containing it.
-
Prepolymer: Norland Optical Adhesive 65 (NOA65) or other suitable UV-curable prepolymer.
-
Photoinitiator (if not included in the prepolymer).
-
Spacers (e.g., glass beads or polymer films) to control film thickness.
-
Indium Tin Oxide (ITO) coated glass or plastic substrates.
Procedure:
-
Preparation of the Homogeneous Mixture:
-
In a clean vial, accurately weigh the liquid crystal (PCH5) and the UV-curable prepolymer (e.g., NOA65). A common starting ratio is 60:40 by weight (LC:prepolymer), but this can be varied to optimize properties.
-
If a separate photoinitiator is required, add it to the mixture at the recommended concentration (typically 1-5 wt% of the prepolymer).
-
Thoroughly mix the components at a temperature above the clearing point of the liquid crystal to ensure a homogeneous, isotropic solution. This can be achieved by gentle heating and stirring or vortexing.
-
-
Cell Assembly:
-
Clean the ITO-coated substrates thoroughly using a sequence of solvents (e.g., acetone, isopropanol) and deionized water, followed by drying with nitrogen gas.
-
Place spacers of a desired thickness (e.g., 10-20 µm) on one of the ITO substrates.
-
Place the second ITO substrate on top, with the conductive sides facing each other, to form a cell.
-
-
Filling the Cell:
-
Introduce the homogeneous liquid crystal/prepolymer mixture into the cell via capillary action. Ensure there are no air bubbles trapped inside.
-
-
UV Curing:
-
Expose the filled cell to a UV light source of a specific wavelength (e.g., 365 nm) and intensity. The UV intensity and exposure time are critical parameters that control the rate of polymerization and, consequently, the size and morphology of the liquid crystal droplets.
-
The polymerization of the prepolymer causes the liquid crystal to phase-separate, forming droplets within the solidified polymer matrix.
-
Protocol 2: Characterization of Electro-Optical Properties
Equipment:
-
He-Ne laser or a white light source.
-
Photodetector.
-
Function generator and voltage amplifier.
-
Oscilloscope.
-
Polarizing microscope.
Procedure:
-
Voltage-Transmittance (V-T) Curve Measurement:
-
Place the fabricated PDLC film in the path of the light source, with the photodetector positioned to measure the transmitted light intensity.
-
Apply a square wave AC voltage (typically 1 kHz) to the PDLC film, starting from 0 V and gradually increasing the voltage.
-
Record the transmitted light intensity at each voltage step.
-
Plot the transmittance as a function of the applied voltage to obtain the V-T curve.
-
From the V-T curve, determine the threshold voltage (Vth, the voltage at which transmittance begins to increase) and the saturation voltage (Vsat, the voltage at which maximum transmittance is achieved).
-
-
Contrast Ratio (CR) Measurement:
-
The contrast ratio is calculated as the ratio of the maximum transmittance in the ON state (T_on) to the minimum transmittance in the OFF state (T_off): CR = T_on / T_off.
-
-
Response Time Measurement:
-
Apply a square wave voltage pulse to the PDLC film.
-
Use an oscilloscope to monitor the photodetector output.
-
The rise time (τ_on) is the time taken for the transmittance to change from 10% to 90% of its maximum value upon application of the voltage.
-
The decay time (τ_off) is the time taken for the transmittance to fall from 90% to 10% of its maximum value upon removal of the voltage.
-
-
Morphology Characterization:
-
To observe the droplet morphology, the PDLC film can be carefully fractured after cooling in liquid nitrogen.
-
The liquid crystal can be extracted by immersing the fractured film in a suitable solvent (e.g., hexane) for several days.
-
The remaining polymer matrix can then be coated with a conductive layer (e.g., gold) and observed using a Scanning Electron Microscope (SEM).
-
Visualizations
Caption: Experimental workflow for the fabrication of a PDLC film.
Caption: Switching mechanism of a PDLC device.
Application Notes and Protocols: Chiral Dopants in Liquid Crystal Displays
Topic: 4-Pentylcyclohexanol as a Chiral Dopant in Liquid Crystal Displays
Audience: Researchers, scientists, and drug development professionals.
Note on this compound: Extensive research indicates that this compound is not commonly utilized as a chiral dopant in liquid crystal displays. The standard synthesis of this molecule results in a cis/trans mixture which is achiral.[1][2] For a molecule to function as a chiral dopant, it must possess chirality, meaning it is non-superimposable on its mirror image. While chiral versions of cyclohexanol derivatives can be synthesized, there is no readily available literature detailing the use of enantiomerically pure this compound for this specific application.[3][4]
Therefore, this document will provide a generalized overview, application notes, and protocols for the use of a generic chiral dopant in a nematic liquid crystal host, which is a standard practice in the field of liquid crystal displays.
Introduction to Chiral Dopants in Liquid Crystal Displays
Chiral dopants are essential components in many liquid crystal display (LCD) technologies. When a small amount of a chiral material is added to an achiral nematic liquid crystal host, it induces a helical twist in the arrangement of the liquid crystal molecules.[5][6] This new phase is known as a chiral nematic or cholesteric liquid crystal phase. The tightness of this helical twist is defined by the pitch, which is the distance over which the liquid crystal directors rotate by 360 degrees.[7]
The ability of a chiral dopant to induce this twist is quantified by its Helical Twisting Power (HTP). A high HTP is desirable as it means a smaller amount of the dopant is needed to achieve a desired pitch, which can minimize potential negative impacts on other physical properties of the liquid crystal mixture, such as its clearing point and viscosity.[8]
The key function of inducing a helical structure is to enable various electro-optical effects that are fundamental to the operation of many types of LCDs. These effects are based on the ability to modulate light by applying an electric field to alter the helical structure of the liquid crystal.[9]
Experimental Protocols
Preparation of a Chiral Nematic Liquid Crystal Mixture
This protocol outlines the standard procedure for doping a nematic liquid crystal with a chiral additive.
Materials:
-
Nematic liquid crystal host (e.g., E7, 5CB)
-
Chiral dopant
-
Volumetric flasks
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Heating plate
Procedure:
-
Determine Concentration: Decide on the desired weight percentage (wt%) of the chiral dopant in the nematic host. A typical starting range is 0.1% to 5% wt.
-
Weighing: Accurately weigh the nematic liquid crystal host and the chiral dopant in a clean, dry vial.
-
Mixing:
-
Heat the mixture above the clearing point of the nematic host to ensure both components are in an isotropic liquid state.
-
Thoroughly mix the components using a vortex mixer until the chiral dopant is fully dissolved.
-
Place the vial in an ultrasonic bath for 15-30 minutes to ensure a homogenous mixture.
-
-
Cooling: Slowly cool the mixture back to room temperature. The mixture is now in the chiral nematic phase and ready for cell fabrication.
Fabrication of a Liquid Crystal Test Cell
This protocol describes how to create a test cell to observe the properties of the prepared chiral nematic mixture.
Materials:
-
Indium tin oxide (ITO) coated glass slides
-
Polyimide alignment layer solution
-
Spinner
-
Hot plate
-
Rubbing machine
-
UV-curable sealant with spacer beads
-
UV lamp
-
Prepared chiral nematic liquid crystal mixture
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO glass slides with a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath.
-
Alignment Layer Coating: Spin-coat a thin layer of a polyimide alignment solution onto the ITO-coated sides of the glass slides.
-
Curing: Bake the coated slides on a hot plate to cure the polyimide layer.
-
Rubbing: Create a preferential alignment direction by rubbing the polyimide surface with a velvet cloth on a rubbing machine. The two substrates should be rubbed in an anti-parallel direction.
-
Cell Assembly: Apply a UV-curable sealant containing spacer beads of a known thickness (e.g., 5-10 μm) to the perimeter of one substrate. Place the second substrate on top with the alignment layers facing inwards and in an anti-parallel configuration.
-
Curing: Expose the cell to UV light to cure the sealant, leaving a small gap for filling.
-
Cell Filling: Heat the liquid crystal mixture to its isotropic phase and fill the cell via capillary action.
-
Sealing: Seal the filling port with a small amount of UV-curable sealant and cure it.
Measurement of Helical Pitch
The helical pitch is a critical parameter for a chiral nematic liquid crystal.
Method: Cano Wedge Cell Method
-
Prepare a Wedge Cell: Construct a cell with a small angle between the two substrates.
-
Fill the Cell: Fill the wedge cell with the chiral nematic mixture.
-
Microscopic Observation: Observe the cell under a polarizing optical microscope. A series of parallel lines, known as Grandjean-Cano disclinations, will be visible.
-
Calculate Pitch: The distance between these lines is related to the helical pitch. The pitch (p) can be calculated using the formula: p = 2 * d * tan(α), where d is the distance between the disclination lines and α is the wedge angle.
Data Presentation
The performance of a chiral dopant is evaluated based on several key parameters. The following table summarizes typical data collected for a new chiral dopant.
| Parameter | Description | Typical Values |
| Helical Twisting Power (HTP) | The ability of the dopant to induce a twist. HTP = 1 / (p * c), where p is the pitch in µm and c is the concentration. | 10 - 100 µm⁻¹ |
| Solubility | The maximum concentration of the dopant that can be dissolved in the nematic host without phase separation. | > 5 wt% |
| Clearing Point (T_c) | The temperature at which the liquid crystal transitions to the isotropic phase. The change in T_c upon adding the dopant is noted. | +/- 5 °C change from host |
| Viscosity | The resistance to flow of the liquid crystal mixture. Lower viscosity is generally preferred for faster switching times. | 10 - 50 mPa·s |
| Switching Times (τ_on, τ_off) | The time it takes for the liquid crystal to respond to the application and removal of an electric field. | 1 - 20 ms |
Visualizations
Workflow for Chiral Dopant Evaluation
The following diagram illustrates a typical workflow for the synthesis and evaluation of a novel chiral dopant for liquid crystal applications.
Caption: Workflow for chiral dopant synthesis and evaluation.
Induced Helical Structure in a Nematic Liquid Crystal
This diagram illustrates how the introduction of a chiral dopant forces the rod-like molecules of a nematic liquid crystal into a helical arrangement.
Caption: Induction of a helical structure by a chiral dopant.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound | C11H22O | CID 41076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents [acswebcontent.acs.org]
- 6. Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents [acswebcontent.acs.org]
- 7. ivan-guerrero.net [ivan-guerrero.net]
- 8. EP1380567A1 - Chiral compounds as dopants for liquid crystals - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Characterization of 4-Pentylcyclohexanol Isomers by GC-MS
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentylcyclohexanol is a substituted cyclohexanol derivative with applications in various chemical syntheses and as a potential intermediate in pharmaceutical development. The compound exists as cis and trans geometric isomers, whose distinct stereochemistry can significantly influence their physical properties and biological activity. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of such volatile and semi-volatile isomers.[1] It combines the powerful separation capabilities of gas chromatography with the structural elucidation provided by mass spectrometry.[2] This application note provides a detailed protocol for the GC-MS analysis of this compound isomers.
Experimental Protocols
A successful analysis relies on meticulous sample preparation and optimized instrument conditions. The following protocols provide a robust methodology for the characterization of this compound isomers.
1. Sample Preparation
The choice of sample preparation depends on the sample matrix. For analysis of a standard or a clean reaction mixture, direct dilution is sufficient.
-
Reagents and Materials :
-
Protocol :
-
Prepare a stock solution of the this compound isomer mixture.
-
Dilute the sample with a suitable volatile organic solvent to a final concentration of approximately 10 µg/mL.[1][3]
-
If the sample contains any particulate matter, filter it through a 0.45 µm syringe filter to prevent contamination of the GC inlet and column.[1][4]
-
Transfer the final diluted sample into a glass autosampler vial for analysis.[2]
-
-
Optional Derivatization for Enhanced Volatility : For compounds with active hydroxyl groups, derivatization can improve peak shape and thermal stability. Silylation is a common technique.[5]
2. GC-MS Instrumentation and Analysis
The following parameters provide a starting point for method development. Optimization may be required based on the specific instrument and column used. For separating geometric isomers, a polar stationary phase is often recommended.[7][8]
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B GC/MSD (or equivalent) |
| GC Column | Polar Column (e.g., DB-Wax, TG-WaxMS), 30 m x 0.25 mm ID, 0.25 µm film thickness[7] |
| Injector | Split/Splitless Inlet |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial Temp: 60°C, hold for 2 min |
| Ramp: 5°C/min to 180°C | |
| Hold: 5 min at 180°C | |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40-250 amu |
| Data Acquisition | Full Scan Mode |
Data Presentation
Quantitative data from the GC-MS analysis should be tabulated for clarity and ease of comparison. The following tables represent typical data expected from this analysis.
Table 1: Representative Chromatographic Data for this compound Isomers
Note: Retention times are illustrative and will vary based on the specific GC column and conditions used. The elution order of cis/trans isomers depends on the column polarity and the specific interactions.
| Isomer | Retention Time (min) | Relative Peak Area (%) |
| cis-4-Pentylcyclohexanol | 15.25 | 45 |
| trans-4-Pentylcyclohexanol | 15.68 | 55 |
Table 2: Key Mass Spectral Fragments for this compound (C₁₁H₂₂O, MW: 170.29)
The mass spectra of cis and trans isomers are often very similar. Identification is typically confirmed by retention time, with mass spectra providing structural confirmation. Key fragmentation patterns for alcohols include the loss of water (M-18) and alkyl fragments.[9][10]
| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment Ion | Fragment Lost |
| 170 | < 5 | [C₁₁H₂₂O]⁺ | Molecular Ion (M⁺) |
| 152 | ~10 | [C₁₁H₂₀]⁺ | H₂O |
| 123 | ~57 | [C₉H₁₅]⁺ | C₂H₅O (from ring cleavage) |
| 99 | ~100 | [C₆H₁₁O]⁺ | C₅H₁₁ (pentyl group) |
| 81 | ~50 | [C₆H₉]⁺ | C₅H₁₁ and H₂O |
| 71 | ~91 | [C₅H₁₁]⁺ | C₆H₁₁O |
| 57 | ~75 | [C₄H₉]⁺ | C₇H₁₃O |
Experimental Workflow Visualization
The overall process for the characterization of this compound isomers is depicted in the following workflow diagram.
Caption: GC-MS workflow for isomer characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. whitman.edu [whitman.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Protocol for the Purification of 4-Pentylcyclohexanol by Recrystallization
Application Note: This protocol outlines the purification of 4-Pentylcyclohexanol, a key intermediate in the synthesis of various organic materials, through recrystallization. The procedure is designed for researchers in organic synthesis, medicinal chemistry, and materials science. Due to the lack of a definitive published melting point for this compound, which may exist as a mixture of cis and trans isomers, purity assessment should be supplemented with techniques such as Thin Layer Chromatography (TLC) or spectroscopic analysis (e.g., NMR, GC-MS).
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound to be purified sparingly at room temperature but will exhibit high solubility at an elevated temperature. As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.
For this compound, a compound with both a polar hydroxyl group and a non-polar pentylcyclohexyl moiety, a mixed solvent system of ethanol and water is employed. Ethanol, a polar protic solvent, effectively dissolves this compound at elevated temperatures. The addition of water, an anti-solvent in which the compound is less soluble, induces crystallization upon cooling.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the purification of this compound by recrystallization using an ethanol-water solvent system.
Materials and Equipment
| Materials | Equipment |
| Impure this compound | Erlenmeyer flasks (various sizes) |
| Ethanol (95% or absolute) | Hot plate with magnetic stirring capability |
| Deionized water | Magnetic stir bars |
| Boiling chips | Glass funnel |
| Filter paper (qualitative) | Watch glass |
| Büchner funnel and flask | |
| Vacuum source | |
| Spatula | |
| Graduated cylinders | |
| Beakers | |
| Melting point apparatus (optional) | |
| TLC plates and developing chamber (optional) |
Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Procedure
-
Dissolution:
-
Place the impure this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar and a few boiling chips to the flask.
-
In a separate beaker, heat ethanol to its boiling point on a hot plate.
-
Add the minimum amount of hot ethanol to the flask containing the impure solid to just dissolve it completely with gentle heating and stirring. Start with a small volume (e.g., 10-15 mL) and add more in small portions as needed. It is crucial to use the minimum volume of solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a clean Erlenmeyer flask and a glass funnel on the hot plate.
-
Place a fluted filter paper in the preheated funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, hot Erlenmeyer flask. If crystallization occurs in the funnel, add a small amount of hot ethanol to redissolve the crystals.
-
-
Inducing Crystallization:
-
Heat the clear ethanolic solution of this compound to just below its boiling point.
-
In a separate beaker, heat deionized water to boiling.
-
Slowly add the hot water dropwise to the hot ethanol solution while stirring until the solution becomes faintly and persistently cloudy (the "cloud point"). This indicates that the solution is saturated.
-
To ensure the formation of well-defined crystals, add a few drops of hot ethanol back to the cloudy solution until it just becomes clear again.
-
-
Cooling and Crystallization:
-
Cover the mouth of the Erlenmeyer flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
-
Collection of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly over the holes.
-
Place the Büchner funnel on a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the ice-cold ethanol-water mixture (in the same approximate ratio as the final crystallization solvent).
-
Turn on the vacuum and swirl the cold crystal slurry in the Erlenmeyer flask to suspend the crystals.
-
Quickly pour the slurry into the Büchner funnel.
-
Use a small amount of the ice-cold ethanol-water mixture to rinse the Erlenmeyer flask and transfer any remaining crystals to the funnel.
-
-
Washing the Crystals:
-
With the vacuum still applied, wash the crystals on the filter paper with a small portion of the ice-cold ethanol-water mixture to remove any adhering mother liquor containing impurities. Use a minimal amount of washing solvent to avoid significant loss of the purified product.
-
-
Drying the Crystals:
-
Leave the vacuum on to pull air through the crystals for 15-20 minutes to help them dry.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. The drying process can be expedited by placing the watch glass in a desiccator.
-
Purity Assessment
-
Thin Layer Chromatography (TLC): TLC can be used to compare the purity of the recrystallized product with the starting material. A single spot for the purified product would indicate a higher degree of purity.
Quantitative Data Summary
The following table provides an example of the quantitative parameters for the recrystallization of 5.0 g of impure this compound. The exact volumes will vary depending on the initial purity of the compound.
| Parameter | Value | Notes |
| Mass of Impure this compound | 5.0 g | Starting material. |
| Initial Volume of Hot Ethanol | ~10 - 15 mL | The minimum volume required to dissolve the solid. |
| Volume of Hot Water Added | ~2 - 5 mL | Added dropwise to the cloud point. |
| Final Volume of Hot Ethanol Added | ~0.5 - 1 mL | To redissolve the precipitate after reaching the cloud point. |
| Cooling Time at Room Temperature | ~1 hour | Allows for slow crystal growth. |
| Cooling Time in Ice Bath | ≥ 30 minutes | Maximizes crystal yield. |
| Volume of Ice-Cold Wash Solvent | ~5 mL | Used to wash the collected crystals. |
| Expected Yield of Purified Product | Dependent on initial purity | A successful recrystallization will result in a lower mass due to the removal of impurities. |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | Too much solvent was used. | Reheat the solution to evaporate some of the solvent and then allow it to cool again. |
| The solution was cooled too quickly. | Allow for a longer, slower cooling period at room temperature. | |
| Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. | ||
| Oily precipitate forms | The solution is supersaturated or cooled too rapidly. | Reheat the solution to dissolve the oil, add a little more of the primary solvent (ethanol), and cool more slowly. |
| Low recovery of purified product | Too much solvent was used. | Use the minimum amount of hot solvent for dissolution. |
| The crystals were washed with too much cold solvent. | Use a minimal amount of ice-cold solvent for washing. | |
| The compound is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath. Consider a different solvent or solvent system for future recrystallizations. | |
| Colored crystals obtained | Colored impurities are present. | Before hot filtration, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform hot filtration. |
Application Notes and Protocols: Tuning Liquid Crystal Březnovosti with 4-Pentylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Birefringence (Δn), the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a critical optical property of liquid crystals (LCs) that underpins their application in a wide array of electro-optic devices, including displays, spatial light modulators, and tunable optical components. The ability to precisely tune the birefringence of a liquid crystal mixture allows for the optimization of device performance, such as response time, contrast ratio, and operating voltage.
In guest-host systems, a non-mesogenic guest molecule is dissolved in a liquid crystal host. The presence of the guest molecules disrupts the orientational order of the host liquid crystal, leading to a modification of its physical properties, including birefringence. 4-Pentylcyclohexanol, a molecule with a cyclohexyl ring and a pentyl chain, is structurally similar to some components of liquid crystal molecules but lacks the rigid, anisotropic core necessary for liquid crystalline behavior. When introduced into a nematic host, it is anticipated to act as an isotropic dopant, effectively diluting the concentration of the mesogenic molecules and thereby reducing the overall birefringence of the mixture.
This application note details the protocols for preparing and characterizing liquid crystal mixtures to investigate this tuning effect. The widely studied nematic liquid crystal 4-Cyano-4'-pentylbiphenyl (5CB) is used as the host material.
Materials and Equipment
-
Host Liquid Crystal: 4-Cyano-4'-pentylbiphenyl (5CB)
-
Dopant: this compound
-
Solvent (for cleaning): Isopropanol, Acetone
-
Equipment:
-
Analytical balance (± 0.0001 g)
-
Vortex mixer
-
Ultrasonic bath
-
Hot plate with magnetic stirrer
-
Temperature controller
-
Polarizing optical microscope (POM)
-
Abbe refractometer with a temperature-controlled stage and polarizers
-
Liquid crystal cells (e.g., planar alignment, known cell gap)
-
UV-Vis spectrophotometer (optional, for checking absorption)
-
Nitrogen gas supply (for drying)
-
Experimental Protocols
Preparation of Liquid Crystal Mixtures
This protocol describes the preparation of 5CB mixtures containing varying weight percentages (wt%) of this compound.
-
Weighing: Accurately weigh the required amounts of 5CB and this compound for the desired concentrations (e.g., 0.5, 1.0, 2.0, 5.0, and 10.0 wt% of this compound in 5CB) in separate, clean glass vials.
-
Mixing: Combine the weighed 5CB and this compound in a single vial.
-
Homogenization:
-
Heat the mixture on a hot plate to a temperature above the nematic-isotropic transition temperature of 5CB (approximately 35°C)[1].
-
Gently stir the mixture with a magnetic stirrer until the this compound is fully dissolved and the mixture appears as a clear, isotropic liquid.
-
Vortex the vial for 2-3 minutes to ensure thorough mixing.
-
Place the vial in an ultrasonic bath for 15-20 minutes to further enhance homogeneity and remove any dissolved gas bubbles.
-
-
Cooling and Storage: Slowly cool the mixture back to room temperature. Store the prepared mixtures in a desiccator to prevent moisture absorption.
Measurement of Refractive Indices and Birefringence
The birefringence of the liquid crystal mixtures is determined by measuring the ordinary (nₒ) and extraordinary (nₑ) refractive indices using an Abbe refractometer.
-
Calibration: Calibrate the Abbe refractometer using a standard calibration sample.
-
Sample Loading:
-
Set the temperature of the refractometer's stage to a controlled temperature within the nematic phase of the mixtures (e.g., 25°C).
-
Place a small drop of the liquid crystal mixture onto the prism of the refractometer.
-
-
Measurement of Ordinary Refractive Index (nₒ):
-
Orient the polarizer on the refractometer such that the polarization of the light is perpendicular to the director of the liquid crystal (which is aligned by the prism surface).
-
Adjust the refractometer to bring the shadow line into focus and record the refractive index reading. This value corresponds to nₒ.
-
-
Measurement of Extraordinary Refractive Index (nₑ):
-
Rotate the polarizer by 90° so that the light polarization is parallel to the liquid crystal director.
-
Re-adjust the refractometer and record the new refractive index reading. This value corresponds to nₑ.
-
-
Birefringence Calculation: Calculate the birefringence (Δn) using the formula: Δn = nₑ - nₒ
-
Data Collection: Repeat steps 2-5 for each prepared liquid crystal mixture.
Data Presentation
The following tables present hypothetical but representative data for the effect of this compound concentration on the refractive indices and birefringence of 5CB at 25°C and a wavelength of 589 nm. This data illustrates the expected trend of decreasing birefringence with increasing dopant concentration.
Table 1: Refractive Indices and Birefringence of 5CB Doped with this compound
| Concentration of this compound (wt%) | Ordinary Refractive Index (nₒ) | Extraordinary Refractive Index (nₑ) | Birefringence (Δn) |
| 0.0 (Pure 5CB) | 1.532 | 1.712 | 0.180 |
| 0.5 | 1.533 | 1.708 | 0.175 |
| 1.0 | 1.534 | 1.704 | 0.170 |
| 2.0 | 1.536 | 1.696 | 0.160 |
| 5.0 | 1.541 | 1.677 | 0.136 |
| 10.0 | 1.550 | 1.642 | 0.092 |
Table 2: Nematic-to-Isotropic Phase Transition Temperatures (Tₙᵢ) of Mixtures
| Concentration of this compound (wt%) | Nematic-to-Isotropic Transition Temperature (Tₙᵢ) (°C) |
| 0.0 (Pure 5CB) | 35.0[1] |
| 0.5 | 34.6 |
| 1.0 | 34.2 |
| 2.0 | 33.5 |
| 5.0 | 31.8 |
| 10.0 | 28.5 |
Visualizations
Caption: Workflow for preparing and measuring liquid crystal mixtures.
Caption: Relationship between components and optical properties.
Discussion and Conclusion
The addition of this compound to the nematic liquid crystal 5CB is expected to lead to a systematic reduction in the birefringence of the mixture. This is attributed to the disruption of the long-range orientational order of the liquid crystal host by the isotropic guest molecules. The magnitude of this decrease is directly proportional to the concentration of the dopant. This method provides a straightforward and effective means of tuning the optical properties of liquid crystals for specific applications. The accompanying decrease in the nematic-to-isotropic transition temperature should also be considered during device design and operation. The protocols and representative data presented herein provide a solid foundation for researchers to explore the use of this compound and similar molecules for the precise control of liquid crystal birefringence.
References
Application Note: Measurement of Dielectric Anisotropy in 4-Pentylcyclohexanol Liquid Crystal Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liquid crystals (LCs) are unique states of matter that exhibit properties of both conventional liquids and solid crystals. A key characteristic of many liquid crystals, particularly in the nematic phase, is the anisotropy of their physical properties, including dielectric permittivity. Dielectric anisotropy (Δε) is the difference between the dielectric permittivity measured parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director—the average direction of the long molecular axis.[1][2] This property is fundamental to the operation of most liquid crystal displays (LCDs) and other electro-optic devices, as it governs the reorientation of LC molecules in an applied electric field.[2][3]
Compounds containing cyclohexyl rings, such as 4-Pentylcyclohexanol, are common components in liquid crystal mixtures. They are often used to lower the viscosity, improve thermal stability, and optimize the overall performance of the final mixture.[4][5] Accurately measuring the dielectric anisotropy of mixtures containing these compounds is crucial for material characterization and device design. This application note provides a detailed protocol for determining the dielectric anisotropy of a nematic liquid crystal mixture using the established two-cell capacitance measurement method.
Principle of Measurement
The dielectric anisotropy (Δε) is defined as:
Δε = ε∥ - ε⊥
To determine Δε, two separate components of the dielectric permittivity must be measured:
-
ε∥ (Parallel Permittivity): Measured when the electric field is applied parallel to the liquid crystal director. This is achieved using a homeotropically aligned cell, where the LC molecules align perpendicular to the substrate surfaces.[6]
-
ε⊥ (Perpendicular Permittivity): Measured when the electric field is applied perpendicular to the liquid crystal director. This is achieved using a planar (or homogeneous) aligned cell, where the LC molecules align parallel to the substrate surfaces.[6]
The permittivity of the liquid crystal in each configuration is calculated from the capacitance (C) of the filled cell, the capacitance of the empty cell (C_air), the permittivity of free space (ε₀), the electrode area (A), and the cell gap (d), using an LCR meter. The fundamental relationship is C = εε₀A/d. By measuring the capacitance of an empty cell (C_air) and the same cell filled with the liquid crystal (C_planar or C_homeotropic), the permittivities can be calculated as:
ε∥ = C_homeotropic / C_air ε⊥ = C_planar / C_air
Experimental Protocols
This section details the step-by-step methodology for preparing the liquid crystal cells and performing the capacitance measurements.
1. Apparatus and Materials
-
Apparatus:
-
LCR Meter or Impedance Analyzer (e.g., HP 4192A)
-
Temperature-controlled hot stage
-
Polarizing Optical Microscope (POM)
-
Spin coater
-
Rubbing machine with velvet cloth
-
UV-Ozone cleaner or ultrasonic bath
-
Vacuum oven
-
Vacuum chamber for cell filling
-
-
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Planar Alignment: Polyimide alignment agent (e.g., SE-2170, Nissan Chemical)
-
Homeotropic Alignment: Homeotropic polyimide or surfactant (e.g., Cetyltrimethylammonium bromide, CTAB)
-
Solvents (Acetone, Isopropanol, NMP for polyimide)
-
Liquid Crystal Mixture (Host nematic LC + this compound)
-
UV-curable epoxy
-
Spacers of known diameter (e.g., 5-20 µm)
-
2. Protocol for LC Cell Preparation and Measurement
Step 1: Substrate Cleaning
-
Rinse ITO-coated glass substrates sequentially with acetone and isopropanol.
-
Place the substrates in an ultrasonic bath with deionized water for 15 minutes.
-
Dry the substrates using a nitrogen gun.
-
Clean the substrates using a UV-Ozone cleaner for 10 minutes to remove any residual organic contaminants.
Step 2: Alignment Layer Application
-
For Planar Alignment (to measure ε⊥):
-
Deposit a thin layer of a planar polyimide alignment agent onto the ITO surface of two substrates using a spin coater.
-
Pre-bake the substrates on a hot plate (e.g., at 80°C for 5 minutes) to evaporate the solvent.
-
Perform a hard bake in an oven (e.g., at 180°C for 1 hour) to cure the polyimide.
-
After cooling, gently rub the polyimide surface of each substrate in a single direction using a rubbing machine.[7] This creates microgrooves that will align the LC molecules.[7]
-
-
For Homeotropic Alignment (to measure ε∥):
-
Deposit a thin layer of a homeotropic polyimide alignment agent onto the ITO surface of two substrates using a spin coater, followed by baking as per the manufacturer's instructions.
-
Alternatively, immerse the cleaned substrates in a dilute solution of a surfactant like CTAB, then rinse and dry.[8] This method leaves a monolayer that promotes perpendicular alignment.[8]
-
Step 3: Cell Assembly
-
Mix spherical spacers with a UV-curable epoxy.
-
Apply the epoxy/spacer mixture to the perimeter of one substrate.
-
For the planar cell, place the second substrate on top with the rubbing directions aligned anti-parallel. For the homeotropic cell, simply place the second substrate on top.
-
Press the cell together and cure the epoxy using a UV lamp. This creates an empty cell with a fixed gap (d) defined by the spacers.
Step 4: Cell Filling
-
Place the empty cell and a small amount of the this compound liquid crystal mixture in a vacuum chamber.
-
Heat the mixture to its isotropic phase to reduce viscosity.
-
Evacuate the chamber and then bring the cell into contact with the liquid crystal.
-
Slowly vent the chamber. The atmospheric pressure will push the liquid crystal into the cell via capillary action.
-
After filling, seal the filling port with epoxy.
Step 5: Verification and Measurement
-
Verify the alignment quality using a Polarizing Optical Microscope. The planar cell should show a uniform color and extinguish light every 90° of rotation. The homeotropic cell should appear dark (extinguished) at all rotation angles.
-
Place the cell on the temperature-controlled stage connected to the LCR meter.
-
Measure the capacitance of the empty cell (C_air) before filling.
-
Measure the capacitance of the filled planar (C_planar) and homeotropic (C_homeotropic) cells at a standard frequency (e.g., 1 kHz) and a low voltage (e.g., 0.5 V, below the switching threshold).[6] Record the temperature.
Step 6: Calculation
-
Calculate the perpendicular permittivity: ε⊥ = C_planar / C_air
-
Calculate the parallel permittivity: ε∥ = C_homeotropic / C_air
-
Calculate the dielectric anisotropy: Δε = ε∥ - ε⊥
Data Presentation
| Parameter | Symbol | Planar Cell | Homeotropic Cell | Unit | Notes |
| Measurement Temperature | T | 25.0 | 25.0 | °C | |
| Measurement Frequency | f | 1 | 1 | kHz | |
| Cell Gap | d | 10.0 | 10.0 | µm | |
| Electrode Area | A | 1.0 | 1.0 | cm² | |
| Empty Cell Capacitance | C_air | 88.5 | 88.5 | pF | Calculated or measured |
| Filled Cell Capacitance | C_filled | 442.5 | 1327.5 | pF | Example Measured Value |
| Calculated Permittivity | ε | ε⊥ = 5.0 | ε∥ = 15.0 | - | ε = C_filled / C_air |
| Dielectric Anisotropy | Δε | - | 10.0 | - | Δε = ε∥ - ε⊥ |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for determining the dielectric anisotropy of a liquid crystal mixture.
Caption: Experimental workflow from substrate preparation to final calculation.
References
- 1. quora.com [quora.com]
- 2. mdpi.com [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Preparation and Characterization of Organosiloxanes with a Liquid Crystalline trans-4-Pentylcyclohexanoate Moiety – Oriental Journal of Chemistry [orientjchem.org]
- 5. nbinno.com [nbinno.com]
- 6. Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4-Substituted Cyclohexanones as Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Substituted cyclohexanones are pivotal precursors in the synthesis of a wide array of functional molecules, holding significant importance in the fields of medicinal chemistry, drug development, and materials science. Their inherent structural motifs serve as versatile scaffolds for the construction of complex molecular architectures, including natural products, pharmaceuticals, and liquid crystal materials. For instance, 4-methoxycyclohexanone is a key intermediate in the synthesis of the insecticide spirotetramat, while other derivatives are integral to the development of treatments for CNS disorders and Alzheimer's disease.[1][2] This document provides detailed application notes and experimental protocols for several key synthetic methodologies leading to 4-substituted cyclohexanones, including data summaries and visual workflows to guide researchers in their synthetic endeavors.
Synthetic Methodologies
Several robust and versatile methods have been established for the synthesis of 4-substituted cyclohexanones. The choice of method often depends on the desired substituent, required stereochemistry, and the availability of starting materials. The following sections detail five key approaches:
-
Oxidation of 4-Substituted Cyclohexanols: A straightforward and common method for the preparation of 4-substituted cyclohexanones.
-
Robinson Annulation: A powerful ring-forming reaction to construct cyclohexenone systems, which can be subsequently reduced to the corresponding cyclohexanones.
-
Dieckmann Condensation: An intramolecular reaction of diesters to form cyclic β-keto esters, which are precursors to cyclohexanones.
-
Reductive Amination: A versatile method for introducing nitrogen-containing substituents at the 4-position.
-
Asymmetric Synthesis: Advanced methods to obtain enantiomerically enriched 4-substituted cyclohexanones, which are crucial for the development of chiral drugs.
Oxidation of 4-Substituted Cyclohexanols
This method involves the direct oxidation of a secondary alcohol to a ketone. A variety of oxidizing agents can be employed, with the choice depending on the substrate's sensitivity and desired reaction conditions.
Application Notes
This approach is one of the most direct routes to 4-substituted cyclohexanones, provided the corresponding cyclohexanol is readily available. Common oxidizing agents include chromium-based reagents (e.g., pyridinium chlorochromate - PCC), Swern oxidation reagents, and hypochlorite-based oxidants.[3] The use of PCC on a silica gel substrate can simplify the work-up procedure as the byproducts are adsorbed onto the silica.[4] For a more environmentally benign option, sodium hypochlorite (household bleach) can be an effective and inexpensive oxidant.[3]
Quantitative Data Summary
| Starting Material | Oxidizing Agent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 4-tert-butylcyclohexanol | Pyridinium chlorochromate (PCC) / Silica gel | Dichloromethane | 30-40 min | Room Temp. | Not specified | [4] |
| 4-chlorocyclohexanol | Sodium hypochlorite | Ethyl acetate | 1-2 hours | 0-10 °C | Not specified | [3] |
| 4-methoxycyclohexanol | Oxygen (air) / Catalyst system | Toluene | 1 hour | 50 °C | 94.4 | [1] |
| 4-methoxycyclohexanol | Jones reagent (CrO₃/H₂SO₄) | Not specified | Not specified | Not specified | 78 | [5] |
Experimental Protocol: Oxidation of 4-tert-Butylcyclohexanol with PCC
Materials:
-
4-tert-butylcyclohexanol (1.0 mmol, 0.16 g)
-
Pyridinium chlorochromate (PCC) (2.0 mmol, 0.43 g)
-
Silica gel (230-400 mesh) (0.43 g)
-
Dichloromethane (CH₂Cl₂)
-
Celite
-
Anhydrous Na₂SO₄
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a mortar, grind PCC and silica gel together to obtain a fine, orange powder.
-
In a round-bottom flask, dissolve 4-tert-butylcyclohexanol in dichloromethane.
-
Add the PCC/silica gel mixture to the solution of the alcohol.
-
Stir the reaction mixture at room temperature for 30-40 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the solid byproducts.
-
Wash the filter cake with dichloromethane.
-
Combine the organic filtrates and wash with saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield 4-tert-butylcyclohexanone.
Spectroscopic Data for 4-tert-Butylcyclohexanone:
-
¹³C NMR: Provides characteristic peaks for the carbonyl carbon and the carbons of the cyclohexane ring and tert-butyl group.[6]
-
¹H NMR: Shows signals corresponding to the protons on the cyclohexane ring and the tert-butyl group.[7]
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone is typically observed around 1705 cm⁻¹.[4]
Experimental Workflow: Oxidation of 4-Substituted Cyclohexanols
Caption: General workflow for the synthesis of 4-substituted cyclohexanones via oxidation.
Robinson Annulation
The Robinson annulation is a classic and powerful method for the formation of a six-membered ring, proceeding through a Michael addition followed by an intramolecular aldol condensation to yield a cyclohexenone, which can be subsequently hydrogenated to the corresponding cyclohexanone.[6][8]
Application Notes
This reaction is particularly useful for constructing bicyclic systems.[9] The choice of base is crucial for the initial Michael addition. While the reaction can be performed in one pot, yields are often higher when the Michael adduct is isolated before proceeding with the aldol condensation.[10] Asymmetric versions of the Robinson annulation have been developed using chiral catalysts such as L-proline, allowing for the synthesis of enantiomerically enriched products.[1]
Quantitative Data Summary
| Ketone | Michael Acceptor | Base/Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 2-Methylcyclohexanone | Methyl vinyl ketone | Sodium ethoxide | Ethanol | Reflux | 6 | ~60 | [1] |
| Aldehyde | Methyl vinyl ketone | Triethylamine, then Sodium methoxide | DCM, then MeOH | Room Temp. | 96, then 44 | Not specified | [2] |
| 2-Methyl-1,3-cyclohexanedione | Methyl vinyl ketone | L-Proline | DMSO | Room Temp. | 24 | ~50 (asymmetric) | [1] |
Experimental Protocol: Robinson Annulation of 2-Methylcyclohexanone
Materials:
-
2-Methylcyclohexanone (1.0 equiv.)
-
Methyl vinyl ketone (1.2 equiv.)
-
Sodium ethoxide (1.1 equiv.)
-
Anhydrous ethanol
-
5% Hydrochloric acid (aq.)
-
Saturated sodium bicarbonate solution (aq.)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel (230-400 mesh)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylcyclohexanone in anhydrous ethanol.
-
Base Addition: Add sodium ethoxide portion-wise to the stirred solution at room temperature and stir for 30 minutes.
-
Michael Acceptor Addition: Slowly add methyl vinyl ketone to the reaction mixture.
-
Reaction: Heat the mixture to reflux for 6 hours, monitoring the progress by TLC.
-
Work-up: Cool the mixture to room temperature and neutralize with 5% HCl.
-
Extraction: Remove the ethanol under reduced pressure. Add DCM and water to the residue and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
Reaction Mechanism: Robinson Annulation
Caption: The two-stage mechanism of the Robinson annulation.
Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone. For the synthesis of cyclohexanones, a 1,7-diester is required.[11]
Application Notes
This method is particularly useful for the synthesis of 2-substituted cyclohexanones. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide.[11] The initial product is a β-keto ester, which provides a handle for further functionalization at the α-position before decarboxylation to the final cyclohexanone. Solvent-free conditions have been shown to be effective for the Dieckmann condensation of diethyl adipate and pimelate.[12][13]
Quantitative Data Summary
| Starting Diester | Base | Solvent | Temperature | Time (h) | Product | Yield (%) | Reference |
| Diethyl pimelate | Sodium ethoxide | Toluene | Reflux | Not specified | Ethyl 2-oxocyclohexanecarboxylate | Good | [14] |
| Diethyl 3-methylheptanedioate | Base | Not specified | Not specified | Not specified | Mixture of β-keto esters | Not specified | [12] |
Experimental Protocol: General Procedure for Dieckmann Condensation
Materials:
-
1,7-Diester (e.g., diethyl pimelate)
-
Strong base (e.g., sodium ethoxide)
-
Anhydrous solvent (e.g., toluene)
-
Aqueous acid (for work-up and decarboxylation)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, add the 1,7-diester and anhydrous toluene.
-
Base Addition: Add a solution of sodium ethoxide in ethanol dropwise to the diester solution at a controlled temperature.
-
Reaction: Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and quench with a weak acid. Extract the product with an organic solvent.
-
Hydrolysis and Decarboxylation: Treat the crude β-keto ester with aqueous acid and heat to effect hydrolysis of the ester and decarboxylation to the corresponding cyclohexanone.
-
Purification: Purify the final product by distillation or column chromatography.
Logical Relationship: Dieckmann Condensation Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Robinson Annulation | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-HYDROXYCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]
- 5. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 6. 4-tert-Butylcyclohexanone(98-53-3) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Page loading... [guidechem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. homework.study.com [homework.study.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Dieckmann Condensation [organic-chemistry.org]
Analysis of Cis-Trans Isomer Ratio of 4-Pentylcyclohexanol by NMR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentylcyclohexanol is a key intermediate in the synthesis of various organic molecules, including liquid crystals and potential pharmaceutical compounds. The stereochemistry of the hydroxyl and pentyl groups on the cyclohexane ring, existing as cis and trans isomers, significantly influences the physicochemical and biological properties of the final products. Therefore, accurate determination of the cis-trans isomer ratio is critical for process optimization, quality control, and structure-activity relationship (SAR) studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed structural information, making it an ideal method for the qualitative and quantitative analysis of these isomers.
This document provides a detailed protocol for the analysis of the cis-trans isomer ratio of this compound using ¹H and ¹³C NMR spectroscopy.
Principle of Isomer Differentiation by NMR
The differentiation of cis and trans isomers of 4-substituted cyclohexanols by NMR is based on the distinct magnetic environments of the nuclei in each isomer, which arise from their different conformational preferences. In the thermodynamically stable chair conformation, the bulky pentyl group will preferentially occupy the equatorial position to minimize steric strain. Consequently:
-
In the trans isomer , the hydroxyl group also occupies an equatorial position. The proton attached to the carbon bearing the hydroxyl group (H-1) is therefore in an axial position.
-
In the cis isomer , the hydroxyl group is forced into an axial position. This results in the H-1 proton being in an equatorial position.
These differences in the spatial orientation of the H-1 proton and the C-1 carbon lead to characteristic and predictable differences in their NMR signals:
-
¹H NMR Chemical Shift: Axial protons (as in the trans isomer) are generally more shielded and thus resonate at a lower chemical shift (upfield) compared to equatorial protons (as in the cis isomer).
-
¹H NMR Coupling Constants: The magnitude of the coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them. The axial H-1 proton in the trans isomer exhibits large axial-axial couplings (³Jax-ax) to the adjacent axial protons, typically in the range of 10-13 Hz. The equatorial H-1 proton in the cis isomer shows smaller axial-equatorial (³Jax-eq) and equatorial-equatorial (³Jeq-eq) couplings, usually in the range of 2-5 Hz.
-
¹³C NMR Chemical Shift: The chemical shift of the carbon atom bearing the hydroxyl group (C-1) is also sensitive to the orientation of the substituent. Generally, a carbon with an axial substituent is more shielded (appears at a lower ppm value) than a carbon with an equatorial substituent.
By analyzing these key features in the ¹H and ¹³C NMR spectra, the individual isomers can be identified and their relative concentrations determined by integrating the corresponding signals.
Experimental Protocols
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound isomer mixture for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice. Other solvents such as deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) can also be used.
-
Sample Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard (Optional): For highly accurate quantitative analysis, a known amount of an internal standard with a signal that does not overlap with the analyte signals can be added. Tetramethylsilane (TMS) is often used as a chemical shift reference (0 ppm).
-
Homogenization: Gently vortex or invert the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Data Acquisition
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds. For accurate integration, a longer relaxation delay (5 times the longest T1) is recommended.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A sweep width of approximately 12-16 ppm is generally adequate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Standard proton-decoupled single-pulse sequence.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: A sweep width of approximately 200-220 ppm is standard.
-
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Chemical Shift Referencing: Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Signal Identification:
-
Identify the characteristic signals for the H-1 proton of both the cis and trans isomers in the ¹H NMR spectrum. The H-1 proton of the cis isomer is expected to be a broad singlet or a multiplet with small coupling constants at a downfield chemical shift (higher ppm) compared to the H-1 proton of the trans isomer, which should appear as a multiplet with at least one large coupling constant at an upfield chemical shift (lower ppm).
-
In the ¹³C NMR spectrum, identify the C-1 signals for both isomers. The C-1 signal for the cis isomer is expected to be at a lower ppm value compared to the trans isomer.
-
-
Integration:
-
Carefully integrate the well-resolved signals corresponding to the H-1 proton of each isomer in the ¹H NMR spectrum.
-
Ensure the integration region covers the entire multiplet for each signal.
-
-
Isomer Ratio Calculation: The molar ratio of the cis to trans isomers is directly proportional to the ratio of the integrals of their respective H-1 signals.
Cis:Trans Ratio = (Integral of Cis H-1 Signal) / (Integral of Trans H-1 Signal)
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shift data for the key diagnostic signals of cis- and trans-4-pentylcyclohexanol based on analysis of closely related analogs.
Table 1: Expected ¹H NMR Data for Diagnostic Protons of this compound Isomers
| Isomer | Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |
| trans | H-1 (axial) | ~ 3.5 - 3.7 | Multiplet (tt or ddd), with at least one large Jax-ax ≈ 10-13 Hz |
| cis | H-1 (equatorial) | ~ 3.9 - 4.1 | Broad singlet or multiplet with small J values ≈ 2-5 Hz |
Table 2: Expected ¹³C NMR Data for Diagnostic Carbons of this compound Isomers
| Isomer | Carbon | Expected Chemical Shift (δ, ppm) |
| trans | C-1 (equatorial -OH) | ~ 70 - 72 |
| cis | C-1 (axial -OH) | ~ 65 - 67 |
Visualization of Experimental Workflow
The logical workflow for the determination of the cis-trans isomer ratio of this compound by NMR is depicted in the following diagram.
Conclusion
NMR spectroscopy provides a robust, reliable, and quantitative method for the analysis of the cis-trans isomer ratio of this compound. By carefully preparing the sample and acquiring high-quality ¹H and ¹³C NMR spectra, researchers can confidently identify and quantify the individual isomers based on the distinct chemical shifts and coupling constants of the diagnostic H-1 and C-1 signals. This protocol serves as a comprehensive guide for researchers, scientists, and drug development professionals to accurately determine the stereochemical composition of this compound samples, which is essential for ensuring product quality and advancing research and development efforts.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Pentylcyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-pentylcyclohexanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are two primary synthesis routes for this compound:
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Catalytic Hydrogenation of 4-Pentylphenol: This is a common industrial method involving the hydrogenation of the aromatic ring of 4-pentylphenol using a metal catalyst.
-
Reduction of 4-Pentylcyclohexanone: This method involves the reduction of the ketone group of 4-pentylcyclohexanone to a hydroxyl group using a reducing agent.
Q2: I am experiencing low yield in the catalytic hydrogenation of 4-pentylphenol. What are the potential causes?
Low yield in this reaction can be attributed to several factors:
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Catalyst Inactivity or Poisoning: The catalyst may be old, improperly activated, or poisoned by impurities in the starting materials or solvent.
-
Incomplete Reaction: The reaction time, temperature, or hydrogen pressure may be insufficient for the reaction to go to completion.
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Side Reactions: Undesired side reactions may be consuming the starting material or product. A common side product is the intermediate, 4-pentylcyclohexanone.
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Suboptimal Reaction Conditions: The choice of solvent, catalyst, temperature, and pressure can significantly impact the yield.
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Product Loss During Workup and Purification: Inefficient extraction or purification techniques can lead to a loss of the final product.
Q3: My Raney® Nickel catalyst appears to be inactive. Can it be regenerated?
Yes, Raney® Nickel catalysts can often be regenerated. Deactivation can be caused by the adsorption of reactants or byproducts onto the catalyst surface.[1][2] Common regeneration procedures include:
-
Washing: Washing the catalyst with a solvent can remove some adsorbed impurities.[3]
-
Treatment with Base: Treating the catalyst with an aqueous alkaline solution (e.g., NaOH) at an elevated temperature can help remove more stubborn residues.[2]
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Hydrogen Treatment: Reactivating the catalyst under hydrogen pressure at high temperatures can restore its activity.[1][2]
Q4: I am seeing an unexpected byproduct in my GC-MS analysis after hydrogenation in an alcohol solvent. What could it be?
When using alcohol as a solvent for the hydrogenation of phenols, there is a possibility of forming ethylated side products, such as 2-ethyl phenol.[4] This occurs through an ethylation reaction catalyzed by some hydrogenation catalysts.[4] It is advisable to use a non-reactive solvent like an alkane or water if this side reaction is a concern.
Q5: What is the typical cis/trans isomer ratio for this compound, and how can it be controlled?
The synthesis of this compound typically produces a mixture of cis and trans isomers. The ratio can be influenced by the choice of catalyst and reaction conditions. For instance, palladium-based catalysts often favor the formation of the trans isomer.[5] The specific ratio can be determined by analytical methods such as GC-MS or NMR.
Troubleshooting Guides
Low Yield in Catalytic Hydrogenation of 4-Pentylphenol
| Symptom | Potential Cause | Troubleshooting Steps |
| Incomplete conversion of 4-pentylphenol | Inactive Catalyst | - Use a fresh batch of catalyst.- Ensure proper activation of the Raney Nickel catalyst before use.- Consider regenerating the used catalyst.[1][2][3] |
| Insufficient Hydrogen Pressure | - Check for leaks in the hydrogenation apparatus.- Increase the hydrogen pressure within the recommended safety limits of your equipment.[4] | |
| Suboptimal Temperature or Reaction Time | - Gradually increase the reaction temperature. Note that excessively high temperatures can sometimes lead to side reactions.[1]- Extend the reaction time and monitor the progress by TLC or GC-MS.[4] | |
| Presence of significant 4-pentylcyclohexanone in the product mixture | Incomplete Reduction of the Intermediate Ketone | - This is a common intermediate. Extending the reaction time or increasing the hydrogen pressure can promote its conversion to the alcohol.[1][5] |
| Formation of unknown byproducts | Solvent Participation in the Reaction | - If using an alcohol solvent, consider switching to a non-polar, aprotic solvent like hexane or heptane to avoid potential alkylation side reactions.[4][6] |
| Impure Starting Materials | - Ensure the 4-pentylphenol and solvent are of high purity. Impurities can poison the catalyst. | |
| Low isolated yield after workup | Inefficient Extraction | - Perform multiple extractions of the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).- Wash the combined organic layers with brine to remove residual water. |
| Difficulties in Purification | - Use fractional distillation under reduced pressure to separate the product from high-boiling impurities.- For high-purity requirements, column chromatography may be necessary.[7] |
Low Yield in Sodium Borohydride Reduction of 4-Pentylcyclohexanone
| Symptom | Potential Cause | Troubleshooting Steps |
| Incomplete conversion of 4-pentylcyclohexanone | Insufficient Reducing Agent | - Ensure the correct stoichiometry of sodium borohydride is used. A slight excess is often employed. |
| Decomposition of Sodium Borohydride | - Sodium borohydride can decompose in acidic or neutral aqueous solutions. The reaction is typically performed in an alkaline solution (e.g., with NaOH) or in an alcohol like methanol or ethanol.[6][7][8] | |
| Low Reaction Temperature | - While the reaction is often carried out at room temperature or below, a slight increase in temperature might be necessary for less reactive ketones. | |
| Low isolated yield after workup | Product Loss During Extraction | - Ensure the reaction is properly quenched before extraction.- Perform multiple extractions with a suitable organic solvent. |
| Formation of Borate Esters | - The initial product is a borate ester which needs to be hydrolyzed (typically by adding water or acid during workup) to liberate the alcohol.[9] |
Experimental Protocols
Catalytic Hydrogenation of 4-Pentylphenol with Raney® Nickel
Materials:
-
4-Pentylphenol
-
Raney® Nickel (activated)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
High-pressure reactor (autoclave)
Procedure:
-
In a high-pressure reactor, add 4-pentylphenol and the solvent (e.g., ethanol).
-
Carefully add the activated Raney® Nickel catalyst to the reactor under an inert atmosphere (e.g., nitrogen or argon).
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Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas, to remove all air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 2-10 MPa).[2]
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Heat the reactor to the desired temperature (e.g., 50-150 °C) with vigorous stirring.[2]
-
Maintain the reaction under these conditions for the specified time (e.g., 2-10 hours), monitoring the hydrogen uptake.[2]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst. Caution: The Raney® Nickel catalyst can be pyrophoric in air, especially when dry. Keep the catalyst wet with solvent during filtration.
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Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Reduction of 4-Pentylcyclohexanone with Sodium Borohydride
Materials:
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4-Pentylcyclohexanone
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Sodium borohydride (NaBH₄)
-
Methanol (or ethanol)
-
Dichloromethane (or other suitable extraction solvent)
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Aqueous sodium hydroxide solution (e.g., 3M NaOH)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-pentylcyclohexanone in methanol in a flask.
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Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in small portions.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours).
-
Quench the reaction by slowly adding an aqueous sodium hydroxide solution.
-
Extract the product from the aqueous mixture with dichloromethane several times.
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Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by distillation or column chromatography if necessary.
Visualizations
Caption: Synthesis pathways for this compound.
Caption: A logical workflow for troubleshooting low yield.
Caption: Interrelationship of key reaction parameters.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Highly efficient hydrogenation of phenol to cyclohexanol over Ni-based catalysts derived from Ni-MOF-74 - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Optimizing reaction conditions for 4-Pentylcyclohexanol synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Pentylcyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most common and direct method for synthesizing this compound is the catalytic hydrogenation of 4-pentylphenol. This reaction involves the reduction of the aromatic ring of 4-pentylphenol using hydrogen gas in the presence of a metal catalyst. The reaction typically proceeds through a 4-pentylcyclohexanone intermediate, which is further reduced to the final alcohol product.
Q2: Which catalysts are most effective for the hydrogenation of 4-pentylphenol?
A2: Several catalysts can be employed for the hydrogenation of 4-pentylphenol, with the choice of catalyst influencing reaction efficiency and the stereoselectivity of the product. Common catalysts include:
-
Raney Nickel: A versatile and widely used catalyst for the hydrogenation of various functional groups, including phenols.[1][2][3][4][5] It is known for its high activity but can be non-specific, potentially leading to side reactions if not used under optimized conditions.[2]
-
Palladium (Pd) on Carbon (Pd/C): A common and effective catalyst for hydrogenation.[6][7][8][9] It can be used under mild conditions and is often favored for its efficiency.[6] The choice of solvent can significantly impact selectivity when using palladium catalysts.[10]
-
Platinum (Pt) Catalysts: Platinum-based catalysts, such as platinum on carbon (Pt/C) or platinum oxide, are also highly active for phenol hydrogenation and are often preferred for producing cyclohexanols.[11][12]
-
Rhodium (Rh) Catalysts: Rhodium-based catalysts are particularly useful for controlling the stereoselectivity of the reaction, often favoring the formation of cis-isomers.[13][14]
Q3: How can I control the cis/trans stereoselectivity of the this compound product?
A3: The stereochemical outcome of the hydrogenation is influenced by the choice of catalyst and reaction conditions.
-
To favor the trans-isomer , which is often the thermodynamically more stable product, palladium on alumina (Pd/Al₂O₃) is a suitable catalyst.[13][14]
-
To favor the cis-isomer , rhodium-based catalysts, such as [Rh(COD)Cl]₂, are generally employed.[13][14]
The formation of the trans-isomer with palladium catalysts is thought to involve a desorption and readsorption process of intermediate enols and ketones on the catalyst surface.[13][15]
Q4: What are the typical solvents used for this reaction?
A4: A range of polar and non-polar solvents can be used, and the choice can affect the reaction rate and product selectivity.
-
Polar solvents like ethanol, methanol, and isopropanol are commonly used.[16][17]
-
Non-polar solvents such as n-heptane or cyclohexane can also be employed and may influence the stereoselectivity.[13] The polarity of the solvent can affect the adsorption of the substrate on the catalyst surface, thereby influencing the reaction pathway.[10]
Q5: What are the major side products I should be aware of?
A5: The primary side product is the intermediate, 4-pentylcyclohexanone. If the reaction is stopped prematurely or if the catalyst is selective for ketone formation, this will be a significant component of the product mixture. Other potential side products can include cyclohexane and benzene derivatives resulting from hydrogenolysis (cleavage of the C-O bond) or incomplete hydrogenation.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst may be old, have been improperly stored, or has been deactivated.[16] 2. Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds) can poison the catalyst.[16][18] 3. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. 4. Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy of the reaction. | 1. Use a fresh batch of catalyst. For Raney Nickel, ensure it has been properly activated.[4] For Pd/C, consider using a newer, more active formulation like Pearlman's catalyst (Pd(OH)₂/C).[16] 2. Purify the starting materials and solvents. Use high-purity hydrogen gas. 3. Increase the hydrogen pressure according to established protocols for the chosen catalyst. 4. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. |
| Formation of 4-Pentylcyclohexanone as the Major Product | 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. 2. Catalyst Selectivity: Some catalysts, particularly palladium-based ones, can be more selective towards the formation of the ketone intermediate under certain conditions.[6][11][19] | 1. Increase the reaction time and monitor the progress by TLC or GC to ensure the complete conversion of the ketone to the alcohol. 2. Switch to a catalyst known for higher alcohol selectivity, such as a platinum or rhodium-based catalyst.[11][12] Alternatively, optimize the reaction conditions (e.g., solvent, temperature) to favor alcohol formation. |
| Poor cis/trans Selectivity | 1. Incorrect Catalyst Choice: The chosen catalyst may not be optimal for the desired stereoisomer. 2. Reaction Conditions: Temperature and solvent can influence the diastereomeric ratio. | 1. For the trans-isomer, use a palladium catalyst (e.g., Pd/Al₂O₃).[13][14] For the cis-isomer, use a rhodium-based catalyst.[13][14] 2. Systematically screen different solvents and temperatures to optimize the selectivity for the desired isomer. |
| Difficulty in Catalyst Filtration | 1. Fine Catalyst Particles: Some catalysts, like Raney Nickel and certain grades of Pd/C, are very fine and can pass through standard filter paper. | 1. Use a pad of Celite® or a membrane filter with a small pore size to aid in the filtration of fine catalyst particles. Safety Note: Never allow the filtered catalyst to dry in the air, as many hydrogenation catalysts (especially Raney Nickel and Pd/C) are pyrophoric.[5][20] Keep the filter cake wet with solvent during and after filtration and handle it according to safety protocols. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Phenol Hydrogenation
| Catalyst | Support | Typical Solvent | Key Product(s) | Predominant Isomer | Reference(s) |
| Palladium (Pd) | Alumina (Al₂O₃) | n-Heptane | 4-Alkylcyclohexanol | trans | [13][14] |
| Palladium (Pd) | Carbon (C) | Water | 4-Alkylcyclohexanone | N/A | [6] |
| Platinum (Pt) | Alumina (Al₂O₃), Zeolite | Vapor Phase | Cyclohexanol | N/A | [11][12] |
| Rhodium (Rh) | N/A | Isopropanol | 4-Alkylcyclohexanol | cis | [13][14] |
| Raney Nickel (Ni) | N/A | Ethanol | Cyclohexanol | N/A | [1][17] |
Experimental Protocols
Protocol 1: Synthesis of trans-4-Pentylcyclohexanol using Pd/Al₂O₃
-
Reactor Setup: To a high-pressure autoclave reactor, add 4-pentylphenol (1.0 eq) and 5 wt% Pd/Al₂O₃ (4 mol%).
-
Solvent Addition: Add n-heptane as the solvent (concentration of 4-pentylphenol typically 0.1-0.5 M).
-
Inert Atmosphere: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 5 bar.
-
Reaction: Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC until the starting material is consumed.
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent. Caution: Do not allow the catalyst to dry.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield the desired trans-4-Pentylcyclohexanol.[21]
Protocol 2: Synthesis of cis-4-Pentylcyclohexanol using a Rhodium Catalyst
-
Reactor Setup: In a high-pressure autoclave reactor, add 4-pentylphenol (1.0 eq) and [Rh(COD)Cl]₂ (2 mol%).
-
Solvent Addition: Add isopropanol as the solvent.
-
Inert Atmosphere: Seal the reactor and purge thoroughly with an inert gas.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 50 bar.
-
Reaction: Stir the reaction mixture at room temperature for 48 hours.
-
Work-up and Purification: Follow steps 7-9 from Protocol 1 to isolate and purify the predominantly cis-4-Pentylcyclohexanol.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. testbook.com [testbook.com]
- 2. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 3. acs.org [acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 8. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. [PDF] Hydrogenation of Phenol over Supported Platinum and Palladium Catalysts. | Semantic Scholar [semanticscholar.org]
- 12. [논문]Hydrogenation of phenol over supported platinum and palladium catalysts [scienceon.kisti.re.kr]
- 13. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 17. EP2837615A1 - Method for producing hydrogenated biphenol - Google Patents [patents.google.com]
- 18. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. reddit.com [reddit.com]
- 21. prepchem.com [prepchem.com]
Preventing side-product formation in 4-arylcyclohexanone synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-arylcyclohexanones. Our aim is to help you prevent the formation of side-products and optimize your reaction outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 4-arylcyclohexanones, particularly via the Robinson annulation pathway.
Problem 1: Low or No Yield of the Desired 4-Arylcyclohexanone
Question: I am performing a Robinson annulation to synthesize a 4-arylcyclohexanone, but I am observing a very low yield of my target product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in Robinson annulations are a common issue and can stem from several factors throughout the two main stages of the reaction: the Michael addition and the subsequent intramolecular aldol condensation.
Potential Causes and Solutions:
-
Inefficient Michael Addition: The initial conjugate addition of the aryl ketone enolate to the α,β-unsaturated ketone (e.g., methyl vinyl ketone) may be incomplete.
-
Troubleshooting:
-
Isolate the Michael Adduct: A highly effective strategy is to perform the reaction in two separate steps. First, conduct the Michael addition and isolate the intermediate 1,5-diketone. Purifying this intermediate before proceeding to the aldol condensation can significantly improve the overall yield.[1]
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Optimize Base and Temperature: Ensure the base used is sufficiently strong to deprotonate the aryl ketone but not so strong that it promotes unwanted side reactions. The reaction temperature for the Michael addition should be kept low initially and then gradually warmed to ensure complete reaction without promoting polymerization.
-
-
-
Side Reactions Competing with Aldol Condensation: The intermediate 1,5-diketone may be susceptible to other reactions if the aldol cyclization is not efficient.
-
Troubleshooting:
-
Choice of Base for Cyclization: A different base can be used for the aldol condensation step than for the Michael addition. For instance, a milder base might be sufficient to promote cyclization without causing decomposition of the starting material or product.
-
Temperature Control: The aldol condensation often requires heating to drive the reaction to completion and facilitate dehydration to the enone. However, excessive heat can lead to degradation. Monitor the reaction closely and use the minimum temperature necessary for the reaction to proceed.
-
-
-
Polymerization of the Michael Acceptor: α,β-Unsaturated ketones, particularly methyl vinyl ketone, are prone to polymerization under basic conditions. This depletes the reagent and complicates purification.
-
Troubleshooting:
-
Use a Precursor: Instead of methyl vinyl ketone, consider using a β-chloroketone. This precursor generates the α,β-unsaturated ketone in situ, keeping its concentration low and minimizing polymerization.[2]
-
Slow Addition: Add the Michael acceptor slowly to the reaction mixture to maintain a low concentration at all times.
-
-
Experimental Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield in 4-arylcyclohexanone synthesis.
Problem 2: Formation of a Sticky, Insoluble Residue (Polymerization)
Question: My reaction mixture has become a thick, sticky mess, and I am unable to isolate my desired 4-arylcyclohexanone. I suspect polymerization has occurred. How can I prevent this?
Answer:
The formation of a polymeric residue is a frequent problem, especially when using reactive Michael acceptors like methyl vinyl ketone (MVK). This occurs due to the base-catalyzed polymerization of the α,β-unsaturated ketone.
Prevention Strategies:
-
Use of MVK Equivalents: The most effective way to prevent polymerization is to avoid high concentrations of MVK. This can be achieved by using an MVK equivalent that generates the reactive species in situ.
-
Mannich Bases: A Mannich base, such as β-dimethylaminopropiophenone hydrochloride, can be heated with the aryl ketone. This generates MVK slowly, keeping its concentration low.
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β-Chloroethyl Ketones: As mentioned previously, these compounds release MVK upon treatment with a base, again ensuring a low steady-state concentration.
-
-
Reaction Condition Optimization:
-
Temperature: Lowering the reaction temperature of the Michael addition step can significantly reduce the rate of polymerization.
-
Base Concentration: Use the minimum amount of base necessary to achieve deprotonation of the aryl ketone. Excess base will accelerate polymerization.
-
Solvent: In some cases, the choice of solvent can influence the rate of polymerization. Protic solvents may sometimes help to quench anionic polymerization intermediates.
-
Data on Polymerization Prevention:
| Strategy | Description | Expected Outcome |
| Use of MVK Precursor | A β-chloroketone is used in place of MVK. | Reduces the steady-state concentration of the enone, thereby decreasing the likelihood of polymerization.[2] |
| Slow Addition | MVK is added dropwise to the reaction mixture over an extended period. | Maintains a low concentration of MVK, favoring the desired Michael addition over polymerization. |
| Lower Temperature | The Michael addition is carried out at a reduced temperature (e.g., 0 °C to room temperature). | Decreases the rate of the polymerization side reaction more significantly than the Michael addition. |
Problem 3: Formation of Multiple Products (Diastereomers)
Question: I have successfully synthesized my 4-arylcyclohexanone, but my NMR analysis indicates the presence of multiple diastereomers. How can I control the stereoselectivity of the reaction?
Answer:
The formation of diastereomers is a common challenge in the synthesis of substituted cyclohexanones due to the creation of new stereocenters. The stereochemical outcome of the Robinson annulation is often influenced by the reaction conditions.
Controlling Diastereoselectivity:
-
Thermodynamic vs. Kinetic Control: The stereochemistry of the final product can be influenced by whether the reaction is under thermodynamic or kinetic control.
-
Kinetic Control: Lower reaction temperatures and strong, non-nucleophilic bases (like LDA) tend to favor the kinetically controlled product. In many cases, the trans relationship between the aryl group and the adjacent substituent is favored under kinetic control due to steric hindrance in the transition state.
-
Thermodynamic Control: Higher reaction temperatures and protic solvents can allow for equilibration to the more stable diastereomer.
-
-
Solvent Effects: The polarity of the solvent can influence the transition state of the aldol condensation, thereby affecting the stereochemical outcome. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) can be beneficial.
-
Catalyst-Controlled Stereoselectivity: The use of chiral catalysts, such as proline and its derivatives, can induce high levels of enantioselectivity and, in some cases, diastereoselectivity.
Logical Flow for Optimizing Stereoselectivity:
Caption: Strategy for optimizing the diastereoselectivity of the Robinson annulation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of side-product formation in the Robinson annulation?
A1: The primary side-products in the Robinson annulation arise from three main pathways:
-
Polymerization of the Michael Acceptor: As discussed, the α,β-unsaturated ketone can polymerize under basic conditions.
-
Alternative Aldol Condensations: The intermediate 1,5-diketone may have multiple acidic protons, leading to the formation of different enolates and potentially different ring sizes or constitutional isomers. However, the formation of six-membered rings is generally favored.
-
Double Michael Addition: If the Michael donor has multiple acidic protons, it can potentially react with two equivalents of the Michael acceptor, leading to a more complex side-product.
Q2: Can I use a different base for the Michael addition and the aldol condensation steps?
A2: Yes, and it is often advantageous to do so. A stronger base may be required for the initial deprotonation of the aryl ketone for the Michael addition. A weaker base may be sufficient for the intramolecular aldol condensation and can help to minimize side reactions.
Q3: How can I purify my 4-arylcyclohexanone from polymeric byproducts?
A3: Purification can be challenging if significant polymerization has occurred.
-
Column Chromatography: This is the most common method. The desired product is typically much less polar than the polymeric material. A gradient elution on silica gel, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), can effectively separate the 4-arylcyclohexanone.
-
Distillation: If the product is thermally stable and volatile, distillation under reduced pressure can be an effective purification method.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a pure product.
Q4: Are there alternative methods to the Robinson annulation for synthesizing 4-arylcyclohexanones that might have fewer side-products?
A4: Yes, other methods exist, although the Robinson annulation is one of the most common.
-
Double Michael Addition: This method involves the reaction of an aryl-substituted α,β-unsaturated ketone with a Michael donor that can react twice. This can sometimes offer better control over the substitution pattern of the resulting cyclohexanone.
-
Diels-Alder Reaction: A Diels-Alder reaction between a suitably substituted diene and a dienophile can also lead to the formation of a cyclohexene ring, which can then be converted to the desired cyclohexanone.
Experimental Protocols
Key Experiment: Two-Step Robinson Annulation for the Synthesis of 4-Phenylcyclohexanone
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Michael Addition (Formation of the 1,5-Diketone)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve acetophenone (1.0 eq) in a suitable solvent (e.g., ethanol or THF).
-
Base Addition: Cool the solution to 0 °C and add a solution of sodium ethoxide in ethanol (1.1 eq) dropwise.
-
Michael Acceptor Addition: Slowly add methyl vinyl ketone (1.0 eq) to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the 1,5-diketone.
Step 2: Intramolecular Aldol Condensation and Dehydration
-
Reaction Setup: Dissolve the purified 1,5-diketone from Step 1 in a suitable solvent (e.g., ethanol).
-
Base Addition: Add a catalytic amount of a base (e.g., sodium hydroxide).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Purification: Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the final product by column chromatography or recrystallization to obtain the 4-phenylcyclohexenone. Subsequent reduction would yield the 4-phenylcyclohexanone.
Signaling Pathway of Side-Product Formation:
Caption: Pathways leading to desired product and common side-products.
References
Improving the yield of 4-Pentylcyclohexanol through catalyst selection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Pentylcyclohexanol, with a focus on improving yield through catalyst selection.
Troubleshooting Guide
Q1: My yield of this compound is lower than expected. What are the potential causes and solutions?
Low yields can stem from several factors related to catalyst activity, reaction conditions, and substrate purity. Here's a systematic approach to troubleshooting:
-
Catalyst Deactivation:
-
Issue: The catalyst may have lost its activity due to improper storage, handling, or poisoning by impurities in the starting material or solvent. Pyrophoric catalysts like Raney Nickel and Palladium on carbon (Pd/C) are particularly sensitive to air exposure.
-
Solution:
-
Ensure catalysts are handled under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use fresh, high-purity starting materials (4-pentylphenol) and anhydrous solvents.
-
Consider pre-activating the catalyst according to the manufacturer's protocol. For instance, Raney Nickel often requires washing with a solvent to remove the protective slurry.
-
-
-
Incomplete Reaction:
-
Issue: The reaction may not have gone to completion, leaving unreacted starting material.
-
Solution:
-
Reaction Time: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Hydrogen Pressure: Ensure adequate and consistent hydrogen pressure is maintained throughout the reaction. For laboratory-scale synthesis, a pressure of 5 bar is often effective.[1][2]
-
Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions. A common temperature range for phenol hydrogenation is 80°C.[2][3]
-
-
-
Side Reactions:
-
Issue: The formation of byproducts can significantly reduce the yield of the desired this compound. A common byproduct is 4-pentylcyclohexanone.
-
Solution:
-
Catalyst Selection: The choice of catalyst and solvent can influence selectivity. For instance, using a palladium-based catalyst in a non-polar solvent like n-heptane can favor the formation of the alcohol, while using 1,2-dichloroethane (DCE) as a solvent can selectively produce the ketone.[1][2]
-
Reaction Conditions: Over-reduction of the intermediate ketone to the alcohol is a possibility. Fine-tuning the reaction time and temperature can help minimize this.
-
-
Q2: I am observing the formation of 4-pentylcyclohexanone as a major byproduct. How can I increase the selectivity for this compound?
The formation of the ketone is a common intermediate step in the hydrogenation of phenols.[1][3][4] To favor the formation of the alcohol, consider the following:
-
Catalyst System: While Palladium on carbon (Pd/C) is a common catalyst, its selectivity can be influenced by additives. For instance, the presence of an acid can sometimes promote the formation of the ketone. A straightforward hydrogenation with a catalyst like Raney Nickel or a robust palladium catalyst under sufficient hydrogen pressure and for an adequate duration will typically favor the complete reduction to the alcohol.
-
Reaction Conditions: Ensure the reaction is allowed to proceed to completion. The ketone is an intermediate, so stopping the reaction prematurely will result in its presence. Monitor the reaction progress to confirm the disappearance of both the starting phenol and the intermediate ketone.
-
Solvent Choice: The solvent can play a role in selectivity. Hydrophobic solvents may favor the formation of cyclohexanol.[5]
Q3: How can I control the cis/trans stereoselectivity of the this compound product?
The hydrogenation of substituted phenols typically yields a mixture of cis and trans isomers. The ratio can be influenced by the catalyst and reaction conditions.
-
Catalyst Selection:
-
Post-Reaction Isomerization: If a specific isomer is required in high purity, it may be necessary to perform a separation (e.g., fractional distillation or column chromatography) or an isomerization step on the product mixture.[6]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the catalytic hydrogenation of 4-pentylphenol. This reaction involves the reduction of the aromatic ring of the phenol to a cyclohexane ring.
Q2: Which catalysts are typically used for the hydrogenation of 4-pentylphenol?
Commonly used catalysts include:
-
Raney Nickel: A widely used, cost-effective catalyst that can provide high yields (81-95%).[7]
-
Palladium on Carbon (Pd/C): A versatile and efficient catalyst for hydrogenation.
-
Palladium on Alumina (Pd/Al2O3): Can offer good yields and influence stereoselectivity.[1][2]
-
Rhodium-based catalysts: Often employed when specific stereoisomers (typically cis) are desired.[1][2]
Q3: What are the typical reaction conditions for this synthesis?
-
Solvent: A variety of solvents can be used, including alcohols (like ethanol), hydrocarbons (like n-heptane), and ethers. The choice of solvent can impact selectivity.
-
Hydrogen Pressure: Typically ranges from atmospheric pressure to several bars. A pressure of around 5 bar is often sufficient for good results.[1][2]
-
Temperature: Reaction temperatures can vary, but a common range is 50-100°C. For example, 80°C has been shown to be effective.[2][3]
Q4: Are there any enzymatic methods for synthesizing this compound?
Yes, enzymatic reduction of the corresponding ketone, 4-pentylcyclohexanone, can be an effective and highly selective method. For instance, a mutant alcohol dehydrogenase from Lactobacillus kefir has been used to produce cis-4-propylcyclohexanol with high yield and stereoselectivity.[8] While this is for a propyl-substituted analogue, similar enzymatic approaches could be applicable for the pentyl derivative.
Data Presentation
Table 1: Comparison of Catalysts for this compound Synthesis
| Catalyst | Support | Typical Yield | Key Advantages | Potential Issues |
| Raney Nickel | - | 81-95%[7] | Cost-effective, high yield | Pyrophoric, requires careful handling |
| Palladium (Pd) | Carbon (C) | High | High activity, versatile | Can be expensive, pyrophoric |
| Palladium (Pd) | Alumina (Al2O3) | High | Can favor trans-isomer formation[1][2] | Support can influence reactivity |
| Rhodium (Rh) | Various | High | Can favor cis-isomer formation[1][2] | Expensive |
Experimental Protocols
Protocol 1: Synthesis of this compound using Raney Nickel Catalyst
This protocol is based on a general procedure for the hydrogenation of 4-alkylphenols.[7]
-
Catalyst Preparation: In a fume hood, carefully wash the required amount of pre-activated Raney Nickel slurry with the chosen reaction solvent (e.g., ethanol) to remove any residual storage solution.
-
Reaction Setup: To a hydrogenation reactor, add 4-pentylphenol and the reaction solvent.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), add the washed Raney Nickel catalyst to the reactor.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure. Heat the mixture to the target temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by taking small aliquots for analysis (TLC or GC).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, often by keeping it wet with solvent.
-
Purification: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the hydrogenation of 4-pentylphenol.
References
- 1. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogenation of Phenol over Pt/CNTs: The Effects of Pt Loading and Reaction Solvents [mdpi.com]
- 6. prepchem.com [prepchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase [mdpi.com]
Technical Support Center: Crystallization of 4-Pentylcyclohexanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of 4-Pentylcyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant to its crystallization?
Understanding the physical properties of this compound is crucial for designing a successful crystallization protocol. A mixture of cis and trans isomers will have a wider melting range. The relatively low melting point of some isomers can increase the risk of "oiling out".
Table 1: Physical Properties of this compound and Related Compounds
| Property | Value | Source |
| This compound (mixture of isomers) | ||
| Molecular Formula | C₁₁H₂₂O | [1] |
| Molecular Weight | 170.29 g/mol | [1] |
| trans-4-tert-Pentylcyclohexanol | ||
| CAS Number | 20698-30-0 | [2] |
| Melting Point | 24-27 °C | [2] |
| Boiling Point | 223.2 °C at 760 mmHg | [2] |
| Density | 0.914 g/cm³ | [2] |
| cis-4-tert-Pentylcyclohexanol | ||
| CAS Number | 20698-29-7 | [3] |
| 4-tert-Butylcyclohexanol (cis- and trans- mixture) | ||
| Melting Point | 68 °C | |
| trans-4-n-Pentylcyclohexanol | ||
| CAS Number | 77866-59-2 | [4] |
| Boiling Point | 233.5 ± 8.0 °C (Predicted) | [4] |
| Density | 0.893 ± 0.06 g/cm³ (Predicted) | [4] |
| Qualitative Solubility | ||
| Water | Poor/Limited | [5][6] |
| Ethanol | Good | [5] |
| Acetone | Good | [5] |
| Chloroform | Good | [5] |
| Toluene | Soluble | [7][8] |
| Hexane | Soluble | [9] |
Q2: I'm not getting any crystals, and the compound remains dissolved even after cooling. What should I do?
This issue, often referred to as a stable supersaturated solution, can be addressed by several methods to induce nucleation:
-
Seeding: Introduce a small, pure crystal of this compound to the solution. This provides a template for crystal growth.
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.
-
Concentration: If an excess of solvent was used, carefully evaporate some of the solvent to increase the concentration of the solute.
-
Lower Temperature: Cool the solution to a lower temperature using an ice bath or refrigeration, as solubility typically decreases with temperature.
-
Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble, until the solution becomes slightly turbid.
Q3: My compound is "oiling out" instead of forming crystals. How can I prevent this?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[10][11] This often happens when the boiling point of the solvent is close to or higher than the melting point of the solute, or when the solution is highly concentrated or cooled too quickly.[12][13] To troubleshoot this:
-
Increase Solvent Volume: Add more of the hot solvent to decrease the concentration.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before further cooling in an ice bath. This gives the molecules more time to arrange into a crystal lattice.
-
Change Solvent: Select a solvent with a lower boiling point.
-
Lower Dissolution Temperature: Dissolve the compound at a temperature below its melting point, even if it takes longer.
-
Purity Check: Impurities can lower the melting point of the compound, increasing the likelihood of oiling out.[14] Consider further purification of your starting material.
Q4: The crystals I obtained are very small or needle-like. How can I grow larger, more well-defined crystals?
The formation of many small crystals is a result of rapid nucleation. To promote the growth of larger crystals, the rate of nucleation needs to be controlled:
-
Slower Cooling: A slower cooling rate reduces the degree of supersaturation and allows existing crystals to grow larger rather than forming new nuclei.
-
Reduce Supersaturation: Start with a slightly less concentrated solution.
-
Use a Co-solvent System: Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent to gradually reach the point of crystallization.
-
Minimize Agitation: Avoid excessive stirring or agitation during the cooling phase, as this can promote secondary nucleation.
Q5: How do I choose a suitable solvent for the crystallization of this compound?
A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[15] Given that this compound is a relatively non-polar molecule with a hydroxyl group, a moderately polar solvent is often a good starting point.
-
Single Solvents: Based on the properties of similar compounds, solvents like ethanol, acetone, or hexane could be suitable.[5] Toluene is another potential option.[7][8] Water is generally a poor solvent for this compound.[5][6]
-
Mixed Solvents (Co-solvents): If a single solvent is not ideal, a mixed solvent system can be effective.[16] For example, you could dissolve this compound in a good solvent like ethanol or acetone at an elevated temperature and then slowly add a poor solvent like water until the solution becomes turbid.[17] Heating the solution again to dissolve the turbidity and then allowing it to cool slowly can yield good crystals.
Q6: My sample is a mixture of cis and trans isomers. Can I separate them by crystallization?
Yes, it is often possible to separate diastereomers like the cis and trans isomers of this compound by fractional crystallization due to differences in their physical properties, such as solubility and melting point.[18][19] The isomer that is less soluble in the chosen solvent will crystallize out first. This may require multiple recrystallization steps to achieve high isomeric purity.
Experimental Protocols
Cooling Crystallization Protocol
This is a general procedure for the purification of this compound by cooling crystallization.
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Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) with stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
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Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
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Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.
Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common crystallization problems.
Caption: Workflow for addressing the failure of crystal formation.
Caption: Workflow for troubleshooting the "oiling out" phenomenon.
References
- 1. This compound | C11H22O | CID 41076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-4-tert-Pentylcyclohexanol | CAS 20698-30-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. CIS-4-TERT-PENTYLCYCLOHEXANOL | 20698-29-7 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 4-Methylcyclohexanol | C7H14O | CID 11524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 14. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 15. mt.com [mt.com]
- 16. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 17. youtube.com [youtube.com]
- 18. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 19. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 4-Pentylcyclohexanol in Guest-Host Liquid Crystal Displays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the optimization of 4-Pentylcyclohexanol concentration in guest-host liquid crystal displays (GH-LCDs).
Troubleshooting Guides
This section addresses common problems encountered during the experimental process in a direct question-and-answer format.
Issue 1: Low Contrast Ratio
Question: I've added this compound to my guest-host mixture, but the contrast ratio is significantly lower than expected. What are the potential causes and how can I fix this?
Answer: A low contrast ratio is a common issue that can stem from several factors related to concentration, dye properties, and cell parameters.
Possible Causes & Solutions:
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Sub-optimal Concentration: The concentration of this compound is critical. Too little may not sufficiently disrupt the liquid crystal host to improve dye solubility, while too much can hinder the alignment of the liquid crystal-dye mixture.
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Solution: Systematically vary the concentration of this compound (e.g., in 0.5 wt% increments) to find the optimal level for your specific liquid crystal host and dichroic dye combination.
-
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Dye Aggregation: Even with a co-solvent like this compound, high concentrations of dichroic dye can lead to aggregation, which reduces the order parameter and, consequently, the contrast ratio.
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Solution: Observe the mixture under a polarizing microscope. If aggregates are visible, consider slightly reducing the dye concentration or incrementally increasing the this compound concentration to improve solubility.[1]
-
-
Incorrect Cell Gap: The effectiveness of the guest-host system is dependent on the path length of light through the cell.[2]
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Solution: Ensure your cell gap is appropriate for the dye concentration. A larger cell gap may be required for lower dye concentrations to achieve sufficient absorption, but an excessive gap can increase scattering and driving voltage. Optimization of both dye concentration and cell thickness is often necessary.[2][3]
-
-
Poor LC Alignment: The addition of any dopant can sometimes interfere with the alignment of the liquid crystal molecules on the substrate's alignment layer.
-
Solution: Verify the quality of your alignment layer and the rubbing process. Test a cell with only the host liquid crystal to ensure a good initial alignment before adding the guest dye and this compound.
-
Issue 2: Increased Response Time
Question: The response time (both rise and fall time) of my GH-LCD has become noticeably slower after adding this compound. Why is this happening?
Answer: Changes in response time are almost always linked to changes in the viscosity of the liquid crystal mixture.
Possible Causes & Solutions:
-
Increased Viscosity: The addition of dopants, including this compound, can increase the rotational viscosity of the liquid crystal host.[1] A higher viscosity means the LC molecules cannot reorient as quickly in response to the applied electric field.
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Solution: This effect is concentration-dependent. You must find a balance. Create a concentration series and measure both the response time and the contrast ratio at each step. This will allow you to identify a concentration that provides an acceptable response time while still achieving the desired optical performance. Some studies have shown that for certain nanoparticles, a small doping concentration can increase viscosity, while higher concentrations (where aggregation begins) can lead to a decrease.[1] While this compound is not a nanoparticle, understanding its specific impact on your host's viscosity is key.
-
-
Sub-Optimal Driving Voltage: The response time is also dependent on the driving voltage. The addition of a dopant might slightly alter the threshold voltage of the cell.
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Solution: Re-evaluate the optimal driving voltage for the doped mixture. Ensure you are applying a voltage sufficient for fast switching without causing dielectric breakdown.
-
Issue 3: Phase Separation or Poor Solubility
Question: After mixing this compound and the dichroic dye with my LC host, I observe cloudiness or small droplets, suggesting the components are not fully dissolved. How can I resolve this?
Answer: This indicates that you have exceeded the solubility limit of one of the guest components in the liquid crystal host, leading to phase separation.[4][5][6]
Possible Causes & Solutions:
-
Exceeded Saturation Limit: Both the dichroic dye and this compound have finite solubility in the LC host. Adding too much of either, or a combination of both, can lead to phase separation.[2]
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Solution: Methodically reduce the concentration of the dye and/or this compound until a homogenous, clear mixture is achieved at the operating temperature. It is crucial to determine the saturation concentration of your specific dye in the LC-cosolvent mixture.[2]
-
-
Temperature Effects: Solubility is temperature-dependent. A mixture that is stable at a higher temperature may undergo phase separation upon cooling.
-
Solution: Ensure the mixture is stable across the entire intended operating temperature range of the device. Gentle heating and sonication during the mixing process can help ensure complete dissolution, but the mixture must remain stable once it returns to ambient temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a guest-host liquid crystal mixture?
A1: this compound typically acts as a co-solvent or dopant. Its main purpose is to improve the solubility of the guest dichroic dye within the host liquid crystal matrix. By enhancing dye solubility, it can help achieve higher contrast ratios and more uniform color without dye aggregation.
Q2: How does the concentration of this compound generally affect key display parameters?
A2: The concentration is a critical parameter that involves trade-offs:
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Contrast Ratio: Initially increases with concentration as dye solubility improves, but then may decrease if the concentration becomes too high and disrupts the host LC ordering.
-
Response Time: Tends to increase (slower response) as the concentration rises due to an increase in the mixture's rotational viscosity.[1][7]
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Threshold Voltage: Can be altered depending on the dielectric properties of the dopant and its effect on the overall dielectric anisotropy of the mixture.
-
Solubility: Higher concentrations can prevent dye aggregation but can lead to phase separation of the co-solvent itself if its own solubility limit is exceeded.[4]
Q3: Is there an ideal concentration of this compound to use?
A3: No, there is no single universal concentration. The optimal concentration is highly dependent on the specific liquid crystal host, the chemical structure and concentration of the dichroic dye, and the target performance characteristics (e.g., maximizing contrast vs. minimizing response time).[3] Experimental optimization for each unique system is mandatory.
Data Presentation: Performance vs. Concentration
The following table summarizes hypothetical, yet typical, results from an optimization experiment. Researchers should generate a similar table with their own experimental data to identify the optimal concentration for their specific application.
| This compound Conc. (wt%) | Dichroic Dye Conc. (wt%) | Contrast Ratio | Rise Time (ms) | Fall Time (ms) | Observations |
| 0.0 | 1.5 | 8:1 | 15 | 25 | Slight dye aggregation visible under microscope. |
| 0.5 | 1.5 | 10:1 | 18 | 28 | Homogenous mixture, good contrast. |
| 1.0 | 1.5 | 12:1 | 22 | 35 | Optimal contrast, acceptable response time. |
| 1.5 | 1.5 | 11:1 | 28 | 42 | Slight decrease in contrast, slower response. |
| 2.0 | 1.5 | 9:1 | 35 | 50 | Significant increase in viscosity and response time. |
| 1.0 | 2.0 | 11:1 | 24 | 38 | Higher dye load causes slight drop in order. |
| 1.0 | 2.5 | 9:1 | 26 | 41 | Mixture appears slightly cloudy; nearing phase separation. |
Experimental Protocols
Protocol 1: Preparation of the Guest-Host Mixture
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Weighing: Accurately weigh the liquid crystal host, dichroic dye, and this compound in separate, clean glass vials using a precision microbalance.
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Mixing: Combine the weighed components into a single vial.
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Homogenization: Heat the vial in a controlled oven or on a hot plate to a temperature slightly above the liquid crystal's clearing point (the temperature at which it becomes an isotropic liquid).
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Sonication: While heated, place the vial in an ultrasonic bath for 15-30 minutes to ensure complete dissolution and a homogenous mixture.
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Cooling & Inspection: Allow the mixture to cool slowly to room temperature. Visually and microscopically inspect for any signs of phase separation or crystallization.
Protocol 2: Electro-Optical Characterization
-
Cell Assembly: Construct a test cell using two ITO-coated glass substrates with a chosen alignment layer (e.g., rubbed polyimide). Use spacers to define a precise cell gap.
-
Cell Filling: Fill the cell with the prepared guest-host mixture via capillary action in an isotropic phase (heated).
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Measurement Setup: Place the filled cell in an electro-optical measurement setup, which includes a light source (e.g., He-Ne laser or white light with a photodetector), a function generator/amplifier to apply a driving voltage, and an oscilloscope to measure the optical response.
-
Contrast Ratio Measurement: Measure the transmitted light intensity in the voltage-off state (I_off) and the voltage-on state (I_on). The contrast ratio is calculated as I_off / I_on (for negative contrast mode) or I_on / I_off (for positive contrast mode).
-
Response Time Measurement: Apply a square wave voltage and measure the time it takes for the transmission to change from 10% to 90% (rise time) and from 90% to 10% (fall time) on the oscilloscope.
References
- 1. Nanoparticle-Induced Property Changes in Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 4. Isotropic–isotropic phase separation and spinodal decomposition in liquid crystal–solvent mixtures - Soft Matter (RSC Publishing) DOI:10.1039/C9SM00921C [pubs.rsc.org]
- 5. Phase Transition Dynamics group, Department of Physics, Kyoto University, Japan [stat.scphys.kyoto-u.ac.jp]
- 6. pubs.aip.org [pubs.aip.org]
- 7. OPG [opg.optica.org]
Technical Support Center: Phase Separation in Liquid Crystal Mixtures Containing 4-Pentylcyclohexanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phase separation in liquid crystal mixtures containing 4-Pentylcyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What is phase separation in a liquid crystal mixture?
A1: Phase separation is the demixing of a homogenous liquid crystal mixture into two or more distinct phases. This can manifest as cloudiness, the formation of droplets, or the complete separation of layers. In liquid crystal mixtures, this can occur between the liquid crystal host and additives like this compound, leading to a non-uniform material with unpredictable properties.
Q2: Why is my liquid crystal mixture with this compound undergoing phase separation?
A2: Phase separation in these mixtures is primarily driven by factors such as concentration, temperature, and the chemical compatibility between this compound and the liquid crystal host. If the concentration of this compound exceeds its solubility limit in the host at a given temperature, it will separate. Temperature fluctuations can also induce phase separation by altering the solubility.
Q3: What are the initial signs of phase separation to watch for?
A3: The initial signs of phase separation can be subtle. Look for:
-
A slight haziness or cloudiness in the mixture.
-
The appearance of microscopic droplets when viewed under a polarizing microscope.
-
A shift in the clearing point (the temperature at which the mixture becomes isotropic) compared to a stable mixture.
Q4: Can the cooling rate during mixture preparation affect phase separation?
A4: Yes, the cooling rate can significantly impact the homogeneity of the final mixture. Rapid cooling can "trap" the mixture in a metastable homogenous state, while slow cooling allows more time for the system to reach equilibrium, which may involve phase separation if the components are not fully miscible.
Troubleshooting Guide
Issue 1: Mixture appears cloudy or shows visible droplets after preparation.
This indicates that the concentration of this compound has exceeded its solubility limit in the liquid crystal host under the current conditions.
Troubleshooting Steps:
-
Reduce Concentration: Systematically decrease the weight percentage of this compound in the mixture.
-
Increase Temperature: Gently heat the mixture while stirring. If the cloudiness disappears, it indicates that the solubility of this compound increases with temperature. Note the temperature at which the mixture becomes clear. This provides an estimate of the upper-temperature limit for your current concentration.
-
Use a Co-solvent: The addition of a small amount of a compatible co-solvent can increase the solubility of this compound. The choice of co-solvent will depend on the specific liquid crystal host.
-
Homogenization: Ensure thorough mixing during preparation. Use of a vortex mixer or ultrasonication (if appropriate for the materials) can help create a more uniform dispersion.
Issue 2: Phase separation occurs over time, even if the mixture is initially clear.
This is a common issue indicating that the initial mixture was in a metastable state.
Troubleshooting Steps:
-
Annealing: Hold the mixture at a temperature slightly below the clearing point for an extended period. This can help to stabilize the mixture.
-
Evaluate Storage Conditions: Store the mixture at a constant, controlled temperature. Temperature cycling can promote phase separation.
-
Re-evaluate Composition: The concentration of this compound may be close to its saturation limit. A slight reduction in its concentration may be necessary for long-term stability.
Issue 3: Crystallization of this compound is observed within the liquid crystal mixture.
This is a form of phase separation where one component solidifies out of the mixture.
Troubleshooting Steps:
-
Check Purity: Impurities can act as nucleation sites for crystallization. Ensure the purity of both this compound and the liquid crystal host.
-
Adjust Composition: The concentration of this compound is likely too high. Refer to the troubleshooting steps for Issue 1.
-
Cooling Profile: A very slow cooling rate can sometimes promote crystallization. Experiment with slightly faster, controlled cooling rates.
Quantitative Data Summary
| Parameter | Test Range (Example) | Observation | Interpretation |
| Concentration of this compound (wt%) | 1%, 2%, 5%, 10%, 15% | Note the concentration at which cloudiness first appears at a constant temperature. | Establishes the solubility limit at that temperature. |
| Temperature (°C) | 25°C, 40°C, 60°C, 80°C | For a fixed concentration, observe the temperature at which the mixture becomes homogeneous upon heating and phase separates upon cooling. | Determines the temperature dependence of solubility. |
| Cooling Rate (°C/min) | 1°C/min, 5°C/min, 10°C/min | Observe if phase separation or crystallization is more prominent at slower or faster cooling rates. | Helps in optimizing the preparation protocol for a kinetically stable mixture. |
Experimental Protocols
Protocol 1: Determining the Solubility Limit of this compound
Objective: To determine the maximum concentration of this compound that can be dissolved in a liquid crystal host at a specific temperature.
Methodology:
-
Prepare a series of small-batch mixtures with varying weight percentages of this compound in the liquid crystal host (e.g., 1%, 2%, 5%, 10%, 15%).
-
Place a small amount of each mixture onto a clean glass slide.
-
Heat the slides on a hot stage to a temperature above the clearing point of the liquid crystal host to ensure complete mixing.
-
Slowly cool the samples at a controlled rate (e.g., 2°C/min) to the desired experimental temperature.
-
Observe the samples under a polarizing optical microscope.
-
The highest concentration that remains a single, homogeneous phase is the approximate solubility limit at that temperature.
Protocol 2: Characterization of Phase Separation using Differential Scanning Calorimetry (DSC)
Objective: To identify the phase transition temperatures and detect phase separation in the mixture.
Methodology:
-
Prepare a sample of the liquid crystal mixture.
-
Hermetically seal a small amount of the sample (typically 2-5 mg) in a DSC pan.
-
Perform a heating and cooling cycle in the DSC instrument at a controlled rate (e.g., 10°C/min).
-
On the heating scan, look for a broadening of the nematic-to-isotropic phase transition peak, which can indicate the presence of multiple phases.
-
On the cooling scan, an exothermic peak at a temperature different from the main liquid crystal phase transitions may indicate the crystallization or phase separation of this compound.[1][2]
Visual Troubleshooting Workflows
Caption: A logical workflow for troubleshooting phase separation issues.
Caption: Key factors contributing to phase separation in liquid crystal mixtures.
References
Technical Support Center: Stereocontrol in 4-Pentylcyclohexanol Synthesis
Welcome to the technical support center for the stereoselective synthesis of 4-pentylcyclohexanol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common precursors for synthesizing this compound?
The two primary precursors for the synthesis of this compound are 4-pentylphenol and 4-pentylcyclohexanone. The choice of precursor dictates the primary method for stereocontrol.
Q2: How can I selectively synthesize the cis or trans diastereomer of this compound?
The selective synthesis of cis or trans-4-pentylcyclohexanol is typically achieved through the stereoselective reduction of 4-pentylcyclohexanone or the catalytic hydrogenation of 4-pentylphenol. The choice of reducing agent or catalyst system is critical for achieving high diastereoselectivity.
Q3: What factors influence the stereochemical outcome of the reduction of 4-pentylcyclohexanone?
Several factors determine the stereoselectivity of this reduction:
-
Steric hindrance: Bulky reducing agents tend to attack the carbonyl group from the less hindered equatorial face, leading to the cis isomer (axial alcohol). Smaller reducing agents can attack from the axial face, resulting in the more thermodynamically stable trans isomer (equatorial alcohol).[1]
-
Electronic effects: The electronic properties of the reducing agent and the substrate can influence the transition state energy, thereby affecting the stereochemical pathway.[1]
-
Torsional strain: The developing strain in the transition state as the reducing agent approaches the carbonyl carbon plays a significant role in favoring one stereoisomer over the other.[1]
-
Catalyst choice: In catalytic hydrogenations or transfer hydrogenations, the catalyst surface or coordination sphere dictates the facial selectivity of hydride delivery.
Q4: Is it possible to synthesize a single enantiomer of this compound?
Yes, enantioselective synthesis is possible through several methods:
-
Enzymatic Reduction: Biocatalytic reduction of 4-pentylcyclohexanone using specific enzymes, such as engineered alcohol dehydrogenases, can provide high enantiomeric excess (ee).
-
Asymmetric Catalysis: The use of chiral catalysts, such as chiral oxazaborolidines (CBS catalysts) or transition metal complexes with chiral ligands, can facilitate the enantioselective reduction of the ketone.[2][3][4]
-
Chiral Auxiliaries: While less common for this specific target, the use of chiral auxiliaries to direct the stereochemical outcome is a general strategy in asymmetric synthesis.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Reduction of 4-Pentylcyclohexanone
| Potential Cause | Troubleshooting Steps |
| Incorrect Reducing Agent | - To favor the trans isomer, use a small hydride source like Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄). - To favor the cis isomer, use a bulky reducing agent such as Lithium tri-sec-butylborohydride (L-Selectride®) or a catalyst system known for cis-selectivity in Meerwein-Ponndorf-Verley (MPV) reductions. |
| Reaction Temperature | - Low temperatures (-78 °C) generally increase stereoselectivity by amplifying the small energy differences between the diastereomeric transition states. |
| Solvent Effects | - The coordinating ability of the solvent can influence the effective size and reactivity of the reducing agent. Ensure the use of appropriate and dry solvents as specified in the protocol. |
| Presence of Water | - Water can react with hydride reagents, reducing their efficacy and potentially altering the reaction pathway. Ensure all glassware is oven-dried and reagents are anhydrous. |
Issue 2: Incomplete Reaction or Low Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Reagents | - Hydride reagents like LiAlH₄ and NaBH₄ can degrade upon exposure to moisture. Use freshly opened or properly stored reagents. - For catalytic reactions, ensure the catalyst has not been poisoned. |
| Insufficient Reagent | - Use a molar excess of the hydride reagent as specified in the protocol, as some may be consumed by trace amounts of water or acidic protons. |
| Poor Substrate Purity | - Impurities in the starting 4-pentylcyclohexanone can interfere with the reaction. Purify the starting material if necessary. |
Issue 3: Low Enantioselectivity in Asymmetric Reduction
| Potential Cause | Troubleshooting Steps |
| Catalyst Degradation | - Chiral catalysts can be sensitive to air and moisture. Handle them under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Catalyst Loading | - The catalyst-to-substrate ratio is crucial. Optimize the catalyst loading as it can significantly impact enantioselectivity. |
| Non-Catalytic Background Reaction | - A non-catalyzed reduction by the borane source can lead to a racemic background product. Ensure slow addition of the borane to the mixture of substrate and catalyst to favor the catalyzed pathway.[2] |
Quantitative Data Summary
The following tables summarize the expected stereochemical outcomes for the synthesis of 4-alkylcyclohexanols, which serve as a model for this compound.
Table 1: Diastereoselective Reduction of 4-Alkylcyclohexanones
| Method | Reagent/Catalyst | Substrate | Product Ratio (cis:trans) | Reference |
| Biocatalytic Reduction | Mutant Alcohol Dehydrogenase (LK-TADH) | 4-Propylcyclohexanone | 99.5 : 0.5 | |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | 4-tert-Butylcyclohexanone | 9 : 91 | |
| Catalytic Transfer Hydrogenation | Rh/Zr-beta | 4-tert-Butylphenol | 95 : 5 | [5] |
Table 2: Enantioselective Reduction of 4-Substituted Cyclohexenones
| Method | Catalyst | Substrate | Enantiomeric Excess (ee) | Reference |
| Biocatalytic Desymmetrization | Ene-reductase (YqjM) | 4-Methyl-4-phenyl-cyclohexa-2,5-dienone | >99% | [6] |
| Asymmetric Reduction | in situ generated Oxazaborolidine | Benzylacetone | 79% | [2] |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of trans-4-Pentylcyclohexanol via Hydride Reduction
This protocol is adapted from the synthesis of trans-4-tert-butylcyclohexanol.[7]
-
Setup: Under an inert atmosphere (nitrogen or argon), equip a flame-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Preparation: In the flask, prepare a solution of Lithium Aluminum Hydride (LiAlH₄) in anhydrous diethyl ether.
-
Addition of Ketone: Dissolve 4-pentylcyclohexanone in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the LiAlH₄ solution at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, reflux the mixture for 2 hours to ensure complete reduction.
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously and sequentially add water, followed by a 15% aqueous solution of sodium hydroxide, and then more water to quench the excess LiAlH₄.
-
Workup: Filter the resulting aluminum salts and wash them thoroughly with diethyl ether. Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The product can be purified by recrystallization from petroleum ether to yield predominantly trans-4-pentylcyclohexanol. The diastereomeric ratio can be determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Diastereoselective Synthesis of cis-4-Pentylcyclohexanol via Biocatalytic Reduction
This protocol is based on the synthesis of cis-4-propylcyclohexanol.[8]
-
Reaction Medium: Prepare a buffered solution (e.g., sodium phosphate buffer, pH 7.0-8.0) in a temperature-controlled reactor.
-
Reagents: Add 4-pentylcyclohexanone, a catalytic amount of NAD⁺, and glucose (as a co-substrate for cofactor regeneration).
-
Enzyme Addition: Add the cells or lysate containing the overexpressed mutant alcohol dehydrogenase (e.g., LK-TADH) and glucose dehydrogenase (for NAD⁺ regeneration).
-
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 35 °C) and pH. The pH can be controlled by the automated addition of a base like Na₂CO₃.
-
Monitoring: Monitor the reaction progress by GC analysis of aliquots to determine the conversion of the ketone.
-
Workup: Once the reaction is complete, extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield highly enriched cis-4-pentylcyclohexanol.
Protocol 3: Enantioselective Reduction of 4-Pentylcyclohexanone using an in situ Generated Oxazaborolidine Catalyst
This is a general procedure adapted from the enantioselective reduction of ketones.[4]
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral lactam alcohol precatalyst (e.g., (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one) in anhydrous tetrahydrofuran (THF). Add a borane solution (e.g., BH₃·THF) and stir at room temperature for approximately 15 minutes to generate the active oxazaborolidine catalyst in situ.
-
Substrate Addition: Add the 4-pentylcyclohexanone to the catalyst solution.
-
Reduction: Cool the mixture to the desired temperature (e.g., room temperature or lower) and add the borane reducing agent dropwise over a period of time.
-
Quenching: After the reaction is complete (monitored by TLC or GC), quench the reaction by the slow addition of methanol.
-
Workup: Remove the solvent under reduced pressure. Add aqueous acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The enantiomeric excess of the purified product can be determined by chiral HPLC or GC.
Visualizations
Caption: Synthetic routes to stereoisomers of this compound.
Caption: Troubleshooting workflow for stereoselective synthesis.
References
- 1. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. mdpi.com [mdpi.com]
- 3. Enantioselective synthesis of chiral BCPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 5. DSpace [scholarbank.nus.edu.sg]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of Cyclohexane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding the purification of cyclohexane for synthesis applications.
Frequently Asked Questions (FAQs)
General Questions
Q1: Why is it critical to purify cyclohexane before use in synthesis? A1: Commercial cyclohexane contains impurities that can interfere with chemical reactions.[1][2] These impurities, such as water, benzene, and other hydrocarbons, can poison catalysts, react with sensitive reagents, or lead to the formation of unwanted byproducts, ultimately reducing the yield and purity of the desired product.[1][2] High-purity cyclohexane is especially crucial for applications like polymerization reactions and HPLC, where even trace impurities can have significant effects.[1][3][4]
Q2: What are the most common impurities found in commercial cyclohexane? A2: The most prevalent impurities depend on the manufacturing process, which often involves the hydrogenation of benzene.[2][5] Common impurities include unreacted benzene, water, methylcyclopentane, methylcyclohexane, and various other aliphatic hydrocarbons.[2][6]
Q3: What purity level of cyclohexane do I need for my application? A3: The required purity depends on the sensitivity of your reaction. For general synthetic use, a purity of 99.5% may be sufficient. However, for sensitive applications like HPLC, polymerization, or spectroscopic analysis, a higher purity of 99.9% or greater is often necessary, with specific limits on impurities like benzene and water.[3][4][5]
Method Selection
Q4: How do I remove water from cyclohexane? A4: Water can be removed from cyclohexane using various drying agents.[7][8] Common methods include standing the solvent over anhydrous desiccants like molecular sieves (3Å or 4Å), calcium chloride (CaCl₂), sodium sulfate (Na₂SO₄), or magnesium sulfate (MgSO₄).[7][9][10] For extremely dry solvent, distillation from a reactive drying agent like sodium metal (with a benzophenone indicator), calcium hydride (CaH₂), or lithium aluminum hydride (LiAlH₄) is effective, though these require stringent safety precautions.[7][9]
Q5: What is the best way to remove benzene from cyclohexane? A5: Removing benzene is challenging due to its very similar boiling point to cyclohexane (80.1°C vs. 80.7°C), which makes simple distillation ineffective.[5][11]
-
Azeotropic Distillation: Benzene and cyclohexane form an azeotrope, and this property can be exploited by using an entrainer in an azeotropic or extractive distillation process to achieve separation.[12][13][14][15]
-
Chromatography: For producing highly pure, spectroscopically-grade cyclohexane, passing the solvent through a column of activated silica gel or alumina is a very effective method.[9][16]
-
Chemical Treatment: For significant amounts of benzene, a preliminary treatment with a cold mixture of concentrated nitric and sulfuric acids can be used to nitrate the benzene, allowing it to be washed out.[9]
Q6: Which general-purpose purification method should I use for technical-grade cyclohexane? A6: A common and effective general-purpose method involves a series of washing and drying steps followed by fractional distillation.[9][10] This typically includes washing with concentrated sulfuric acid to remove unsaturated compounds and other oxidizable impurities, followed by a neutralizing wash with sodium carbonate or sodium hydroxide, and then a water wash.[9][10] The solvent is then pre-dried with a desiccant like calcium chloride and finally distilled from a more rigorous drying agent like sodium.[9][10]
Troubleshooting Guides
Q1: My cyclohexane is still wet after treatment with a drying agent. What should I do? A1: This issue can arise from several factors:
-
Insufficient Drying Agent: You may not have used enough desiccant for the amount of water present. Try adding more drying agent.
-
Exhausted Drying Agent: The drying agent may have already absorbed its maximum capacity of water. Replace it with a fresh, properly activated batch. Molecular sieves, for instance, should be activated by heating to 300°C for several hours before use.[17]
-
Inadequate Contact Time: Some drying agents, like molecular sieves, require sufficient time to work effectively, sometimes over 24 hours.[8][17]
-
Incorrect Agent: The chosen drying agent might not be efficient enough. For achieving very low water content, consider more reactive agents like calcium hydride or distillation from sodium.[7][8]
Q2: I performed a fractional distillation, but my cyclohexane is still impure according to GC analysis. Why? A2: Ineffective distillation is often due to one of the following:
-
Azeotrope Formation: Impurities like benzene form azeotropes with cyclohexane, meaning they cannot be separated by simple or fractional distillation alone.[11][12] An alternative technique like extractive distillation or column chromatography is required.[12][15]
-
Inefficient Column: Your distillation column may not have enough theoretical plates for the separation. Use a longer or more efficient packed column (e.g., Vigreux or packed column).
-
Distillation Rate: Distilling too quickly does not allow for proper vapor-liquid equilibrium to be established in the column.[18] Reduce the heating rate to ensure a slow and steady collection of the distillate.
-
Contaminated Glassware: Ensure all glassware is scrupulously clean and dry before starting the distillation to prevent re-introduction of contaminants.[19]
Q3: I see an unexpected peak in my analysis that wasn't in the starting material. What happened? A3: An unexpected peak could be a byproduct from the purification process itself. For example, aggressive treatment with sulfuric acid can sometimes lead to the formation of sulfonated or oxidized byproducts. Using highly reactive drying agents like LiAlH₄ can also potentially cause side reactions if other reactive impurities are present. Review each step of your purification protocol to identify potential side reactions.
Data Presentation
Table 1: Physical Properties of Cyclohexane and Common Impurities
| Compound | Boiling Point (°C) | Significance for Purification |
| Cyclohexane | 80.7 | Target Compound |
| Benzene | 80.1 | Forms an azeotrope with cyclohexane, making separation by simple distillation very difficult.[5][11] |
| Water | 100.0 | Can be removed by drying agents or azeotropic distillation. |
| Methylcyclopentane | 71.8 | Close boiling point requires efficient fractional distillation. |
| n-Heptane | 98.4 | Separable by efficient fractional distillation. |
| Methylcyclohexane | 100.9 | Separable by efficient fractional distillation. |
| Toluene | 110.6 | Easily separated by fractional distillation.[18] |
Table 2: Common Drying Agents for Cyclohexane
| Drying Agent | Capacity | Speed | Efficiency (Final H₂O Content) | Notes |
| Anhydrous Na₂SO₄ | High | Slow | Moderate | Good for pre-drying.[7][8] |
| Anhydrous MgSO₄ | Moderate | Fast | Moderate | Finer powder than Na₂SO₄, works faster.[7] |
| Anhydrous CaCl₂ | High | Moderate | Good | Can form adducts with alcohols and amines.[7][8] |
| Molecular Sieves (4Å) | Moderate | Slow | Very High | Must be activated before use; excellent for achieving very low water levels.[9][17] |
| Calcium Hydride (CaH₂) | Low | Moderate | Excellent | Reacts with water to produce H₂ gas; requires distillation.[7][8] |
| Sodium Metal (Na) | Low | Fast | Excellent | Highly reactive and flammable; used with benzophenone indicator for distillation.[7][9] |
Experimental Protocols
Protocol 1: General Purification of Cyclohexane by Washing and Distillation
This protocol is suitable for removing a broad range of impurities, including olefins and water.
Materials:
-
Technical-grade cyclohexane
-
Concentrated sulfuric acid (H₂SO₄)
-
5% Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
Anhydrous calcium chloride (CaCl₂)
-
Sodium metal (Na) wire or pieces
-
Benzophenone (indicator)
-
Separatory funnel, round-bottom flask, distillation apparatus (fractionating column, condenser, receiving flask)
Procedure:
-
Acid Wash: Place the cyclohexane in a separatory funnel and add about 10% of its volume of concentrated H₂SO₄. Stopper and shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate and discard the lower acid layer. Repeat this process until the acid layer remains colorless.[9][10]
-
Base Wash: Wash the cyclohexane with a 5% NaOH or Na₂CO₃ solution to neutralize any remaining acid. Discard the aqueous layer.[9][10]
-
Water Wash: Wash the cyclohexane with deionized water until the aqueous layer is neutral to pH paper.[9][10]
-
Pre-Drying: Transfer the washed cyclohexane to a clean, dry flask and add anhydrous CaCl₂. Swirl and let it stand for at least one hour, or until the liquid is clear.
-
Final Drying and Distillation: Decant the pre-dried cyclohexane into a distillation flask. Add a small amount of sodium wire and a few crystals of benzophenone. Heat the mixture to reflux. A deep blue or purple color indicates the solvent is anhydrous. If the color does not persist, more sodium may be needed.
-
Distillation: Once the solvent is dry (persistent blue color), distill the cyclohexane using a fractionating column. Collect the fraction boiling at 80-81°C in a dry receiver flask.[9]
Protocol 2: Removal of Benzene Using Column Chromatography
This method is ideal for preparing high-purity cyclohexane for spectroscopic use.
Materials:
-
Cyclohexane containing benzene impurity
-
Activated silica gel (Grade I) or neutral alumina
-
Chromatography column
-
Collection flasks
Procedure:
-
Activate Adsorbent: Activate the silica gel or alumina by heating it in an oven at 150-200°C for several hours. Let it cool in a desiccator before use.
-
Pack the Column: Pack a chromatography column with the activated adsorbent. A common rule of thumb is to use 20-50 times the weight of adsorbent to the weight of the sample being purified.[16] Wet the column with a small amount of purified cyclohexane.
-
Load the Sample: Carefully add the impure cyclohexane to the top of the column.
-
Elute: Allow the cyclohexane to pass through the column under gravity or with gentle pressure. The benzene will be more strongly adsorbed by the polar stationary phase than the non-polar cyclohexane.[9]
-
Collect Fractions: Collect the purified cyclohexane as it elutes from the column. The first fractions will be highly pure. Monitor the purity of the fractions using GC or UV spectroscopy.
Visualizations
Experimental and Logical Workflows
Caption: A typical experimental workflow for the general purification of cyclohexane.
Caption: A troubleshooting flowchart for diagnosing and solving low purity issues.
References
- 1. US4433194A - Purification of cyclohexane - Google Patents [patents.google.com]
- 2. Cyclohexane | C6H12 | CID 8078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexane for Air Dry Applications in Industrial Settings for Industrial | Ookto - The AI powered chemical marketplace [ookto.com]
- 4. nbinno.com [nbinno.com]
- 5. Sieving Out Benzene Impurities from Cyclohexane - ChemistryViews [chemistryviews.org]
- 6. restek.com [restek.com]
- 7. Drying solvents and Drying agents [delloyd.50megs.com]
- 8. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 9. Purification of Cyclohexane - Chempedia - LookChem [lookchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. klmtechgroup.com [klmtechgroup.com]
- 13. US2561624A - Separation of cyclohexane and benzene by azeotropic distillation - Google Patents [patents.google.com]
- 14. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 15. mdpi.com [mdpi.com]
- 16. web.uvic.ca [web.uvic.ca]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Purification of 4-Pentylcyclohexanol
Welcome to the technical support center for 4-Pentylcyclohexanol purification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common impurities in crude this compound?
Common impurities largely depend on the synthetic route used.
-
From Hydrogenation of p-n-pentylphenol: The primary impurities are likely unreacted p-n-pentylphenol and potentially by-products from incomplete hydrogenation.[1]
-
From Reduction of 4-Pentylcyclohexanone: The main impurity is typically the unreacted starting ketone, 4-Pentylcyclohexanone.[2] Other potential impurities can include side-products from the reduction reaction.
-
Isomers: Both synthetic routes can produce a mixture of cis and trans isomers of this compound.[1] The desired isomer may depend on the specific application, such as in the synthesis of liquid crystal precursors.[2]
Q2: My final product has a low purity (<98%). What is the first step I should take?
The first step is to identify the nature of the impurities. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for determining the identity and quantity of contaminants. Once identified, you can select the most appropriate purification method.
Q3: How can I remove unreacted 4-Pentylcyclohexanone from my product?
Fractional distillation under reduced pressure is often effective due to the difference in boiling points between this compound (approx. 250-260°C at 760 mmHg) and 4-Pentylcyclohexanone (approx. 237°C at 760 mmHg).[3][4] For high levels of purity, column chromatography provides excellent separation.
Q4: What is the most effective method for separating cis and trans isomers of this compound?
Fractional distillation has been successfully employed to separate cis and trans isomers.[1] For achieving very high isomeric purity (>99%), preparative High-Performance Liquid Chromatography (HPLC) is a powerful, albeit less scalable, option.
Q5: My product is slightly colored. How can I remove the colored impurities?
Minor color impurities can often be removed by recrystallization. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored compounds.[5]
Q6: I am having trouble getting my this compound to crystallize. What should I do?
If crystallization is difficult, it could be due to an unsuitable solvent or the presence of impurities that inhibit crystal formation.
-
Solvent Screening: Ensure you have selected an appropriate solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.[6]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.
-
Alternative Method: If recrystallization fails, consider purification by column chromatography or distillation.
Data Presentation: Comparison of Purification Techniques
The selection of a purification method depends on the specific impurities, required purity level, and scale of the experiment. The table below summarizes the general performance of common techniques for purifying this compound.
| Purification Technique | Typical Purity Achieved | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Fractional Distillation | >99% | 70-90% | High | Effective for large quantities; separates components with different boiling points.[7][8] | Not suitable for thermally sensitive impurities; may not separate isomers effectively without a highly efficient column.[7] |
| Recrystallization | >99.5% | 60-80% | Low to Medium | Highly effective for removing small amounts of impurities from a solid product; cost-effective.[7][9] | Requires a suitable solvent; yield can be lower due to product solubility in the mother liquor.[6][7] |
| Column Chromatography | >99.8% | 50-75% | Low | Provides a very high degree of purification; versatile for a wide range of impurities and isomers.[10][11] | Time-consuming, requires significant amounts of solvent, and is not ideal for large-scale industrial purification.[7][12] |
Experimental Protocols & Visualizations
The following section provides detailed methodologies for the principal purification techniques and includes diagrams to illustrate key workflows and logical processes.
Overall Purification Workflow
This diagram outlines the general workflow for purifying crude this compound, from initial analysis to the selection of an appropriate purification method.
Caption: General workflow for the purification of this compound.
Protocol 1: Fractional Distillation under Reduced Pressure
This method is ideal for separating this compound from impurities with significantly different boiling points, such as unreacted 4-Pentylcyclohexanone.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a Vigreux or packed column, a heating mantle, a condenser, and receiving flasks. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Place the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Gradually reduce the pressure in the system using the vacuum pump to the desired level. A lower pressure will reduce the boiling point, preventing potential thermal degradation.
-
Heating: Begin heating the distillation flask gently.
-
Equilibration: As the mixture begins to boil, allow the vapor to rise slowly through the fractionating column to establish a temperature gradient.
-
Collect Fractions: Collect the distillate in separate fractions.
-
Forerun: The first fraction will contain lower-boiling impurities.
-
Main Fraction: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the working pressure.
-
High-Boiling Residue: Leave the high-boiling impurities in the distillation flask.
-
-
Analysis: Analyze the purity of the main fraction using GC-MS or NMR.
Protocol 2: Recrystallization
Recrystallization is effective for removing small amounts of impurities when the product is solid at or below room temperature (Melting Point: -5°C to 5°C).[3]
Methodology:
-
Solvent Selection:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration: Quickly filter the hot solution by gravity to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the product's melting point.
Caption: Decision process for selecting a recrystallization solvent.
Protocol 3: Column Chromatography
This technique offers the highest resolution and is excellent for separating complex mixtures or isomers.[10]
Methodology:
-
Stationary Phase Selection: Silica gel is the most common stationary phase for compounds of moderate polarity like this compound.
-
Mobile Phase (Eluent) Selection:
-
Use Thin-Layer Chromatography (TLC) to determine the optimal eluent system.
-
A mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate) is a good starting point.
-
Aim for an Rf value of ~0.3 for the this compound on the TLC plate.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a uniform bed, and add a layer of sand on top to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.[11]
-
-
Elution:
-
Add the mobile phase to the top of the column.
-
Apply gentle pressure (flash chromatography) to maintain a steady flow rate.
-
Collect the eluting solvent in a series of fractions.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions using TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. lookchem.com [lookchem.com]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. Simple Distillation of a Toluene-Cyclohexane Mixture | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. DSpace [cora.ucc.ie]
- 10. pharmacy180.com [pharmacy180.com]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Optimizing the clearing point of liquid crystal mixtures with 4-Pentylcyclohexanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of clearing points in liquid crystal mixtures, with a specific focus on the use of 4-Pentylcyclohexanol as an additive.
Frequently Asked Questions (FAQs)
Q1: What is the clearing point of a liquid crystal mixture and why is it important?
The clearing point, also known as the nematic-to-isotropic transition temperature (TN-I), is the temperature at which a liquid crystal mixture transitions from the ordered nematic phase to the disordered isotropic liquid phase.[1] This transition is accompanied by a change from a hazy or cloudy appearance to a clear, transparent liquid.[2] The clearing point is a critical parameter in the development of liquid crystal-based technologies, such as displays and sensors, as it defines the upper operational temperature limit of the device.
Q2: What is the general effect of adding this compound to a liquid crystal mixture?
The addition of an impurity or additive, such as this compound, to a liquid crystal mixture typically alters its phase transition behavior.[3] Non-mesogenic impurities that are miscible with the liquid crystal host tend to disrupt the long-range orientational order of the nematic phase. This disruption generally leads to a depression of the clearing point, with the magnitude of the decrease being dependent on the concentration of the additive.
Q3: How can I prepare a liquid crystal mixture with this compound for clearing point analysis?
To prepare a mixture, first ensure that both the liquid crystal host and the this compound are of high purity to avoid introducing unintended impurities. The components should be accurately weighed to achieve the desired concentration. The mixture is then typically heated to a temperature above the clearing point of the pure liquid crystal host to ensure complete miscibility and homogeneity.[4] Thorough mixing, for instance by sonication, is crucial for obtaining a uniform sample.
Q4: Which techniques are most suitable for determining the clearing point of my mixture?
The two most common and reliable techniques for determining the clearing point are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[5] DSC provides quantitative data on the transition temperature and the associated enthalpy change, while POM allows for direct visual observation of the phase transition.
Troubleshooting Guides
Differential Scanning Calorimetry (DSC)
Q1: My DSC thermogram shows a broad or noisy baseline. What could be the cause?
A broad or noisy baseline in a DSC measurement can be attributed to several factors. Poor thermal contact between the sample pan and the sensor is a common cause.[6] Ensure that the sample pan is flat and sits securely on the sensor. Incompatible or damaged sample pans can also lead to such issues. Always use pans that are specified for your DSC instrument and inspect them for any defects before use. Additionally, sample leakage can result in baseline drifts. Ensure that the sample pans, especially if volatile components are present, are hermetically sealed.
Q2: I am observing unexpected peaks in my DSC curve. What do they signify?
Unexpected peaks in a DSC thermogram can indicate the presence of impurities in your sample or unforeseen phase transitions.[6] It is also possible that one of the components is undergoing a separate thermal event. To investigate this, run a DSC scan of the pure this compound and the pure liquid crystal host separately to identify their individual thermal behaviors.
Q3: The clearing point temperature seems to shift depending on the heating and cooling rate I use. Why does this happen?
The apparent phase transition temperature can be influenced by the heating and cooling rates (ramp rates) used in the DSC experiment. Higher heating rates can cause a shift of the melting peak to higher temperatures, while higher cooling rates can shift the crystallization peak to lower temperatures. For accurate determination of the thermodynamic transition temperature, it is advisable to use slower ramp rates, typically in the range of 5-10 °C/min.
Polarized Optical Microscopy (POM)
Q1: The field of view in my polarizing microscope is completely dark, and I cannot see my sample.
A completely dark field of view usually indicates that the polarizer and analyzer are perfectly crossed and the sample is either not birefringent (which is not the case for a nematic liquid crystal below its clearing point) or the light source is off.[4] Check that the light source is switched on and that the analyzer is correctly inserted in the light path and rotated for crossed polarization.
Q2: The image of my liquid crystal sample is blurry even after focusing.
Blurry images can result from a few issues. Firstly, ensure that the objective and condenser lenses, as well as the sample slide and coverslip, are clean.[4] Secondly, make sure your sample is flat and properly mounted on the microscope stage.[4] If the sample is too thick, it can be difficult to achieve a sharp focus throughout the entire thickness.
Q3: I am not observing the expected texture change at the clearing point.
If you do not see a clear transition from a textured, birefringent nematic phase to a dark, isotropic phase, it could be due to several reasons. The temperature controller on your hot stage may not be accurately calibrated. Verify the temperature with an independent thermocouple if possible. Also, ensure that you are heating the sample slowly enough to observe the transition. Rapid heating can cause you to overshoot the clearing point.
Data Presentation
The following table provides an illustrative example of the expected effect of this compound concentration on the clearing point of a hypothetical nematic liquid crystal host. Please note that this data is for representative purposes and the actual clearing point depression will depend on the specific liquid crystal host used.
| Concentration of this compound (wt%) | Clearing Point (TN-I) (°C) | Change in Clearing Point (ΔTN-I) (°C) |
| 0 (Pure LC Host) | 85.2 | 0.0 |
| 1 | 83.5 | -1.7 |
| 2 | 81.8 | -3.4 |
| 5 | 76.7 | -8.5 |
| 10 | 68.1 | -17.1 |
Experimental Protocols
Protocol 1: Determination of Clearing Point using Differential Scanning Calorimetry (DSC)
Objective: To quantitatively measure the nematic-to-isotropic transition temperature (clearing point) and the associated enthalpy change of a liquid crystal mixture containing this compound.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans and lids
-
Crimper for sealing pans
-
Microbalance (accurate to at least 0.01 mg)
-
Liquid crystal mixture
-
Reference material (e.g., indium) for calibration
Procedure:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a standard reference material like indium.
-
Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal mixture into a clean aluminum DSC pan.
-
Pan Sealing: Place the lid on the pan and hermetically seal it using the crimper. This is crucial to prevent any volatile components from evaporating during the measurement.
-
Reference Pan: Prepare an empty, sealed aluminum pan as a reference.
-
DSC Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the sample at a temperature well below the expected clearing point (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature significantly above the clearing point (e.g., 100 °C).
-
Hold the sample at this temperature for a few minutes to ensure it is fully isotropic.
-
Cool the sample back to the initial temperature at the same rate.
-
-
Data Analysis: Analyze the resulting thermogram. The clearing point is typically determined from the onset or peak of the endothermic peak observed during the heating cycle. The area under this peak corresponds to the enthalpy of the nematic-to-isotropic transition.
Protocol 2: Determination of Clearing Point using Polarized Optical Microscopy (POM)
Objective: To visually observe and determine the temperature range of the nematic-to-isotropic phase transition.
Materials and Equipment:
-
Polarizing optical microscope equipped with a hot stage and a temperature controller
-
Microscope slides and cover slips
-
Liquid crystal mixture
-
Spatula or pipette for sample handling
Procedure:
-
Sample Preparation: Place a small amount of the liquid crystal mixture onto a clean microscope slide.
-
Mounting: Cover the sample with a cover slip and gently press to create a thin, uniform film.
-
Microscope Setup:
-
Place the slide on the hot stage of the polarizing microscope.
-
Cross the polarizer and analyzer to achieve a dark background.
-
-
Heating and Observation:
-
Set the initial temperature of the hot stage to a point where the sample is in the nematic phase. You should observe a textured, birefringent image.
-
Slowly heat the sample at a controlled rate (e.g., 1-2 °C/min).
-
Carefully observe the sample through the eyepieces as the temperature increases.
-
The clearing point is the temperature at which the last traces of the birefringent nematic texture disappear, and the entire field of view becomes dark (isotropic).
-
-
Cooling and Confirmation: Slowly cool the sample from the isotropic phase. The temperature at which the nematic texture reappears upon cooling should be recorded to check for any thermal hysteresis.
Mandatory Visualizations
Caption: Workflow for Clearing Point Determination using DSC.
Caption: Workflow for Clearing Point Determination using POM.
References
Validation & Comparative
The Length of the Tail: How Alkyl Chains Dictate Liquid Crystal Behavior
A comprehensive analysis of the profound impact of alkyl chain length on the physical properties of liquid crystalline materials, crucial for the advancement of display technologies, photonics, and drug delivery systems.
The length of the flexible alkyl chains appended to the rigid core of a liquid crystal molecule is a critical design parameter that significantly influences its macroscopic properties. This guide provides a comparative analysis of how varying the number of carbon atoms in these aliphatic tails systematically alters key characteristics such as phase transition temperatures, birefringence, dielectric anisotropy, and viscosity. Understanding these structure-property relationships is paramount for researchers and professionals in materials science and drug development, enabling the rational design of liquid crystals with tailored functionalities.
Comparative Data Analysis: The 4-alkyl-4'-cyanobiphenyl (nCB) Homologous Series
The 4-alkyl-4'-cyanobiphenyl (nCB) series serves as a canonical example for studying the effects of alkyl chain length. The following table summarizes the quantitative impact of increasing the number of carbon atoms (n) in the alkyl chain on several key physical properties.
| Number of Carbons (n) | Nematic-Isotropic Transition Temperature (°C)[1] | Birefringence (Δn) at 589 nm, 25°C | Dielectric Anisotropy (Δε) at 1 kHz, 25°C[2][3] | Rotational Viscosity (γ₁) (Pa·s) at 25°C[4] |
| 5 | 35.1 | 0.19 | +11.5 | 0.138 |
| 6 | 29.0 | 0.17 | +10.0 | 0.185 |
| 7 | 42.8 | 0.16 | +9.3 | 0.210 |
| 8 | 40.5 | 0.15 | +8.5 | 0.280 |
The "Odd-Even" Effect on Transition Temperatures
A noteworthy phenomenon observed in homologous series of liquid crystals is the "odd-even" effect, particularly evident in the nematic-isotropic (N-I) transition temperatures. As the alkyl chain is extended, the N-I transition temperature does not increase linearly but rather alternates, with members having an odd number of carbon atoms in the chain generally exhibiting higher transition temperatures than their even-numbered neighbors. This is attributed to the anisotropic molecular interactions arising from the different conformations of odd and even alkyl chains.
References
- 1. Trends in the nematic–isotropic liquid transition temperatures for the homologous series of 4-n-alkoxy- and 4-n-alkyl-4′-cyanobiphenyls - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
A Comparative Analysis of 4-Pentylcyclohexanol and 4-Heptylcyclohexanol in Liquid Crystal Applications
For researchers and professionals in the fields of liquid crystal science and drug development, the selection of appropriate mesogenic compounds is a critical factor in the design and performance of liquid crystal-based technologies. This guide provides a detailed performance comparison of two key calamitic liquid crystals: 4-Pentylcyclohexanol and 4-Heptylcyclohexanol. The analysis is based on their fundamental liquid crystalline properties, including clearing point, birefringence, dielectric anisotropy, and viscosity, supported by established experimental protocols.
The molecular structure of a liquid crystal, particularly the length of its flexible alkyl chain, significantly influences its macroscopic physical properties. By comparing the five-carbon (pentyl) and seven-carbon (heptyl) derivatives of 4-alkylcyclohexanol, we can elucidate the impact of chain elongation on the material's performance characteristics, offering valuable insights for material selection and design.
Core Performance Metrics: A Tabular Comparison
| Property | This compound (Expected) | 4-Heptylcyclohexanol (Expected) | Impact of Increased Alkyl Chain Length |
| Clearing Point (T_c) | Lower | Higher | Increases with chain length due to stronger intermolecular interactions. |
| Birefringence (Δn) | Higher | Lower | Tends to decrease as the longer, more flexible chain can disrupt the average molecular order. |
| Dielectric Anisotropy (Δε) | Higher | Lower | Generally decreases with increasing alkyl chain length in similar homologous series. |
| Viscosity (η) | Lower | Higher | Increases significantly with longer alkyl chains due to increased intermolecular friction. |
Understanding the Performance Trade-offs
The choice between this compound and 4-Heptylcyclohexanol for a specific application will depend on the desired balance of properties.
-
This compound , with its shorter alkyl chain, is expected to offer a lower viscosity, which is advantageous for applications requiring fast switching times, such as in display technologies. Its potentially higher birefringence and dielectric anisotropy could also be beneficial for achieving lower threshold voltages.
-
4-Heptylcyclohexanol , on the other hand, is likely to exhibit a higher clearing point, indicating a broader temperature range for the liquid crystal phase. This enhanced thermal stability can be crucial for devices operating under varying environmental conditions. However, this comes at the cost of increased viscosity, which may slow down the response time of the device.
The following diagram illustrates the logical relationship in selecting a 4-alkylcyclohexanol based on key performance requirements.
Caption: Logical flow for selecting a 4-alkylcyclohexanol based on performance needs.
Experimental Protocols for Performance Characterization
To empirically validate the expected performance differences, the following standard experimental methodologies are employed for the characterization of liquid crystals.
Determination of Clearing Point (Nematic-to-Isotropic Phase Transition Temperature)
Methodology: The clearing point is determined using a polarizing optical microscope (POM) equipped with a hot stage.
-
Sample Preparation: A small amount of the liquid crystal is placed between a clean glass slide and a coverslip.
-
Observation: The sample is placed on the hot stage of the POM and observed between crossed polarizers. In the nematic phase, the sample will appear birefringent (textured and colorful).
-
Heating and Cooling Cycle: The sample is heated at a controlled rate (e.g., 1-2 °C/min). The temperature at which the birefringent texture completely disappears, and the view becomes dark (isotropic), is recorded as the clearing point (T_c). The measurement is typically repeated during a cooling cycle to check for thermal hysteresis.
Measurement of Birefringence (Δn)
Methodology: Birefringence (the difference between the extraordinary and ordinary refractive indices, Δn = n_e - n_o) can be measured using an Abbe refractometer or a spectrophotometer-based method.
-
Abbe Refractometer Method:
-
A thin, homeotropically aligned liquid crystal cell is prepared. This alignment is achieved by treating the inner surfaces of the glass substrates with a suitable alignment layer.
-
The refractive indices n_e and n_o are measured directly using the Abbe refractometer with a polarized light source.
-
-
Spectrophotometer Method (Transmittance):
-
The liquid crystal is introduced into a cell of a known thickness.
-
The cell is placed between crossed polarizers in a spectrophotometer.
-
The transmission spectrum is recorded as a function of wavelength.
-
The birefringence is calculated from the interference fringes in the transmission spectrum.
-
Measurement of Dielectric Anisotropy (Δε)
Methodology: Dielectric anisotropy (Δε = ε_∥ - ε_⊥) is determined by measuring the capacitance of a liquid crystal cell in two different molecular alignments.
-
Instrumentation: A precision LCR meter is used to measure capacitance.
-
Cell Preparation: Two types of cells are required: a planar aligned cell (for ε_∥) and a homeotropically aligned cell (for ε_⊥).
-
Measurement:
-
The capacitance of the empty cell (C_air) is measured first.
-
The cells are then filled with the liquid crystal, and their capacitances (C_∥ and C_⊥) are measured at a specific frequency (typically 1 kHz).
-
The dielectric permittivities are calculated using the formula: ε = C_LC / C_air.
-
The dielectric anisotropy is then calculated as the difference between the parallel and perpendicular components.
-
Measurement of Rotational Viscosity (γ₁)
Methodology: The rotational viscosity is a key parameter influencing the switching speed of a liquid crystal device and can be measured using various techniques, including a rotating magnetic field method or an electro-optical switching method.
-
Rotating Magnetic Field Method:
-
The liquid crystal sample is placed in a rotating magnetic field.
-
The torque exerted by the rotating director on the sample is measured.
-
The rotational viscosity is calculated from the measured torque and the rotation speed.
-
-
Electro-Optical Switching Method:
-
The liquid crystal is placed in a cell with transparent electrodes.
-
An electric field is applied to switch the director orientation.
-
The transient optical response (change in light transmission) is recorded.
-
The rotational viscosity is determined by analyzing the rise and decay times of the optical response.
-
The experimental workflow for characterizing these liquid crystals is summarized in the following diagram.
Caption: Experimental workflow for comparing the performance of liquid crystals.
A Comparative Guide to the Purity Validation of 4-Pentylcyclohexanol using GC-MS Analysis
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 4-Pentylcyclohexanol against other analytical techniques. Supporting experimental data and detailed protocols are provided to assist in method selection and implementation.
Introduction to this compound and Purity Concerns
This compound is a substituted cyclohexanol derivative with applications in various fields, including as a precursor in the synthesis of liquid crystals and specialty chemicals. The purity of this compound is critical as impurities can significantly impact the physicochemical properties and performance of downstream products. Common impurities may arise from the synthetic route, which typically involves the hydrogenation of 4-pentylphenol or the reduction of 4-pentylcyclohexanone.[1] These impurities can include residual starting materials, cis/trans isomers, and other reaction byproducts.
GC-MS for Purity Determination of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like this compound.[2] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides identification based on the mass-to-charge ratio of the fragmented molecules.[2]
Performance Characteristics of GC-MS
| Parameter | Performance |
| Selectivity | High |
| Sensitivity | High (ng to pg level) |
| Resolution | Excellent for isomers and volatile impurities |
| Analysis Time | Relatively fast |
| Sample Throughput | High (with autosampler) |
| Quantitative Accuracy | Good with proper calibration |
| Identification Confidence | Very high (based on mass spectral library matching) |
Comparison with Alternative Analytical Methods
While GC-MS is a primary method for the purity analysis of this compound, other techniques can provide complementary or alternative approaches.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Suitable for non-volatile or thermally labile impurities. | Lower sensitivity and resolution for isomers compared to GC; not suitable for gradient elution.[3] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Purity determination by comparing the integral of an analyte's NMR signal to that of a certified internal standard.[4][5] | Highly accurate and precise; does not require a reference standard of the impurity.[4][5] | Lower sensitivity than chromatographic methods; requires a relatively pure sample for accurate quantification. |
| High-Performance Thin-Layer Chromatography (HPTLC) | Enhanced form of thin-layer chromatography with better resolution and quantification capabilities.[6][7] | Simple, cost-effective, and allows for parallel analysis of multiple samples.[2][6] | Less resolution and sensitivity compared to GC and HPLC; primarily used for qualitative or semi-quantitative analysis.[6] |
Experimental Protocols
GC-MS Analysis of this compound
This proposed method is based on established protocols for the analysis of similar alkylcyclohexanol compounds.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
-
Autosampler for automated injections.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes. |
| MSD Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane or methanol).
-
Vortex the solution to ensure complete dissolution.
-
Transfer an aliquot to a GC vial for analysis.
Data Analysis: The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identification of impurities can be achieved by comparing their mass spectra with a commercial library (e.g., NIST) or by interpreting the fragmentation patterns.
HPLC-RID Analysis of this compound
Instrumentation:
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | Aminex HPX-87H Ion Exclusion Column (300 mm x 7.8 mm) or similar.[3] |
| Mobile Phase | 0.005 M Sulfuric Acid in water.[3] |
| Flow Rate | 0.6 mL/min.[3][8][9] |
| Column Temperature | 35 °C.[3] |
| Detector Temperature | 35 °C.[3] |
| Injection Volume | 20 µL.[3] |
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for the purity validation of this compound using GC-MS.
Caption: Logical relationship of analytical methods for purity assessment.
References
- 1. scielo.br [scielo.br]
- 2. ctlatesting.com [ctlatesting.com]
- 3. benchchem.com [benchchem.com]
- 4. azom.com [azom.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. High-performance thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 7. High Performance Thin Layer Chromatography Plates [sigmaaldrich.com]
- 8. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 4-Pentylcyclohexanol and 4-Cyanobiphenyls in Nematic Liquid Crystal Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of 4-pentylcyclohexanol (PCH5) and 4-cyanobiphenyls (represented by the commonly studied 4-pentyl-4'-cyanobiphenyl, 5CB) in nematic liquid crystal mixtures. The information presented is supported by experimental data to assist researchers in selecting the appropriate components for their specific applications.
Executive Summary
Both this compound and 4-cyanobiphenyls are key components in the formulation of nematic liquid crystal mixtures, each offering a distinct set of properties. 4-Cyanobiphenyls, like 5CB, are known for their high positive dielectric anisotropy and have been extensively used in display technologies. In contrast, this compound-based compounds, such as PCH5, are characterized by their lower viscosity and are valuable for applications requiring fast switching times. The choice between these two classes of compounds often involves a trade-off between dielectric properties, viscosity, and the desired operating temperature range.
Performance Comparison
The following tables summarize the key quantitative performance parameters of this compound (PCH5) and 4-pentyl-4'-cyanobiphenyl (5CB).
Table 1: General and Thermal Properties
| Property | This compound (PCH5) | 4-Pentyl-4'-cyanobiphenyl (5CB) |
| Chemical Formula | C₁₈H₂₅N | C₁₈H₁₉N |
| Molecular Weight | 255.40 g/mol | 249.36 g/mol |
| Crystalline to Nematic Transition (°C) | 30 °C[1][2] | 22.5 °C |
| Nematic to Isotropic Transition (°C) | 54.4 °C[2] | 35.0 °C |
| Nematic Range (°C) | 24.4 °C[2] | 12.5 °C |
Table 2: Electro-Optical and Physical Properties
| Property | This compound (PCH5) | 4-Pentyl-4'-cyanobiphenyl (5CB) |
| Dielectric Anisotropy (Δε) | 13.35 (at 1 kHz, 32°C)[3] | ~11.25 (at 50 kHz, 25°C) |
| Optical Birefringence (Δn) @ THz | 0.01 - 0.08 (0.2-0.8 THz)[4] | 0.15 - 0.21 (0.2-0.8 THz)[4] |
| Rotational Viscosity (γ₁) (mPa·s) | ~35 (at 30°C, estimated from graph)[5] | 28 mPa·s |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the properties of these liquid crystal compounds.
Determination of Phase Transition Temperatures
Method: Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is highly effective for identifying first-order phase transitions, such as the crystalline-nematic and nematic-isotropic transitions, which are accompanied by a change in enthalpy.[6][7]
Protocol:
-
A small, precisely weighed sample (typically 1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
A controlled temperature program is initiated, typically involving heating and cooling cycles at a constant rate (e.g., 5-10 °C/min).
-
The heat flow to the sample is monitored relative to the reference.
-
Phase transitions are identified as endothermic peaks (melting, nematic-isotropic) during heating and exothermic peaks (crystallization, isotropic-nematic) during cooling on the resulting thermogram. The peak temperature is taken as the transition temperature.
DSC Workflow for Phase Transition Analysis
Measurement of Dielectric Anisotropy
Method: Dielectric Spectroscopy
Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. For nematic liquid crystals, the dielectric anisotropy (Δε) is a critical parameter, defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.
Protocol:
-
The liquid crystal sample is introduced into a liquid crystal cell composed of two parallel glass plates with transparent conductive coatings (e.g., ITO). The inner surfaces of the cell are treated with an alignment layer to induce a specific director orientation (planar for ε⊥ and homeotropic for ε∥ measurements).
-
The cell is placed in a temperature-controlled holder.
-
An LCR meter or impedance analyzer is connected to the cell's electrodes.
-
A small AC voltage (typically < 1 V) is applied across a range of frequencies (e.g., 100 Hz to 1 MHz).
-
The capacitance of the cell is measured at each frequency for both planar and homeotropic alignments.
-
The dielectric permittivities (ε∥ and ε⊥) are calculated from the capacitance values, the cell geometry (electrode area and cell gap), and the capacitance of the empty cell.
-
The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.
Dielectric Spectroscopy Experimental Setup
Measurement of Rotational Viscosity
Method: Rotational Rheometry
Rotational rheometers are used to measure the flow and deformation properties of materials. For liquid crystals, they can be used to determine the rotational viscosity (γ₁), which is a measure of the internal friction experienced by the director as it rotates.
Protocol:
-
A small sample of the liquid crystal is placed between the parallel plates of the rheometer. The temperature is controlled via a Peltier plate.
-
The top plate is rotated at a controlled angular velocity, inducing a shear flow in the liquid crystal sample.
-
The torque required to maintain the rotation is measured by the instrument.
-
To determine the rotational viscosity, specialized techniques are often employed, such as measuring the transient response to the inception or cessation of flow, or by applying an external electric or magnetic field to orient the director and measuring the stress response to small amplitude oscillations.
-
The rotational viscosity is then calculated from the measured torque, shear rate, and the geometry of the rheometer plates, often requiring the application of the Ericksen-Leslie theory for anisotropic fluids.
Rotational Rheometry Workflow
Logical Comparison of Molecular Structures
The differences in the physical properties of this compound and 4-cyanobiphenyls stem directly from their distinct molecular architectures.
Structure-Property Relationship
The saturated cyclohexane ring in PCH5 results in a less rigid and more flexible molecule compared to the planar and rigid biphenyl core of 5CB. This increased flexibility in PCH5 contributes to its lower rotational viscosity. Conversely, the delocalized π-electron system of the biphenyl core in 5CB leads to a larger molecular polarizability anisotropy, which in turn results in higher optical and dielectric anisotropy.
References
- 1. ossila.com [ossila.com]
- 2. Buy trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
Comparative Analysis of 4-Alkylcyclohexanols as Liquid Crystal Stationary Phases in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Experimental Protocols
In the realm of gas chromatography (GC), the quest for stationary phases with unique selectivity, particularly for the separation of closely related isomers, is a continuous endeavor. Liquid crystals, with their ordered molecular arrangements, have emerged as a promising class of materials for this purpose. Among these, 4-alkylcyclohexanols have garnered attention for their potential as liquid crystal stationary phases (LCSPs). This guide provides a comparative study of 4-alkylcyclohexanols as GC stationary phases, offering an objective analysis of their performance supported by experimental data and detailed methodologies.
Liquid crystal stationary phases offer a unique separation mechanism based on the shape and rigidity of analyte molecules, a property that is particularly advantageous for resolving isomers that are difficult to separate on conventional stationary phases.[1][2] The ordered structure of a liquid crystal mesophase allows for differential interactions with analytes based on their geometric compatibility with the stationary phase. Nematic liquid crystals, in particular, have demonstrated significant selectivity for isomers with similar volatilities.[1]
Performance Data of 4-Alkylcyclohexanol Stationary Phases
The performance of a GC stationary phase is primarily evaluated by its ability to separate different components in a mixture. Key parameters include the separation factor (α) and resolution (Rs). While specific quantitative data for a homologous series of 4-alkylcyclohexanols as stationary phases is not extensively available in a single comprehensive study, the principles of liquid crystal chromatography suggest that the alkyl chain length would significantly influence the mesophase temperature range and the selectivity.[3]
To provide a comparative perspective, the following table summarizes typical performance data for a hypothetical 4-alkylcyclohexanol stationary phase in comparison with a standard polar and a standard non-polar stationary phase for the separation of a model mixture of aromatic isomers.
| Stationary Phase | Analyte Pair | Separation Factor (α) | Resolution (Rs) |
| 4-Alkylcyclohexanol (Liquid Crystal) | p-Xylene / m-Xylene | 1.15 | 1.8 |
| o-Xylene / m-Xylene | 1.10 | 1.5 | |
| Polyethylene Glycol (Polar) | p-Xylene / m-Xylene | 1.05 | 1.2 |
| o-Xylene / m-Xylene | 1.08 | 1.4 | |
| Polydimethylsiloxane (Non-polar) | p-Xylene / m-Xylene | 1.02 | 0.8 |
| o-Xylene / m-Xylene | 1.03 | 0.9 |
Note: The data for the 4-Alkylcyclohexanol stationary phase is illustrative and based on the expected performance of liquid crystal phases for isomer separations. Actual values may vary depending on the specific 4-alkylcyclohexanol derivative, column preparation, and chromatographic conditions.
Experimental Protocols
Reproducibility and the ability to validate findings are cornerstones of scientific research. Therefore, detailed experimental protocols are crucial.
Synthesis of trans-4-Alkylcyclohexanols
The synthesis of trans-4-alkylcyclohexanols is a critical first step in preparing these materials for use as stationary phases. A general synthetic route involves the reduction of the corresponding 4-alkylcyclohexanone.
Diagram of the Synthesis of trans-4-Alkylcyclohexanol
Caption: Synthetic pathway for trans-4-alkylcyclohexanol.
Methodology:
-
Reduction: 4-Alkylcyclohexanone is dissolved in a suitable solvent, such as ethanol. A reducing agent, for example, sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (e.g., 0-5 °C). The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or GC.
-
Work-up: The reaction is quenched by the addition of water, and the product is extracted with an organic solvent like diethyl ether. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield a mixture of cis and trans isomers of 4-alkylcyclohexanol.
-
Isomer Separation: The separation of the desired trans isomer from the cis isomer can be achieved by methods such as fractional crystallization or column chromatography. The trans/cis ratio can be determined by GC analysis.[4]
Preparation of the GC Capillary Column
The performance of a stationary phase is highly dependent on the quality of the capillary column coating.
Diagram of the GC Column Preparation Workflow
Caption: Workflow for preparing a GC capillary column.
Methodology:
-
Deactivation: The inner surface of a fused silica capillary tube is deactivated to prevent interactions between the analytes and the silica surface. This can be done by treating the capillary with a deactivating agent like diphenyltetramethyldisilazane.
-
Coating: A solution of the synthesized trans-4-alkylcyclohexanol in a volatile organic solvent (e.g., dichloromethane) is prepared. The capillary is filled with this solution and one end is sealed.
-
Solvent Evaporation: The solvent is slowly evaporated from the open end of the capillary under a vacuum at a controlled temperature. This static coating method ensures a uniform film of the stationary phase on the inner wall of the capillary.
-
Conditioning: The prepared column is conditioned by purging with an inert gas (e.g., nitrogen or helium) at a temperature slightly above the upper limit of the liquid crystalline range of the stationary phase for several hours. This process removes any residual solvent and stabilizes the stationary phase.
Gas Chromatographic Analysis
Diagram of the GC Analysis Workflow
Caption: Workflow for GC analysis using the prepared column.
Typical GC Conditions:
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: Fused silica capillary column coated with trans-4-alkylcyclohexanol (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: The temperature program should be optimized to operate within the nematic phase of the liquid crystal for optimal separation of isomers. For example, starting at a temperature below the solid-to-nematic transition, holding for a few minutes, and then ramping to a temperature just below the nematic-to-isotropic transition.
-
Injection: Split injection with a high split ratio to avoid column overload.
Comparative Advantages and Disadvantages
The choice of a stationary phase is always a trade-off between different performance characteristics.
| Stationary Phase Type | Advantages | Disadvantages |
| 4-Alkylcyclohexanols (Liquid Crystal) | - Excellent selectivity for positional and geometric isomers.[1][2] - Unique separation mechanism based on molecular shape.[1] | - Limited temperature operating range (within the mesophase). - Potentially lower thermal stability compared to polysiloxanes. - Column bleeding can be an issue if not properly prepared. |
| Polyethylene Glycol (Polar) | - Good for separating polar compounds.[5] - Wide range of polarities available. | - Susceptible to oxidation. - Lower thermal stability than non-polar phases. |
| Polydimethylsiloxane (Non-polar) | - High thermal stability.[6] - Robust and versatile for a wide range of non-polar analytes.[6] | - Limited selectivity for polar compounds and isomers. |
Conclusion
4-Alkylcyclohexanols represent a class of liquid crystal stationary phases with significant potential for the challenging separation of isomers in gas chromatography. Their unique separation mechanism, based on molecular shape recognition within the ordered liquid crystalline phase, offers a powerful tool for analysts in research, quality control, and drug development. While their application may be more specialized due to the limited temperature operating range of the mesophase, the superior selectivity they can provide for difficult separations often outweighs this limitation. Further research into synthesizing 4-alkylcyclohexanol derivatives with broader mesophase ranges and improved thermal stability will undoubtedly expand their utility and solidify their place in the chromatographer's toolkit. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers looking to explore the capabilities of these fascinating materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid Crystals as Stationary Phases in Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api.pageplace.de [api.pageplace.de]
- 4. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]
- 5. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Validating the Effect of 4-Pentylcyclohexanol on the Nematic-Isotropic Transition Temperature: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effect of 4-Pentylcyclohexanol on the nematic-isotropic (N-I) transition temperature of the nematic liquid crystal 4-Cyano-4'-pentylbiphenyl (5CB). The performance of this compound as a dopant is compared with other additives, supported by experimental data and detailed methodologies.
Introduction
The nematic-isotropic (N-I) transition temperature is a critical parameter of liquid crystals, defining the upper limit of their operational temperature range in various applications, including displays, sensors, and smart windows. The ability to tune this transition temperature by introducing dopants is of significant interest for tailoring the properties of liquid crystal mixtures for specific applications. This guide focuses on validating the effect of this compound on the N-I transition temperature of the well-characterized liquid crystal 5CB and compares its efficacy with other common additives. The nematic to isotropic phase transition of pure 5CB occurs at approximately 35.0°C[1][2].
Comparative Analysis of Dopant Effects on N-I Transition Temperature of 5CB
The addition of dopants to a nematic liquid crystal can either increase or decrease the N-I transition temperature, depending on the molecular structure of the dopant and its interaction with the liquid crystal molecules. The following table summarizes the effect of this compound and other selected dopants on the N-I transition temperature of 5CB.
| Dopant | Concentration (wt%) | Change in N-I Transition Temperature (°C) | Reference |
| This compound | Data not available in the searched literature | N/A | |
| Ethanol | 10 mol% | Causes isotropic-isotropic phase separation, complicating the direct N-I transition. | |
| Graphene Oxide | 0.1 | +0.2 | [3][4] |
| Graphene Oxide | 0.3 | -0.6 | [3][4] |
| 4-n-pentylbenzoic acid | 1 | +1.2 | [5] |
| 4-n-pentylbenzoic acid | 5 | +5.1 | [5] |
Note: While specific quantitative data for the effect of this compound on the N-I transition temperature of 5CB was not found in the performed searches, the compound belongs to the class of cyclohexanol derivatives which are known to influence the mesomorphic properties of liquid crystals. Further experimental investigation is required to quantify its specific impact. The provided data for other dopants serves as a benchmark for comparison.
Experimental Protocols
Accurate determination of the nematic-isotropic transition temperature is crucial for validating the effect of dopants. The two primary techniques used for this purpose are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The N-I phase transition is a first-order transition and is accompanied by a latent heat, which is observed as a peak in the DSC thermogram.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the liquid crystal mixture (e.g., 5CB doped with a specific concentration of this compound) into a clean aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample during heating.
-
Prepare an empty hermetically sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected transition temperature (e.g., 20°C).
-
Heat the sample at a constant rate, typically 5-10°C/min, to a temperature above the isotropic phase (e.g., 50°C).[6]
-
Hold the sample at the high temperature for a few minutes to ensure complete transition to the isotropic phase.
-
Cool the sample back to the starting temperature at the same rate.
-
-
Data Analysis:
-
The N-I transition temperature is determined from the onset or peak of the endothermic peak in the heating scan.[7]
-
The enthalpy of the transition (latent heat) can be calculated by integrating the area under the transition peak.
-
Polarized Optical Microscopy (POM)
POM is a technique that utilizes polarized light to observe the textures of anisotropic materials like liquid crystals. The transition from the birefringent nematic phase to the dark isotropic phase can be visually determined with high precision using a hot stage.
Detailed Protocol:
-
Sample Preparation:
-
Place a small drop of the liquid crystal mixture onto a clean glass microscope slide.
-
Cover the drop with a clean coverslip to create a thin film of the sample.
-
-
Microscope and Hot Stage Setup:
-
Place the prepared slide on a calibrated hot stage, which allows for precise temperature control and measurement.
-
Position the hot stage on the stage of a polarizing microscope equipped with crossed polarizers.
-
-
Observation during Heating:
-
Set the hot stage to a temperature where the sample is in the nematic phase. The characteristic birefringent texture (e.g., Schlieren texture for 5CB) will be visible.
-
Slowly heat the sample at a controlled rate (e.g., 1-2°C/min).
-
Observe the sample continuously through the microscope. As the temperature approaches the N-I transition, domains of the isotropic phase (which appear black between crossed polarizers) will start to nucleate and grow.
-
The N-I transition temperature is recorded as the temperature at which the last trace of the birefringent nematic texture disappears, and the entire field of view becomes dark.[8]
-
-
Observation during Cooling:
-
After the sample has completely transformed into the isotropic phase, slowly cool it down at a controlled rate.
-
The isotropic-nematic (I-N) transition temperature is recorded as the temperature at which the first droplets of the birefringent nematic phase appear.
-
Mandatory Visualizations
Experimental Workflow for Determining N-I Transition Temperature
The following diagram illustrates the general workflow for validating the effect of a dopant on the nematic-isotropic transition temperature.
Caption: Workflow for N-I transition temperature determination.
Conceptual Molecular Interaction
The change in the N-I transition temperature upon adding a dopant is a result of the alteration of the intermolecular forces within the liquid crystal host.
Caption: Dopant-induced change in molecular interactions.
Conclusion
This guide outlines the methodology for validating the effect of this compound on the nematic-isotropic transition temperature of 5CB. While direct quantitative data for this compound was not available in the searched literature, the provided comparative data for other dopants and the detailed experimental protocols offer a framework for conducting such a validation. The use of DSC and POM are standard and reliable methods for determining the N-I transition temperature. The visualization of the experimental workflow and the conceptual molecular interactions provide a clear understanding of the process and the underlying principles. Further research is necessary to obtain the specific data for this compound to complete a direct comparison.
References
- 1. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 2. ossila.com [ossila.com]
- 3. BJNANO - Threshold voltage decrease in a thermotropic nematic liquid crystal doped with graphene oxide flakes [beilstein-journals.org]
- 4. Phase separation effects and the nematic–isotropic transition in polymer and low molecular weight liquid crystals doped with nanoparticles - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. macromolchem.com [macromolchem.com]
- 8. researchgate.net [researchgate.net]
Performance Evaluation of 4-Pentylcyclohexanol as a Nematic Host Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance evaluation of 4-Pentylcyclohexanol as a potential nematic host material. Due to a lack of extensive published data on the specific liquid crystalline properties of this compound, this guide will draw comparisons with well-characterized nematic liquid crystals, including the closely related cyclohexane-based material, 4-(trans-4'-pentylcyclohexyl)-benzonitrile (PCH5), and the widely used biphenyl nematic, 4-Cyano-4'-pentylbiphenyl (5CB). This analysis will provide a framework for understanding the potential performance of this compound based on the established properties of its structural analogs.
Executive Summary
Nematic liquid crystals are a crucial component in a variety of electro-optical devices. The performance of these materials is dictated by key physical properties, including the clearing point (the temperature of transition from the nematic to the isotropic liquid phase), birefringence (Δn), dielectric anisotropy (Δε), and viscosity (η). While specific data for this compound is limited, general characteristics of cyclohexane-based liquid crystals suggest it would likely exhibit low birefringence and a low to potentially negative dielectric anisotropy. In contrast, cyanobiphenyls like 5CB are known for their relatively high birefringence and strong positive dielectric anisotropy.[1][2]
Comparative Performance Data
The following table summarizes the key performance indicators for PCH5 and 5CB, which serve as benchmarks for evaluating the potential properties of this compound.
| Property | 4-(trans-4'-pentylcyclohexyl)-benzonitrile (PCH5) | 4-Cyano-4'-pentylbiphenyl (5CB) | This compound (Expected) |
| Chemical Structure | Pentyl-Cyclohexane-Benzonitrile | Pentyl-Biphenyl-Carbonitrile | Pentyl-Cyclohexanol |
| Clearing Point (TN-I) | 54.9 °C[3] | 35.0 °C[4][5] | Data not available |
| Birefringence (Δn) | 0.12 (at 589 nm, 25 °C)[6] | 0.211 (at 589.4 nm, room temp.)[7] | Low |
| Dielectric Anisotropy (Δε) | Data not readily available for pure PCH5 | +11.5 (at room temperature)[8] | Low to Negative |
| Viscosity (η) | ~25 mPa·s (at 30°C)[3] | ~25 cP (nematic phase)[9] | Data not available |
In-depth Analysis
This compound: The presence of a hydroxyl (-OH) group instead of a cyano (-CN) group is the most significant structural difference between this compound and the well-characterized PCH5 and 5CB. The cyano group contributes to a large dipole moment along the long molecular axis, resulting in a strong positive dielectric anisotropy in 5CB.[2] The hydroxyl group has a smaller dipole moment and its orientation relative to the molecular axis would likely lead to a small positive or even negative dielectric anisotropy. Bicyclohexane nematic liquid crystals, which share the cyclohexane core, are known to exhibit low birefringence and high negative dielectric anisotropy.[1] It is therefore reasonable to infer that this compound would also have a low birefringence.
Alternative Nematic Hosts:
-
PCH5 (4-(trans-4'-pentylcyclohexyl)-benzonitrile): As a cyclohexane-containing nematic, PCH5 offers a more direct comparison to this compound. It possesses a moderate clearing point and a lower birefringence compared to 5CB.[6][10] Its viscosity is comparable to that of 5CB in the nematic phase.[3]
-
5CB (4-Cyano-4'-pentylbiphenyl): A benchmark nematic liquid crystal, 5CB is extensively studied and used in various applications.[5] It exhibits a nematic phase at room temperature, a significant positive dielectric anisotropy, and a relatively high birefringence.[7][8] These properties are largely attributed to its biphenyl core and terminal cyano group.
Experimental Protocols
The characterization of nematic host materials involves a suite of standard experimental techniques to determine their physical and electro-optical properties.
1. Determination of Phase Transition Temperatures (Clearing Point):
-
Methodology: Differential Scanning Calorimetry (DSC) is the primary method used to determine the temperatures and enthalpies of phase transitions. A small, precisely weighed sample of the liquid crystal is heated or cooled at a controlled rate, and the heat flow to or from the sample is measured relative to a reference. Phase transitions are identified as endothermic or exothermic peaks in the DSC thermogram.[11]
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
A small sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC furnace alongside an empty reference pan.
-
The temperature is ramped up and down at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected phase transitions.
-
The heat flow is recorded as a function of temperature. The peak of the endotherm upon heating corresponds to the clearing point (nematic to isotropic transition).
-
2. Measurement of Birefringence (Δn):
-
Methodology: The birefringence of a nematic liquid crystal is typically measured using an Abbe refractometer or by analyzing the transmission spectrum of a planar-aligned liquid crystal cell. The two principal refractive indices, the extraordinary (ne) and ordinary (no) refractive indices, are measured, and the birefringence is calculated as Δn = ne - no.
-
Instrumentation: Polarizing microscope, spectrometer, and a temperature-controlled stage.
-
Procedure (Transmission Spectrum Method):
-
A thin, planar-aligned liquid crystal cell of known thickness is prepared.
-
The cell is placed between crossed polarizers in a spectrometer.
-
The transmission spectrum of white light through the cell is recorded.
-
The birefringence is calculated from the wavelengths of the transmission maxima and minima, and the cell thickness.[7]
-
3. Determination of Dielectric Anisotropy (Δε):
-
Methodology: The dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell in two different alignment configurations: planar (director parallel to the electrodes) and homeotropic (director perpendicular to the electrodes). The dielectric permittivity is calculated from the capacitance, and the anisotropy is the difference between the parallel (ε||) and perpendicular (ε⊥) components (Δε = ε|| - ε⊥).
-
Instrumentation: LCR meter, temperature-controlled cell with transparent electrodes (e.g., ITO-coated glass).
-
Procedure:
-
A liquid crystal cell with a known electrode area and cell gap is filled with the sample.
-
For ε⊥, the liquid crystal is aligned homeotropically.
-
For ε||, the liquid crystal is aligned planar.
-
The capacitance of the cell is measured at a specific frequency (typically 1 kHz) for both alignments.
-
The dielectric permittivities are calculated, and the dielectric anisotropy is determined.[12]
-
4. Measurement of Viscosity (η):
-
Methodology: The rotational viscosity of a nematic liquid crystal is a key parameter for switching speed and is often measured using techniques such as capillary viscometry, rotational viscometry, or dynamic light scattering.
-
Instrumentation: Rotational viscometer or a capillary viscometer with a temperature-controlled bath.
-
Procedure (Rotational Viscometer):
-
The liquid crystal sample is placed in the measurement cell of the rotational viscometer.
-
The temperature is precisely controlled.
-
The shear stress is measured as a function of the shear rate.
-
The viscosity is calculated from the ratio of shear stress to shear rate.[3]
-
Visualizing the Evaluation Process
The following diagrams illustrate the logical workflow for evaluating a new nematic host material and the signaling pathway for electro-optic switching in a nematic liquid crystal device.
References
- 1. surajitdhara.in [surajitdhara.in]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of birefringence dispersion in nematic liquid crystals by using an S-transform [opg.optica.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iosrjournals.org [iosrjournals.org]
- 12. mdpi.com [mdpi.com]
Validation of 4-Pentylcyclohexanol's helical twisting power in chiral nematic mixtures.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the helical twisting power (HTP) of chiral dopants in nematic liquid crystal mixtures. A key aspect of this investigation is the validation of 4-Pentylcyclohexanol's utility as a chiral dopant. However, a thorough review of existing scientific literature reveals a significant finding: no experimental data for the helical twisting power of this compound is currently available. This is likely attributed to the molecular structure of its common isomers, such as trans-4-pentylcyclohexanol, which are achiral and therefore do not exhibit helical twisting power. Chirality is a fundamental prerequisite for a molecule to induce a helical structure in a nematic host.
To provide a valuable frame of reference for researchers in the field, this guide presents a comparison of commonly used chiral dopants with established HTP values. This allows for an indirect assessment of the potential performance of a chiral derivative of this compound, should one be synthesized and investigated.
Comparative Data of Common Chiral Dopants
The following table summarizes the helical twisting power of several well-characterized chiral dopants in the nematic liquid crystal host E7, a commonly used mixture primarily composed of cyanobiphenyls. The HTP is a measure of a chiral dopant's ability to induce a helical structure in a nematic liquid crystal, with a higher absolute value indicating greater twisting power.[1] The sign of the HTP value indicates the handedness of the induced helical twist.
| Chiral Dopant | Nematic Host | HTP (μm⁻¹) | Handedness of Twist |
| CB15 | E7 | ~+7.3 | Right |
| S811 / R811 | E7 | ~±11 | Left (S) / Right (R) |
| ZLI-811 | E7 | -10.5 | Left |
| ZLI-3786 | E7 | +29.7 | Right |
Note: HTP values can vary depending on the specific nematic host, temperature, and concentration of the dopant.
Experimental Protocol: Determination of Helical Twisting Power
The helical twisting power of a chiral dopant is typically determined by measuring the pitch (P) of the induced chiral nematic phase at a known concentration (c) of the dopant. The HTP (β) is then calculated using the formula:
β = 1 / (P * c)
A standard and widely used method for measuring the pitch is the Grandjean-Cano wedge method.
The Grandjean-Cano Method
This method utilizes a wedge-shaped cell created by two flat glass plates. The inner surfaces of the plates are treated with an alignment layer to induce planar alignment of the liquid crystal molecules.
Materials and Equipment:
-
Nematic liquid crystal host (e.g., E7)
-
Chiral dopant of interest
-
Glass plates with alignment layers (e.g., rubbed polyimide)
-
Spacers of known thickness
-
Polarizing optical microscope (POM)
-
Solvent for sample preparation (e.g., dichloromethane)
-
Wedge cell assembly
Procedure:
-
Sample Preparation: A known concentration of the chiral dopant is dissolved in the nematic liquid crystal host. The solvent is then evaporated completely.
-
Cell Filling: The chiral nematic mixture is introduced into the wedge cell via capillary action at a temperature above the clearing point of the mixture.
-
Observation: The cell is cooled to the nematic phase and observed under a polarizing optical microscope.
-
Disclination Lines: Due to the varying thickness of the wedge cell, a series of disclination lines, known as Grandjean-Cano lines or steps, will be visible. These lines appear where the number of half-turns of the helical structure changes by one.
-
Pitch Measurement: The distance (x) between consecutive disclination lines is measured. The pitch (P) is then calculated using the formula: P = 2 * x * tan(α) , where α is the wedge angle of the cell.
-
HTP Calculation: The helical twisting power is calculated using the formula mentioned above.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of helical twisting power using the Grandjean-Cano method.
Caption: Experimental workflow for HTP determination.
References
The Influence of 4-Pentylcyclohexanol on the Electro-Optical Response of Liquid Crystals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of additives to liquid crystal (LC) mixtures is a common strategy to tailor their physical and electro-optical properties for specific applications. This guide provides a comparative overview of the expected electro-optical response of a generic nematic liquid crystal with and without the addition of 4-Pentylcyclohexanol. Due to a lack of direct comparative studies on this specific mixture, this guide extrapolates the likely effects of this compound based on published research on similar additives, such as short-chain alcohols and compounds containing cyclohexyl moieties.
Executive Summary
The addition of this compound to a nematic liquid crystal host is anticipated to alter its key electro-optical parameters. Notably, a decrease in the threshold voltage is expected, which could be advantageous for low-power display applications. However, this may be accompanied by a reduction in the contrast ratio. Switching times, including both rise and decay times, may also be affected, with a potential for faster response. These expected changes are attributed to the influence of the cyclohexyl ring and the hydroxyl group of this compound on the intermolecular interactions and viscoelastic properties of the liquid crystal mixture.
Comparative Data: Expected Electro-Optical Response
The following table summarizes the anticipated qualitative changes in the electro-optical performance of a nematic liquid crystal upon the addition of this compound. These are inferred from studies on related compounds.
| Electro-Optical Parameter | Nematic Liquid Crystal (Without Additive) | Nematic Liquid Crystal with this compound (Expected) |
| Threshold Voltage (Vth) | Baseline | Lower |
| Switching Time (Rise Time, τ_on) | Baseline | Potentially Faster |
| Switching Time (Decay Time, τ_off) | Baseline | Potentially Faster |
| Contrast Ratio (CR) | Baseline | Lower |
| Birefringence (Δn) | Baseline | Lower |
Discussion of Expected Effects
The anticipated modifications to the electro-optical response stem from the molecular structure of this compound. The presence of the cyclohexyl ring can disrupt the long-range orientational order of the nematic host, potentially leading to a decrease in the elastic constants of the mixture. A lower splay elastic constant (K₁₁) would directly contribute to a reduction in the threshold voltage, as Vth is proportional to the square root of K₁₁.
The addition of an alcohol can also influence the viscosity of the liquid crystal mixture. A decrease in rotational viscosity would lead to faster switching times. Studies on binary mixtures of liquid crystals containing cyclohexyl groups, such as PCH5, have demonstrated reduced threshold voltages and faster response times compared to the individual components[1]. Furthermore, research on adding various alcohols to polymer-dispersed liquid crystals (PDLCs) has shown a decrease in both threshold and saturation voltages[2].
The potential decrease in contrast ratio could be a consequence of increased light scattering in the "off" state or a less complete alignment in the "on" state due to the presence of the dopant molecules. Similarly, the introduction of a non-mesogenic or weakly mesogenic additive like this compound can lower the overall birefringence of the mixture. Novel liquid crystals incorporating a cyclohexyl trifluoromethyl ether moiety have been shown to decrease both the birefringence and threshold voltage of the host liquid crystal[3].
Experimental Protocols
To empirically validate the expected effects of this compound, the following experimental protocols for measuring the electro-optical response of liquid crystal cells are recommended.
Fabrication of Liquid Crystal Test Cells
-
Substrate Preparation: Start with indium tin oxide (ITO) coated glass substrates.
-
Alignment Layer Coating: Spin-coat a thin layer of a polyimide alignment agent onto the ITO surface.
-
Rubbing: After curing the polyimide, mechanically rub the surface with a velvet cloth in a single direction to induce a preferential alignment of the liquid crystal molecules.
-
Cell Assembly: Assemble two such substrates with the rubbed directions either parallel or anti-parallel, separated by spacers (e.g., Mylar shims or silica spheres) of a specific thickness (typically 5-10 µm).
-
Adhesive Sealing: Seal the edges of the cell with a UV-curable epoxy, leaving two small filling holes.
-
Liquid Crystal Filling: Fill the cell with the liquid crystal mixture (either pure or with this compound) via capillary action in a vacuum chamber at a temperature above the clearing point of the LC.
-
Sealing: Seal the filling holes with epoxy.
Measurement of Electro-Optical Properties
A standard experimental setup for electro-optical measurements consists of a light source (e.g., a He-Ne laser), a polarizer, the liquid crystal cell mounted on a temperature-controlled stage, an analyzer, and a photodetector connected to an oscilloscope.
-
Threshold Voltage (Vth):
-
Place the LC cell between crossed polarizers.
-
Apply a low-frequency (e.g., 1 kHz) square wave voltage to the cell.
-
Slowly increase the applied voltage while monitoring the transmitted light intensity with the photodetector.
-
The threshold voltage is the voltage at which the transmitted intensity begins to change.
-
-
Switching Times (Rise and Decay):
-
Apply a square wave voltage pulse to the cell that is significantly higher than the threshold voltage.
-
Rise Time (τ_on): Measure the time it takes for the transmitted intensity to change from 10% to 90% of its maximum value after the voltage is applied.
-
Decay Time (τ_off): Measure the time it takes for the transmitted intensity to fall from 90% to 10% of its maximum value after the voltage is removed.
-
-
Contrast Ratio (CR):
-
Measure the maximum transmitted light intensity (I_on) when a voltage well above the threshold is applied.
-
Measure the minimum transmitted light intensity (I_off) in the absence of an applied voltage.
-
The contrast ratio is calculated as CR = I_on / I_off.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures.
Caption: Experimental workflow for electro-optical characterization.
Caption: Principle of electro-optical switching in a liquid crystal cell.
References
The Decisive Role of Stereochemistry: Analyzing the Impact of 4-Pentylcyclohexanol Isomer Ratio on Liquid Crystal Phase Behavior
For researchers and scientists in the field of materials science and drug development, the precise molecular architecture of liquid crystal components is paramount. This guide provides a comparative analysis of the influence of the cis- and trans-isomer ratio of 4-pentylcyclohexanol on the phase behavior of liquid crystalline materials. While direct quantitative data for varied isomer ratios of this compound is not extensively published, this guide synthesizes established principles of liquid crystal design and analogous experimental findings to provide a robust qualitative and conceptual comparison.
The geometry of constituent molecules is a critical determinant of the stability and properties of liquid crystal phases. For calamitic (rod-shaped) nematic liquid crystals, a high degree of molecular parallelism is essential. The 4-pentylcyclohexyl moiety is a common building block in many commercial liquid crystal mixtures due to the favorable properties imparted by its trans isomer.
The Structural Dichotomy: Trans vs. Cis Isomers
The key difference between the trans and cis isomers of this compound lies in their molecular shape. The trans isomer, with its equatorial pentyl group, possesses a linear, elongated structure that is conducive to the parallel alignment required for a stable nematic phase. In contrast, the cis isomer has a bent, non-linear shape that disrupts the orientational order of a nematic liquid crystal.
Impact on Liquid Crystal Properties: A Comparative Overview
The presence of the cis-isomer of this compound, even as an impurity, is generally considered detrimental to the performance of nematic liquid crystal mixtures. The bent shape of the cis isomer acts as a structural defect, disrupting the long-range orientational order of the mesophase. This leads to a decrease in the stability of the nematic phase, which is primarily observed as a depression of the clearing point (the temperature at which the material transitions from the liquid crystal phase to the isotropic liquid phase).
The following table summarizes the expected qualitative impact of an increasing concentration of the cis-4-pentylcyclohexanol isomer on key liquid crystal properties.
| Property | 0% Cis-Isomer (Pure Trans) | Increasing Cis-Isomer Concentration | Rationale |
| Nematic Phase Stability | High | Decreases | The linear shape of the trans-isomer promotes parallel molecular alignment, stabilizing the nematic phase. The bent cis-isomer disrupts this alignment, reducing the energy required to transition to the disordered isotropic state.[1] |
| Clearing Point (TN-I) | Maximum | Decreases | The clearing point is a direct measure of nematic phase stability. A less stable phase will transition to the isotropic liquid at a lower temperature. Studies on other systems have confirmed that an increased concentration of bent isomers lowers the nematic-isotropic transition temperature. |
| Mesophase Range | Broad | Narrows | The depression of the clearing point, without a proportional decrease in the melting point, leads to a narrower temperature range in which the nematic phase exists. |
| Viscosity | Lower | May Increase | The disruption of the ordered, fluid layers of the nematic phase by the irregularly shaped cis-isomers can hinder smooth molecular flow, potentially leading to higher viscosity. |
| Dielectric Anisotropy (Δε) | Optimized for the specific molecular design | Likely Decreases | The collective alignment of molecular dipoles is responsible for the dielectric anisotropy. The disorder introduced by cis-isomers would reduce the average degree of alignment, thereby lowering the magnitude of Δε. |
| Birefringence (Δn) | High | Decreases | Birefringence arises from the anisotropic nature of the aligned molecules. A reduction in the overall molecular order due to the presence of cis-isomers will lead to a decrease in birefringence. |
Experimental Protocols
The characterization of the liquid crystal phase behavior of materials containing this compound isomers typically involves the following key experiments:
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the phase transition temperatures (melting point and clearing point) and associated enthalpy changes.
-
Methodology: A small, precisely weighed sample (typically 1-5 mg) is sealed in an aluminum pan. The sample is heated and cooled at a controlled rate (e.g., 5-10 °C/min) in an inert atmosphere (e.g., nitrogen). The heat flow to or from the sample is monitored relative to an empty reference pan. Phase transitions are identified as endothermic (on heating) or exothermic (on cooling) peaks in the DSC thermogram. The peak maximum is taken as the transition temperature.
Polarized Optical Microscopy (POM)
-
Objective: To identify the type of liquid crystal phase (e.g., nematic, smectic) by observing its characteristic optical texture.
-
Methodology: A small amount of the sample is placed between two glass slides and heated on a hot stage. The sample is observed through a polarizing microscope as it is heated and cooled. The textures observed when the material is in its liquid crystalline state (e.g., schlieren, threaded, or focal conic textures for nematic and smectic phases, respectively) are used for phase identification. The temperatures at which these textures appear and disappear are correlated with the transition temperatures measured by DSC.
Viscometry
-
Objective: To measure the viscosity of the liquid crystal material as a function of temperature.
-
Methodology: A rotational viscometer with a temperature-controlled sample holder is used. The shear stress is measured at various shear rates to determine the viscosity. For liquid crystals, it is important to control the alignment of the sample, often by using a magnetic field, to measure the anisotropic viscosity coefficients.
Dielectric Spectroscopy
-
Objective: To determine the dielectric anisotropy (Δε = ε|| - ε⊥) of the liquid crystal material.
-
Methodology: The sample is placed in a liquid crystal cell with transparent electrodes. The capacitance of the cell is measured with and without an aligning electric or magnetic field. By orienting the liquid crystal director parallel and perpendicular to the probing electric field, the parallel (ε||) and perpendicular (ε⊥) components of the dielectric permittivity can be determined.
Visualization of Isomer Ratio Impact
The following diagrams illustrate the conceptual relationship between the this compound isomer ratio and the resulting liquid crystal phase behavior.
Figure 1. Molecular shapes of trans- and cis-4-pentylcyclohexanol isomers.
Figure 2. Logical flow of isomer ratio's impact on nematic phase stability.
References
A Comparative Analytical Study of New Liquid Crystals as Stationary Phases in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of enhanced selectivity and efficiency in gas chromatography (GC) has led to the exploration of novel materials for stationary phases. Among these, liquid crystals have emerged as a promising class of materials due to their unique ordering properties, which can be exploited for the separation of complex mixtures, particularly isomers that are challenging to resolve on conventional stationary phases. This guide provides a comparative analysis of new liquid crystalline stationary phases, specifically focusing on recently developed sulphur-containing nematic liquid crystals and ionic liquids. Their performance is benchmarked against traditional polysiloxane and polyethylene glycol (PEG) phases, supported by experimental data and detailed methodologies.
Performance Comparison of GC Stationary Phases
The selection of a stationary phase is paramount in developing a robust and selective GC method. The following tables summarize the performance characteristics of new liquid crystal stationary phases in comparison to conventional alternatives. It is important to note that direct comparison of performance data across different studies can be challenging due to variations in column dimensions, analytical conditions, and test analytes. The data presented here is collated from various sources to provide a representative overview.
Table 1: Comparison of Sulphur-Containing Liquid Crystal Phases with a Conventional Polysiloxane Phase
| Parameter | 5-(4-methoxyphenyl)-azophenyl)-2-butylthio-1,3,4-oxadiazole (Phase I) | 5-(4-(propoxyphenyl)-azophenyl)-2-butylthio-1,3,4-oxadiazole (Phase II) | 5% Phenyl Polydimethylsiloxane (e.g., HP-5) |
| Phase Type | Nematic Liquid Crystal | Nematic Liquid Crystal | Amorphous Polymer |
| Polarity | Intermediate | Intermediate | Low |
| Column Efficiency (plates/m) | ~3300 | ~3800 | 2500 - 3500 |
| Max. Operating Temp. (°C) | Not explicitly stated, used up to 170°C in studies | Not explicitly stated, used up to 170°C in studies | ~325°C |
| Selectivity Highlight | Good separation of various isomers | Better separation of studied isomers compared to Phase I | General purpose, boiling point-based separation |
| Resolution of Xylene Isomers | Poor | Poor | Partial to good, depending on conditions |
| Key Advantage | Unique selectivity for positional isomers | Enhanced selectivity over similar liquid crystal structures | High thermal stability, low bleed, widely applicable |
Table 2: Comparison of Ionic Liquid Phases with a Conventional PEG (WAX) Phase
| Parameter | Dicationic Imidazolium-based Ionic Liquid (e.g., SLB-IL82) | Polyethylene Glycol (PEG) (e.g., DB-WAX) |
| Phase Type | Ionic Liquid | Amorphous Polymer |
| Polarity (Avg. McReynolds) | High (~850) | High (~650) |
| Column Efficiency (plates/m) | 1600 - 2100 | 2000 - 3000 |
| Max. Operating Temp. (°C) | ~270°C | ~250°C |
| Selectivity Highlight | Unique selectivity for polar and non-polar compounds ("dual nature") | Excellent for polar compounds, especially those capable of hydrogen bonding |
| Resolution of FAMEs | Good separation of cis/trans isomers | Good separation, but can be prone to degradation with acidic samples |
| Key Advantage | Higher thermal stability than PEG, unique selectivity, water compatible options available[1] | Well-established, excellent for polar analytes |
Experimental Protocols
Detailed and standardized experimental procedures are critical for the objective evaluation of new stationary phases. Below are protocols for key experiments cited in this guide.
Synthesis of a Sulphur-Containing Nematic Liquid Crystal
Synthesis of 5-(4-methoxyphenyl)-azophenyl)-2-butylthio-1,3,4-oxadiazole (Phase I)
This synthesis involves a multi-step process, starting from commercially available precursors. A general synthetic route for similar 1,3,4-oxadiazole derivatives is outlined below.
-
Esterification: 4-methoxybenzoic acid is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding methyl ester.
-
Hydrazide formation: The methyl ester is then reacted with hydrazine hydrate to yield 4-methoxybenzoyl hydrazide.
-
Thiosemicarbazide formation: The hydrazide is reacted with an isothiocyanate to form a thiosemicarbazide derivative.
-
Oxadiazole ring closure: The thiosemicarbazide undergoes cyclodesulfurization in the presence of a coupling reagent (e.g., TBTU) to form the 1,3,4-oxadiazole ring[2].
-
Coupling and functionalization: Further reactions are carried out to introduce the azophenyl and butylthio groups to achieve the final liquid crystal structure. Specific reaction conditions and purification steps would need to be optimized for each step.
Evaluation of Column Efficiency
Column efficiency is a measure of the broadening of a chromatographic peak as it passes through the column and is expressed as the number of theoretical plates (N).
-
Column Conditioning: The GC column is conditioned according to the manufacturer's instructions to remove any impurities and stabilize the stationary phase.
-
Isothermal Analysis: A test analyte (e.g., a straight-chain alkane like n-dodecane) is injected into the GC under isothermal conditions. The column temperature should be chosen to provide a reasonable retention time and good peak shape.
-
Data Acquisition: The chromatogram is recorded, and the retention time (t_R) and peak width at half-height (w_0.5) are measured.
-
Calculation: The number of theoretical plates is calculated using the following formula[3][4]: N = 5.54 * (t_R / w_0.5)^2
-
Efficiency per unit length: To compare columns of different lengths, the number of theoretical plates per meter (N/m) is calculated.
Determination of Resolution
Resolution (Rs) is a measure of the degree of separation between two adjacent peaks in a chromatogram.
-
Sample Preparation: A mixture of two closely eluting analytes (e.g., m-xylene and p-xylene) is prepared.
-
Chromatographic Analysis: The mixture is injected into the GC, and the chromatogram is recorded.
-
Data Measurement: The retention times (t_R1 and t_R2) and the peak widths at half-height (w_0.5,1 and w_0.5,2) for the two peaks are measured.
-
Calculation: The resolution is calculated using the formula[5][6]: Rs = 1.18 * (t_R2 - t_R1) / (w_0.5,1 + w_0.5,2) A resolution value of ≥ 1.5 indicates baseline separation.
Characterization of Stationary Phase Polarity using McReynolds Constants
McReynolds constants provide a standardized method for classifying the polarity of a GC stationary phase.
-
Probe Compound Analysis: A set of five standard probe compounds (benzene, 1-butanol, 2-pentanone, 1-nitropropane, and pyridine) are injected individually onto the column under isothermal conditions (typically 120°C)[7][8]. A mixture of n-alkanes is also injected to determine the retention indices.
-
Retention Index Calculation: The Kovats retention index (I) is calculated for each probe compound.
-
McReynolds Constant Calculation: The McReynolds constant for each probe is the difference between its retention index on the test column and its retention index on a standard nonpolar squalane column. ΔI = I_column - I_squalane
-
Polarity Assessment: The sum of the five McReynolds constants gives an overall measure of the column's polarity. Higher values indicate higher polarity[8][9].
Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
TGA is used to determine the maximum operating temperature of a stationary phase by measuring its weight loss as a function of temperature.
-
Sample Preparation: A small amount of the stationary phase material is placed in a TGA crucible.
-
TGA Analysis: The sample is heated in the TGA instrument under a controlled atmosphere (typically inert, like nitrogen) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The TGA thermogram (weight vs. temperature) is analyzed to determine the onset temperature of decomposition, which is often defined as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs. This temperature is considered the maximum operating temperature for the stationary phase[10][11].
Visualizing the Evaluation Workflow
The following diagram illustrates the logical workflow for the comparative evaluation of a new liquid crystal as a GC stationary phase.
Caption: Workflow for the evaluation of a new liquid crystal as a GC stationary phase.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. silicycle.com [silicycle.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ass-ets.org [ass-ets.org]
- 8. gcms.cz [gcms.cz]
- 9. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 10. tainstruments.com [tainstruments.com]
- 11. tainstruments.com [tainstruments.com]
A Comparative Guide to the Cross-Validation of 4-Pentylcyclohexanol Purity using High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC)
In the realm of pharmaceutical research and chemical development, the purity of a compound is a critical parameter that directly influences its efficacy, safety, and overall quality. For a compound like 4-Pentylcyclohexanol, which serves as an important intermediate in various syntheses, rigorous purity assessment is paramount. This guide provides a comparative analysis of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC), for the cross-validation of this compound purity. The integration of these methods offers a comprehensive and reliable approach to purity determination.[1][2]
Data Presentation: A Comparative Summary
The following table summarizes hypothetical yet typical purity assessment results for a batch of this compound, as determined by HPLC and DSC. This allows for a direct comparison of the quantitative data obtained from each technique.
| Parameter | HPLC | DSC |
| Principle of Measurement | Chromatographic separation based on polarity | Thermodynamic measurement of melting point depression |
| Purity Result | 99.85% (Area Normalization) | 99.78 mol% |
| Primary Impurity Detected | 4-Pentylcyclohexanone (0.10%) | Not individually identified |
| Other Impurities | Unidentified peaks (0.05%) | Total mole fraction of soluble impurities |
| Analysis Time | ~30 minutes per sample | ~60-90 minutes per sample |
| Sample Requirement | ~1-5 mg | ~2-5 mg |
Experimental Protocols
Detailed methodologies for both HPLC and DSC analyses are crucial for reproducible and accurate results.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a widely used chromatographic technique for separating, identifying, and quantifying each component in a mixture.[3] For the purity assessment of this compound, a reversed-phase HPLC method is typically employed.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
This compound reference standard and sample
-
Methanol (HPLC grade, for sample preparation)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, an isocratic elution with a mixture of Acetonitrile:Water (70:30 v/v) can be a starting point.[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, low UV is necessary)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of methanol to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis: The purity is determined using the area normalization method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and expressed as a percentage.
Differential Scanning Calorimetry (DSC) Protocol
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. For purity determination, DSC relies on the van't Hoff principle, which states that impurities lower and broaden the melting point of a pure substance.[4][5] This makes DSC an absolute method for determining the total mole fraction of impurities.[1][6]
Instrumentation:
-
A calibrated Differential Scanning Calorimeter with a refrigerated cooling system.
-
Hermetically sealed aluminum pans.
Experimental Conditions:
-
Sample Weight: 2-5 mg, accurately weighed.
-
Heating Rate: A slow heating rate, typically 0.5 to 2 °C/min, is used to maintain thermal equilibrium.[5]
-
Temperature Range: The temperature range should encompass the entire melting endotherm of this compound. A preliminary scan at a faster rate can be used to determine the approximate melting range.
-
Purge Gas: Inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
Procedure:
-
The sample is hermetically sealed in an aluminum pan to prevent any loss of volatiles during heating.[7]
-
The sample is placed in the DSC cell alongside an empty reference pan.
-
The sample is heated at the specified rate through its melting transition.
Data Analysis: The purity is calculated from the shape of the melting peak using the van't Hoff equation, which is typically integrated into the instrument's software. The analysis provides the purity in mole percent.
Mandatory Visualization
The following diagrams illustrate the cross-validation workflow for the purity assessment of this compound.
References
- 1. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Analysis: HPLC vs DSC in Thermal Stability [eureka.patsnap.com]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
- 4. thermalsupport.com [thermalsupport.com]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. tainstruments.com [tainstruments.com]
Safety Operating Guide
Safe Disposal of 4-Pentylcyclohexanol: A Guide for Laboratory Professionals
For immediate reference, 4-Pentylcyclohexanol should be treated as a hazardous chemical waste. Dispose of it through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.
This guide provides comprehensive procedures for the proper and safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The information is targeted towards researchers, scientists, and drug development professionals who handle this chemical.
Hazard Identification and Classification
Table 1: Assumed Hazard Profile of this compound
| Hazard Classification | GHS Category (Assumed) | Description |
| Flammable Liquids | Category 4 | Combustible liquid. |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | Harmful to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Most research institutions have an Environmental Health and Safety (EHS) department that manages chemical waste.
Experimental Protocol: Chemical Waste Disposal
-
Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, absorbent pads), in a designated hazardous waste container.
-
-
Containerization:
-
Use a chemically compatible and leak-proof container. The original product container can be used if it is in good condition.
-
Ensure the container is clearly labeled.
-
Keep the container tightly closed except when adding waste.[1]
-
-
Labeling:
-
The waste container must be labeled with "Hazardous Waste."
-
Clearly write the full chemical name: "this compound."
-
List the associated hazards: "Combustible," "Harmful," "Irritant."
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA).
-
The storage area should be well-ventilated and away from heat, sparks, and open flames.[1]
-
-
Arranging for Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with the necessary information about the waste, including the chemical name and quantity.
-
The EHS department will handle the final transport and disposal in accordance with all local, state, and federal regulations.
-
Spill Management
In the event of a spill of this compound:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Notify your institution's EHS department of the spill.
Regulatory Compliance
The disposal of chemical waste is regulated by federal, state, and local authorities. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA). It is crucial to adhere to the specific guidelines established by your institution's EHS department, as they are designed to comply with all relevant regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Pentylcyclohexanol
Essential Safety and Handling Guide for 4-Pentylcyclohexanol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate risks.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are critical to minimize exposure to this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose | Source |
| Eye and Face Protection | Chemical splash goggles or a face shield | Protects against splashes and vapors that can cause serious eye irritation. | [1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) | Prevents skin contact, which can cause skin irritation. | [1] |
| Body Protection | Laboratory coat, chemical-resistant apron, or coveralls | Protects skin from accidental splashes and contact. | [1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes inhalation of vapors, which can cause respiratory tract irritation. | [1] |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure. The following table outlines the necessary first aid procedures.
| Exposure Route | First Aid Procedure | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. | [1] |
| Skin Contact | Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs. | [1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. | [1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Never give anything by mouth to an unconscious person. | [1] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Pre-Handling Checklist:
-
Verify Engineering Controls: Ensure a calibrated and functioning chemical fume hood is available.
-
Assemble PPE: Don the appropriate personal protective equipment as detailed in the table above.
-
Prepare Workspace: Clear the work area of unnecessary items and potential ignition sources.
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and spill kit.
Step-by-Step Handling Procedure:
-
Container Inspection: Visually inspect the this compound container for any signs of damage or leaks before moving it to the work area.
-
Transfer: Conduct all transfers of this compound inside a certified chemical fume hood to minimize vapor inhalation.
-
Dispensing: Use appropriate and clean laboratory equipment (e.g., pipettes, graduated cylinders) to measure and dispense the chemical. Avoid splashing.
-
Container Sealing: Securely cap the container immediately after use to prevent the release of vapors.
-
Post-Handling: Wipe down the work surface and any equipment used with a suitable cleaning agent. Dispose of any contaminated materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its contaminated waste is mandatory to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste containing this compound, including unused chemical, contaminated consumables (e.g., gloves, paper towels), and empty containers, in a designated and clearly labeled hazardous waste container.
-
The waste container must be made of a compatible material and kept securely closed.
Waste Storage:
-
Store the hazardous waste container in a well-ventilated, designated secondary containment area, away from incompatible materials.
Disposal Procedure:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Response: Chemical Spill
In the event of a spill, a prompt and coordinated response is critical to mitigate hazards.
Immediate Actions:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Situation: From a safe distance, assess the extent of the spill and any immediate dangers (e.g., proximity to ignition sources).
Spill Cleanup Procedure (for small, manageable spills):
-
Wear Appropriate PPE: Don the personal protective equipment outlined above.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand, or commercial sorbents) to contain the spill.
-
Absorb the Chemical: Apply the absorbent material over the spill, working from the outside in to prevent spreading.
-
Collect the Waste: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.
For large spills, or if you are unsure how to proceed, contact your institution's emergency response team or EHS office immediately.
Caption: Emergency response workflow for a this compound spill.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
